Diethylsilane
Description
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Properties
IUPAC Name |
diethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Si/c1-3-5-4-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXUKTLCVSGCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[SiH2]CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Clear colorless liquid; [MSDSonline] | |
| Record name | Diethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
207.52 [mmHg] | |
| Record name | Diethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
542-91-6 | |
| Record name | Diethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silane, diethyl- | |
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| Record name | Diethylsilane | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Diethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylsilane ((C₂H₅)₂SiH₂) is a versatile organosilane compound recognized for its utility as a reducing agent and as a precursor in chemical vapor deposition processes. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and reactivity of this compound. Detailed experimental protocols for its synthesis and application in chemical reductions are presented, alongside a thorough analysis of its spectroscopic characteristics. All quantitative data have been summarized in structured tables for ease of reference, and key molecular and procedural information is visualized through diagrams generated using Graphviz (DOT language).
Chemical and Physical Properties
This compound is a clear, colorless liquid that is highly flammable.[1][2] It is miscible with several organic solvents, including tetrahydrofuran, diethyl ether, 1,4-dioxane, and benzene. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₂Si | [2] |
| Molecular Weight | 88.22 g/mol | [2] |
| Boiling Point | 56 °C | [1] |
| Melting Point | -134 °C | [1] |
| Density | 0.681 g/cm³ at 25 °C | [1] |
| Flash Point | -20 °C | [1] |
| Vapor Pressure | 207.52 mmHg | [2] |
Molecular Structure
The molecular structure of this compound features a central silicon atom bonded to two ethyl groups and two hydrogen atoms, resulting in a tetrahedral geometry around the silicon atom.
Reactivity and Applications
This compound is a potent reducing agent, particularly for the deoxygenation of carbonyl compounds to their corresponding alkanes. This reactivity is often enhanced by the presence of a Lewis acid, such as tris(pentafluorophenyl)borane, which activates the carbonyl group towards hydride transfer from the silane.[4][5]
Reduction of Ketones
A common application of this compound is the reduction of ketones to alkanes. The general mechanism involves the activation of the ketone by a Lewis acid, followed by hydride transfer from the this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reduction of diethyldichlorosilane with a hydride-donating agent like lithium aluminum hydride (LiAlH₄).[6]
Materials:
-
Diethyldichlorosilane ((C₂H₅)₂SiCl₂)[7]
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Distillation apparatus
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet.
-
Under a positive pressure of nitrogen or argon, charge the flask with a suspension of lithium aluminum hydride in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Add a solution of diethyldichlorosilane in anhydrous diethyl ether dropwise from the dropping funnel to the stirred suspension of LiAlH₄.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a few hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully quench any excess LiAlH₄ by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate.
-
Filter the resulting mixture to remove the inorganic salts.
-
The this compound product is isolated from the filtrate by fractional distillation. The boiling point of this compound is 56 °C.[1]
Reduction of a Ketone to an Alkane
The following is a general procedure for the reduction of a ketone to its corresponding alkane using this compound, adapted from a similar procedure using triethylsilane.[8]
Materials:
-
Ketone
-
This compound
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) or another suitable Lewis acid
-
Anhydrous dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere, dissolve the ketone in anhydrous dichloromethane.
-
Add the Lewis acid catalyst (e.g., a catalytic amount of B(C₆F₅)₃) to the solution.
-
Add this compound to the reaction mixture (typically 2-3 equivalents relative to the ketone).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure alkane.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are relatively simple and consistent with its molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl groups, with coupling between them. The protons directly attached to the silicon (Si-H) will appear as a multiplet. Based on data for similar silanes like dimethylsilane, the Si-H protons would likely appear around 3.80 ppm, while the ethyl protons would be further upfield.[9]
-
¹³C NMR: The carbon-13 NMR spectrum is expected to show two distinct signals corresponding to the methyl and methylene carbons of the ethyl groups.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (-CH₃) | ~0.9 | Triplet |
| ¹H (-CH₂-) | ~0.5 | Quartet |
| ¹H (Si-H) | ~3.8 | Multiplet |
| ¹³C (-CH₃) | ~7 | - |
| ¹³C (-CH₂-) | ~4 | - |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its functional groups.[2][10][11]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2950 | C-H stretch (asymmetric) | Strong |
| ~2870 | C-H stretch (symmetric) | Strong |
| ~2130 | Si-H stretch | Strong |
| ~1460 | C-H bend (methylene) | Medium |
| ~1380 | C-H bend (methyl) | Medium |
| ~1235 | Si-CH₂ wag | Medium |
| ~1010 | C-C stretch | Medium |
| ~965 | Si-H bend | Strong |
| ~720 | Si-C stretch | Strong |
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z = 88 is often of low intensity.[2] Common fragmentation pathways for alkylsilanes involve the loss of alkyl radicals and hydrogen.[12][13][14]
-
m/z = 59: Loss of an ethyl group ([M - C₂H₅]⁺). This is often a prominent peak.
-
m/z = 58: Loss of an ethyl group and a hydrogen atom.
-
m/z = 43: This could correspond to [SiH₃]⁺ with rearrangement or other fragment ions.
-
m/z = 31: This could correspond to [SiH₃]⁺.
Safety Information
This compound is a highly flammable liquid and vapor.[1] It is harmful if swallowed and causes skin and eye irritation.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, molecular structure, reactivity, and spectroscopic characteristics of this compound. The experimental protocols for its synthesis and use as a reducing agent offer practical guidance for researchers. The compiled data and visualizations serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.
References
- 1. This compound | 542-91-6 | FD61147 | Biosynth [biosynth.com]
- 2. This compound | C4H12Si | CID 68337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. C=O reduction to CH2 - Wordpress [reagents.acsgcipr.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Diethyldichlorosilane | C4H10Cl2Si | CID 15589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. DIMETHYLSILANE(1111-74-6) 1H NMR spectrum [chemicalbook.com]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
- 12. "Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silico" by Donald R. Dimme, Charles Wilkie et al. [epublications.marquette.edu]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Preparation of Diethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of diethylsilane ((C₂H₅)₂SiH₂), a valuable organosilicon compound with applications in organic synthesis and materials science. This document details the experimental protocols for the two most common and effective methods: the reduction of diethyldichlorosilane using lithium aluminum hydride and the Grignard reaction. Quantitative data is summarized in structured tables, and reaction pathways and workflows are illustrated with clear diagrams.
Overview of Synthetic Methodologies
The synthesis of this compound predominantly relies on two key chemical transformations starting from the readily available precursor, diethyldichlorosilane ((C₂H₅)₂SiCl₂).
-
Reduction of Diethyldichlorosilane: This method involves the use of a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), to replace the chlorine atoms with hydrogen atoms. This is a direct and often high-yielding route to this compound.
-
Grignard Reaction: This approach utilizes a Grignard reagent, such as ethylmagnesium bromide (C₂H₅MgBr), to introduce the ethyl groups onto a silicon backbone. While more complex, this method is fundamental in organosilicon chemistry.
Data Presentation
The following tables summarize the key quantitative data associated with the materials and reactions for the synthesis of this compound.
Table 1: Properties of Key Compounds
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | CAS Number |
| This compound | (C₂H₅)₂SiH₂ | 88.22 | 56 | 0.681 | 542-91-6[1][2][3][4][5] |
| Diethyldichlorosilane | (C₂H₅)₂SiCl₂ | 157.11 | 125-131 | 1.05 | 1719-53-5[6] |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | Decomposes | 0.917 | 16853-85-3 |
| Ethylmagnesium Bromide | C₂H₅MgBr | 133.27 | - | - | 925-90-6 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 | 60-29-7 |
Table 2: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Reduction with LiAlH₄ | Grignard Reaction |
| Starting Material | Diethyldichlorosilane | Dichlorosilane |
| Primary Reagent | Lithium Aluminum Hydride (LiAlH₄) | Ethylmagnesium Bromide (C₂H₅MgBr) |
| Solvent | Anhydrous Diethyl Ether | Anhydrous Diethyl Ether |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours | 2 hours |
| Quenching Agent | Ethyl acetate, followed by saturated aqueous ammonium chloride | Saturated aqueous ammonium chloride |
| Typical Yield | 85-95% (representative) | Variable, requires optimization |
Experimental Protocols
The following sections provide detailed experimental procedures for the two primary methods of this compound synthesis.
Synthesis of this compound via Reduction of Diethyldichlorosilane with Lithium Aluminum Hydride
This protocol is adapted from established procedures for the reduction of dichlorosilanes.
Materials:
-
Diethyldichlorosilane ((C₂H₅)₂SiCl₂)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether
-
Ethyl Acetate
-
Saturated Aqueous Ammonium Chloride
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled. The glassware should be flame-dried under vacuum and cooled under an inert atmosphere.
-
Reagent Preparation: Lithium aluminum hydride (1.1 equivalents) is carefully suspended in anhydrous diethyl ether in the reaction flask under a nitrogen atmosphere. The suspension is then cooled to 0°C using an ice bath.
-
Addition of Diethyldichlorosilane: Diethyldichlorosilane (1.0 equivalent) is dissolved in anhydrous diethyl ether and placed in the dropping funnel. This solution is added dropwise to the stirred LiAlH₄ suspension at 0°C over 30-60 minutes.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is stirred for an additional 2-3 hours.
-
Work-up: The reaction flask is cooled back to 0°C in an ice bath. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate. This is followed by the careful addition of a saturated aqueous solution of ammonium chloride to hydrolyze the aluminum salts.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
Drying and Solvent Removal: The combined organic layers are dried over anhydrous magnesium sulfate. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purification: The crude product can be purified by fractional distillation. The fraction boiling at 56°C is collected as pure this compound.
Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis using a Grignard reagent.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Ethyl Bromide
-
Dichlorothis compound ((C₂H₅)₂SiCl₂)
-
Anhydrous Diethyl Ether
-
Saturated Aqueous Ammonium Chloride
-
Anhydrous Sodium Sulfate
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Grignard Reagent:
-
A three-neck round-bottom flask is flame-dried and equipped with a condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet.
-
Magnesium turnings (2.2 equivalents) are placed in the flask. A crystal of iodine is added as an initiator.
-
A solution of ethyl bromide (2.2 equivalents) in anhydrous diethyl ether is placed in the dropping funnel. A small amount of this solution is added to the magnesium. The reaction is initiated, which is evident by the disappearance of the iodine color and the onset of bubbling.
-
The remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).
-
-
Reaction with Diethyldichlorosilane:
-
The flask containing the Grignard reagent is cooled in an ice bath.
-
A solution of diethyldichlorosilane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
-
Work-up:
-
The reaction mixture is cooled in an ice bath, and saturated aqueous ammonium chloride is added slowly to quench the reaction and precipitate the magnesium salts.
-
The ethereal layer is decanted, and the solid residue is washed with two portions of diethyl ether.
-
-
Drying and Solvent Removal:
-
The combined ethereal solutions are washed with water and then dried over anhydrous sodium sulfate.
-
The drying agent is filtered off, and the diethyl ether is removed by distillation.
-
-
Purification:
-
The resulting crude this compound is purified by fractional distillation, collecting the fraction at 56°C.
-
Mandatory Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow for the synthesis of this compound via reduction.
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Core synthetic pathways to this compound.
References
An In-depth Technical Guide to the Physical Constants of Diethylsilane (CAS: 542-91-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physical constants of diethylsilane. The information is compiled from various scientific and technical sources, offering a centralized resource for professionals in research and development. This document presents quantitative data in a structured format, outlines experimental methodologies for property determination, and includes a visualization of a common synthetic pathway.
Core Physical and Chemical Properties
This compound, with the chemical formula (C₂H₅)₂SiH₂, is a flammable, colorless liquid. It is an organosilane compound used in various chemical syntheses, including as a reducing agent and as a precursor for silicon-containing materials.
Quantitative Data Summary
The physical constants of this compound are summarized in the table below for easy reference and comparison. Data has been aggregated from multiple sources to provide a comprehensive overview.
| Property | Value | Unit | Source(s) |
| Identifiers | |||
| CAS Number | 542-91-6 | - | - |
| Molecular Formula | C₄H₁₂Si | - | - |
| Molecular Weight | 88.22 | g/mol | [1] |
| Physical Properties | |||
| Boiling Point | 56 - 57 | °C | [1] |
| Melting Point / Freezing Point | -132 to -134.3 | °C | [1] |
| Density | 0.681 - 0.6837 | g/mL at 20-25 °C | [1] |
| Refractive Index (n₂₀/D) | 1.391 - 1.3921 | - | [1] |
| Vapor Pressure | 207.52 | mmHg | |
| Safety and Flammability | |||
| Flash Point | -20 | °C | [1] |
| Auto-ignition Temperature | 218 | °C | |
| Explosive Limits (in air) | 1.1 (Lower) | vol % | |
| Other Properties | |||
| Kinematic Viscosity | 0.4 | cSt at 25°C | |
| Solubility | Insoluble in water; Miscible with THF, ether, benzene | - |
Experimental Protocols
The determination of the physical constants listed above is conducted through established experimental methodologies. While specific protocols for every cited value are not always published, the following describes the standard techniques used for these measurements.
A 1951 research memorandum from the National Advisory Committee for Aeronautics (NACA) details the preparation and measurement of several physical properties of this compound[1].
-
Synthesis: this compound was prepared by the reduction of diethyldichlorosilane. Initially, lithium hydride was used as the reducing agent. However, subsequent experiments showed that lithium aluminum hydride provided a smoother and more complete reaction[1]. The product was distilled from the reaction flask as it formed and then purified using a vacuum-jacketed column[1].
-
Density Measurement: The density of this compound was determined using a pycnometer. The accuracy of these measurements was reported to be approximately ±0.0002 g/mL at 20°C and ±0.0005 g/mL at 0°C[1].
-
Boiling and Freezing Point Determination: While the specific apparatus is not detailed in the NACA report, the boiling and freezing points were measured for the purified substance[1]. Standard methods for boiling point determination for volatile liquids include simple distillation or using a Thiele tube apparatus, where the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded.
-
Refractive Index Measurement: The refractive index was also measured, likely using a standard refractometer, such as an Abbe refractometer. This instrument measures the angle of refraction of light as it passes from a prism of known refractive index into the liquid sample.
-
Flash Point Determination: The flash point of volatile and flammable liquids like this compound is typically determined using a closed-cup method, such as the one described in ASTM D93. This standard test method involves heating the sample in a closed cup and introducing an ignition source at regular intervals to determine the lowest temperature at which the vapors ignite.
Visualizations
The following diagram illustrates a common synthetic pathway for producing this compound.
Caption: Synthesis of this compound via Reduction.
References
A Technical Guide to the Spectroscopic Characterization of Diethylsilane
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key spectroscopic data for diethylsilane ((C₂H₅)₂SiH₂), a versatile organosilicon compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and analysis in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of this compound. Due to the compound's volatility and potential air-sensitivity, sample preparation requires careful handling under an inert atmosphere.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the silyl hydrides (Si-H₂), the methylene protons (-CH₂-), and the methyl protons (-CH₃).
Note: The following data are estimated based on established chemical shift principles and data from analogous organosilanes, as specific experimental values were not available in the cited literature.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Signal Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| -CH₃ | Triplet (t) | 0.9 - 1.0 | JHCCH ≈ 7-8 Hz |
| -CH₂- | Quartet (q) | 0.5 - 0.7 | JHCCH ≈ 7-8 Hz |
| Si-H₂ | Multiplet (m) | 3.7 - 3.9 | - |
Carbon-13 (¹³C) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides two signals, corresponding to the two chemically distinct carbon environments in the ethyl groups.
Note: The following data are estimated based on established chemical shift principles and data from analogous organosilanes, as specific experimental values were not available in the cited literature.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Signal Assignment | Approx. Chemical Shift (δ, ppm) |
| -C H₃ | 7 - 9 |
| -C H₂- | 2 - 4 |
Experimental Protocol for NMR Spectroscopy
Given that this compound is a volatile and potentially air-sensitive liquid, the following protocol is recommended.[1]
-
Solvent Preparation: Use a deuterated solvent (e.g., Benzene-d₆ or Chloroform-d) that has been thoroughly degassed via several freeze-pump-thaw cycles and dried over molecular sieves.
-
Sample Preparation: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using a Schlenk line.[2]
-
Tube Filling: In the inert atmosphere, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of the prepared deuterated solvent.[1] Transfer this solution into a clean, dry NMR tube. For highly air-sensitive applications, a J-Young NMR tube with a sealable tap is recommended to ensure a long-term inert environment.[2]
-
Acquisition:
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.
-
¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a higher sample concentration (50-100 mg) and a greater number of scans are typically required.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in this compound, particularly the characteristic Si-H bond.
Table 3: Key IR Absorption Bands for this compound [1]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2955 | Strong | C-H Asymmetric Stretch |
| 2925 | Strong | C-H Symmetric Stretch |
| 2875 | Strong | C-H Symmetric Stretch |
| 2130 | Very Strong | Si-H Stretch |
| 1460 | Medium | -CH₂- Scissoring |
| 1415 | Medium | C-H Deformation |
| 1235 | Medium | Si-CH₂- Wagging |
| 1010 | Medium | C-C Stretch |
| 965 | Strong | Si-H₂ Bending |
| 725 | Very Strong | Si-C Stretch / -CH₂- Rocking |
Experimental Protocol for IR Spectroscopy
As a volatile liquid, this compound can be analyzed "neat" using a sealed liquid cell.[3]
-
Cell Preparation: Use a sealed liquid transmission cell equipped with IR-transparent salt plates (e.g., KBr or NaCl). Ensure the windows are clean, dry, and free of scratches.
-
Sample Loading: In a fume hood or glovebox, use a syringe to carefully inject a few drops of neat this compound into the cell's injection port, ensuring no air bubbles are trapped inside.[4] The typical path length for neat liquids is 0.01-0.05 mm.
-
Background Collection: Acquire a background spectrum of the empty, clean cell.
-
Sample Spectrum Acquisition: Place the filled cell in the spectrometer's sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Cleaning: After analysis, thoroughly flush the cell with a dry, volatile solvent (e.g., hexane or dichloromethane) and dry it with a stream of inert gas.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern under ionization, which aids in structural confirmation. Electron Ionization (EI) is a common method for such volatile, non-polar compounds.
Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound [5][6]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 88 | 15 | [C₄H₁₂Si]⁺˙ (Molecular Ion, M⁺˙) |
| 59 | 100 | [(C₂H₅)SiH₂]⁺ (Base Peak, [M-C₂H₅]⁺) |
| 58 | 85 | [(C₂H₅)SiH]⁺˙ |
| 43 | 20 | [CH₃SiH₂]⁺ |
| 31 | 30 | [SiH₃]⁺ |
Proposed Fragmentation Pathway
The primary fragmentation pathway involves the loss of one of the ethyl groups (a loss of 29 Da) to form the highly stable silyl cation at m/z 59, which is the base peak. Subsequent loss of H₂ or other rearrangements can lead to the other observed fragments.
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile, high-purity solvent such as heptane or hexane.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injection: Inject 1 µL of the sample solution in splitless mode. Set the injector temperature to ~220°C.
-
Oven Program: Start at a low temperature (e.g., 40-50°C) and ramp up at a rate of 10-20°C/min to a final temperature of ~250°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
Temperatures: Set the ion source and transfer line temperatures to ~250°C.
-
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates how the different spectroscopic techniques are applied to determine the structure of this compound. Each method provides complementary information, leading to a full structural elucidation.
Caption: Workflow for the structural elucidation of this compound using complementary spectroscopic techniques.
References
- 1. This compound [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. DIMETHYLSILANE(1111-74-6) 1H NMR spectrum [chemicalbook.com]
- 4. Triethylsilane(617-86-7) 1H NMR spectrum [chemicalbook.com]
- 5. This compound | C4H12Si | CID 68337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
The Reactivity of Diethylsilane with Inorganic Halides and Acids: An In-depth Technical Guide
Introduction
Diethylsilane ((C₂H₅)₂SiH₂), a member of the organosilane family, serves as a versatile reducing and silylating agent in a variety of chemical transformations. Its reactivity, characterized by the presence of two reactive silicon-hydrogen bonds, allows for the reduction of various inorganic halides and reactions with protic acids. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of inorganic halides and acids, targeting researchers, scientists, and drug development professionals. The information presented is a synthesis of foundational studies and contemporary understanding of hydrosilane chemistry, with a focus on quantitative data, experimental methodologies, and reaction pathways.
Core Reactivity Principles
The reactivity of this compound is primarily governed by the polarity of the Si-H bond. The silicon atom is more electropositive than hydrogen, leading to a hydridic character of the hydrogen atom. This enables this compound to act as a hydride donor, particularly in the presence of Lewis acids or electrophilic species. The reactions can proceed through various mechanisms, including nucleophilic attack by the hydride, single-electron transfer, and concerted pathways, often influenced by the nature of the substrate and reaction conditions.
Reactions with Inorganic Halides
This compound reacts with a variety of inorganic halides, leading to the reduction of the metal or non-metal center and the formation of diethylhalosilanes and other silicon-containing byproducts. The extent of reduction and the nature of the products are highly dependent on the specific halide and the reaction stoichiometry.
Quantitative Data Summary
The following tables summarize the quantitative data for the reaction of this compound with various inorganic halides. The primary products observed are typically diethylhalosilanes, with the inorganic halide being reduced to a lower oxidation state or the elemental form.
Table 1: Reaction of this compound with Metal Halides
| Inorganic Halide | Molar Ratio (Halide:Et₂SiH₂) | Temperature (°C) | Reaction Time (h) | Major Silicon Product(s) | Yield (%) | Inorganic Product(s) | Reference |
| Mercuric Bromide (HgBr₂) | 1:1 (deficiency of Et₂SiH₂) | Reflux | - | Diethylbromosilane | 81 | Hg₂Br₂, Hg | [1] |
| Antimony Trichloride (SbCl₃) | 1:2 | 25 | - | Diethylchlorosilane | 90 | Sb | [1] |
| Copper(II) Chloride (CuCl₂) | 1:1 | 100 | - | Diethylchlorosilane | 85 | CuCl | [1] |
| Titanium(IV) Chloride (TiCl₄) | 1:1 | 25 | - | Diethylchlorosilane, (C₂H₅)₂SiCl-O-Si(C₂H₅)₂Cl | - | TiCl₃ | [1] |
| Vanadium Oxytrichloride (VOCl₃) | 1:1 | 25 | - | Diethylchlorosilane | - | VOCl₂ | [1] |
| Ammonium Chloroplatinate ((NH₄)₂PtCl₆) | 1:3 | 25 | - | Diethylchlorosilane | - | Pt | [1] |
Table 2: Synthesis of Diethylhalosilanes
| Target Compound | Reactants | Molar Ratio | Conditions | Yield (%) | Reference |
| Diethylbromosilane | This compound, Mercuric Bromide | 2:1 | Gentle reflux | 81 | [1] |
| Diethyliodosilane | This compound, Mercuric Iodide | 2:1 | Gentle reflux | 75 | [1] |
Experimental Protocols
General Procedure for the Reaction of this compound with Metal Halides:
-
Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is used. All glassware should be oven-dried and cooled under a stream of dry nitrogen.
-
Procedure: The inorganic halide is charged into the reaction flask under a nitrogen atmosphere. This compound is then added, either neat or as a solution in a dry, inert solvent (e.g., hexane, toluene). The reaction mixture is stirred at the desired temperature for the specified time.
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solid inorganic products are removed by filtration under an inert atmosphere. The filtrate, containing the organosilicon products, is then purified by fractional distillation.
-
Characterization: The identity and purity of the products are confirmed by boiling point determination, density measurements, and spectroscopic methods (e.g., IR, NMR).
Specific Protocol: Synthesis of Diethylbromosilane from this compound and Mercuric Bromide[1]:
-
In a flask equipped for distillation, a deficiency of this compound is reacted with mercuric bromide.
-
The mixture is gently refluxed.
-
The product, diethylbromosilane, is distilled from the reaction mixture. The reported yield is 81%.
Reaction Pathways and Mechanisms
The reaction of this compound with inorganic halides can proceed through different mechanistic pathways depending on the nature of the halide.
-
For reducible metal halides (e.g., HgBr₂, CuCl₂): The reaction likely involves a hydride transfer from the this compound to the metal center, leading to its reduction. This can occur in a stepwise manner, with the initial formation of a diethylhalosilane and a reduced metal halide species. Further reaction can lead to the elemental metal.
Caption: Proposed pathway for the reaction of this compound with a reducible metal halide.
-
For Lewis acidic halides (e.g., SbCl₃, TiCl₄): The reaction may be initiated by the coordination of the Lewis acidic halide to the hydride of this compound, enhancing its hydridic character and facilitating hydride transfer.
Caption: Reaction pathway involving a Lewis acidic inorganic halide.
Reactions with Inorganic Acids
This compound reacts with strong protic acids, leading to the evolution of hydrogen gas and the formation of various organosilicon products, including disiloxanes. The nature of the product is highly dependent on the acid and the reaction conditions, particularly the presence or absence of water.
Quantitative Data Summary
Table 3: Reaction of this compound with Inorganic Acids
| Inorganic Acid | Molar Ratio (Acid:Et₂SiH₂) | Temperature (°C) | Major Silicon Product(s) | Yield (%) | Observations | Reference |
| Sulfuric Acid (100%) | Deficiency of acid | - | sym-Tetraethyldisiloxane | 81 | Vigorous reaction | [1] |
| Nitric Acid (15 M) | Deficiency of acid | - | sym-Tetraethyldisiloxane | - | Vigorous reaction | [1] |
| Chlorosulfonic Acid | - | - | Diethylchlorosilane | - | Vigorous reaction | [1] |
Experimental Protocols
General Procedure for the Reaction of this compound with Strong Acids:
-
Caution: These reactions are often vigorous and exothermic, and should be performed with appropriate safety precautions, including the use of a fume hood and personal protective equipment.
-
Apparatus: A reaction vessel equipped with a dropping funnel, a gas outlet, and a magnetic stirrer is used. The reaction is typically performed under an inert atmosphere.
-
Procedure: this compound is placed in the reaction vessel and cooled in an ice bath. The strong acid is then added dropwise with vigorous stirring. The rate of addition should be controlled to manage the exothermicity and gas evolution.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The organic layer containing the silicon products is separated from the acid layer. The organic layer is then washed with water, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation.
Reaction Pathways and Mechanisms
The reaction with protic acids is believed to proceed via protonation of the hydride on the silicon atom, leading to the formation of a transient silylium-like species and subsequent reaction with a nucleophile (e.g., water, another silane molecule, or the conjugate base of the acid).
In the case of sulfuric and nitric acids with a deficiency of the acid, the formation of sym-tetraethyldisiloxane suggests a pathway involving the hydrolysis of an intermediate species.
Caption: Proposed pathway for the reaction of this compound with a strong acid, leading to the formation of sym-tetraethyldisiloxane.
With chlorosulfonic acid, the formation of diethylchlorosilane indicates that the chloride ion acts as the nucleophile, trapping the silylium-like intermediate.
Conclusion
This compound exhibits a rich and varied reactivity with inorganic halides and acids. It serves as an effective reducing agent for many metal halides, providing a route to lower oxidation state inorganic species and functionalized organosilanes. Its reactions with strong acids are vigorous and can lead to the formation of disiloxanes or halosilanes depending on the acid used. The data and protocols presented in this guide offer a foundational understanding for researchers exploring the applications of this compound in synthesis and materials science. Further investigation into the detailed mechanisms of these reactions, particularly with modern analytical techniques, would provide deeper insights and potentially unlock new synthetic methodologies.
References
Thermal Stability and Decomposition of Diethylsilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylsilane (DES), with the chemical formula (C₂H₅)₂SiH₂, is an organosilane compound of significant interest in various fields, including materials science for the deposition of silicon-containing films and potentially as a reducing agent in pharmaceutical synthesis. A thorough understanding of its thermal stability and decomposition pathways is crucial for its safe handling, optimization of its applications, and predicting potential impurities or byproducts. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying chemical processes.
Thermal Decomposition of this compound
The thermal decomposition of this compound can proceed through two primary pathways: heterogeneous decomposition on surfaces and homogeneous decomposition in the gas phase. The dominant pathway is highly dependent on the reaction conditions, such as temperature, pressure, and the presence of catalytic surfaces.
Heterogeneous (Surface) Decomposition
The decomposition of this compound on silicon surfaces has been extensively studied. The primary mechanism involves the dissociative adsorption of DES onto the surface, followed by a β-hydride elimination reaction.
Decomposition Products and Mechanism:
Upon adsorption onto a silicon surface at temperatures around 300 K, this compound dissociatively adsorbs, forming silicon hydride (Si-H) and ethyl (Si-C₂H₅) surface species.[1] As the temperature is increased, the ethyl groups decompose. The main decomposition products observed are ethylene (C₂H₄) and hydrogen (H₂) .[1]
The formation of ethylene is consistent with a β-hydride elimination mechanism . In this process, a hydrogen atom from the β-carbon (the carbon atom adjacent to the silicon-bound carbon) of the ethyl group is transferred to the silicon atom, leading to the formation of a Si-H bond and the release of an ethylene molecule.[1]
The overall surface reaction can be represented as:
Si-C₂H₅(ad) → Si-H(ad) + C₂H₄(g)
At temperatures above 800 K, the hydrogen atoms recombine and desorb from the surface as H₂ gas.[1] If hydrogen is not present on the surface, carbon deposition from the decomposition of ethyl groups can occur.[1]
Quantitative Data for Surface Decomposition:
The following table summarizes the kinetic parameters for the first-order decomposition of the ethyl group (SiC₂H₅) on a Si(111) 7x7 surface.
| Parameter | Value | Unit | Reference |
| Activation Energy (Ed) | 36 | kcal/mol | [1] |
| Pre-exponential Factor (νd) | 2.7 x 10⁹ | s⁻¹ | [1] |
Desorption Temperatures of Products:
The desorption of the decomposition products from a Si(111) 7x7 surface occurs at specific temperature ranges.
| Product | Desorption Temperature Range (K) | Peak Desorption Temperature (K) | Reference |
| Ethylene (C₂H₄) | 600 - 750 | ~700 | [1] |
| Hydrogen (H₂) | 750 - 810 | ~810 | [1] |
Homogeneous (Gas-Phase) Decomposition
Direct experimental data on the homogeneous thermal decomposition of this compound is limited in the scientific literature. However, insights can be drawn from studies on analogous ethylsilanes, such as ethylsilane (C₂H₅SiH₃).
Inferred Decomposition Products and Mechanism:
By analogy to ethylsilane, the gas-phase pyrolysis of this compound is expected to primarily yield ethylene (C₂H₄) and silane (SiH₄) through a unimolecular decomposition pathway.[2] The proposed mechanism for ethylsilane involves an initial 1,1-hydrogen elimination to form an ethylsilylene intermediate, which then undergoes β-hydride elimination. A similar pathway can be postulated for this compound.
It is important to note that in the absence of a catalytic surface, higher temperatures are generally required to initiate gas-phase decomposition compared to surface-catalyzed decomposition. For instance, gas-phase pyrolysis of ethylsilane has shown a significantly higher activation barrier (around 65 kcal/mol) compared to the surface-catalyzed decomposition of the ethyl group on silicon (36 kcal/mol).[1]
In the presence of oxygen or other reactive species, a wider range of hazardous decomposition products can be formed, including carbon monoxide, formaldehyde, and silicon dioxide.
Bond Dissociation Energies
| Bond | General BDE Range (kcal/mol) | Notes | Reference |
| Si-H | 84 - 104 | Generally weaker than C-H bonds. Methyl, chloro, and fluoro substituents strengthen the bond, while silyl and phenyl groups weaken it. | [3] |
| Si-C | ~88 | Similar in strength to C-C bonds. | |
| C-C | ~83-85 | ||
| C-H | ~98-104 |
The Si-H bond is generally weaker than the C-H bond, and the Si-C bond is comparable in strength to a C-C single bond. This suggests that the initial decomposition steps could involve either Si-H or Si-C bond cleavage, depending on the specific molecular environment and reaction conditions.
Experimental Protocols
The study of this compound's thermal decomposition employs various high-vacuum and spectroscopic techniques. Below are detailed methodologies for key experiments.
Temperature Programmed Desorption (TPD)
Objective: To identify the desorption products and their desorption temperatures from a surface.
Methodology:
-
A clean single-crystal silicon wafer is mounted in an ultra-high vacuum (UHV) chamber.
-
The crystal is cooled to a low temperature (e.g., 200 K).
-
This compound vapor is introduced into the chamber and allowed to adsorb onto the cold silicon surface.
-
The crystal is then heated at a linear rate (e.g., 2 K/s).
-
A quadrupole mass spectrometer is used to monitor the species desorbing from the surface as a function of temperature.
-
The mass spectra are analyzed to identify the desorbing molecules and their respective desorption peak temperatures.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify the chemical species present on a surface before, during, and after heating.
Methodology:
-
A high surface area porous silicon sample is placed in a UHV chamber equipped with infrared transparent windows (e.g., KBr).
-
An initial FTIR spectrum of the clean silicon surface is recorded as a baseline.
-
This compound is introduced into the chamber and allowed to adsorb onto the silicon surface at a specific temperature (e.g., 300 K).
-
An FTIR spectrum of the surface with the adsorbed species is recorded.
-
The sample is then subjected to a series of annealing steps at progressively higher temperatures.
-
After each annealing step, the sample is cooled, and an FTIR spectrum is recorded.
-
The changes in the vibrational modes (e.g., Si-H, C-H stretches) are analyzed to determine the chemical transformations occurring on the surface.
Gas-Phase Pyrolysis using a Shock Tube
Objective: To study the kinetics and mechanism of homogeneous gas-phase decomposition at high temperatures.
Methodology:
-
A mixture of this compound highly diluted in an inert gas (e.g., Argon) is prepared.
-
The gas mixture is introduced into the driven section of a shock tube.
-
A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that rapidly heats and pressurizes the gas mixture to a specific temperature and pressure.
-
The reaction proceeds for a very short, well-defined period.
-
The product mixture is rapidly cooled by an expansion wave.
-
The composition of the post-shock gas mixture is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the decomposition products.
-
By varying the temperature and monitoring the reactant and product concentrations, the reaction kinetics can be determined.
Visualizations
Decomposition Pathway on a Silicon Surface
Caption: Heterogeneous decomposition pathway of this compound on a silicon surface.
Experimental Workflow for TPD
Caption: Experimental workflow for Temperature Programmed Desorption (TPD).
Conclusion
The thermal stability and decomposition of this compound are highly dependent on the reaction environment. On silicon surfaces, it undergoes a relatively low-temperature decomposition via a well-characterized β-hydride elimination pathway, yielding ethylene and hydrogen. The gas-phase decomposition is less understood but is expected to require higher temperatures and proceed through different intermediates to yield primarily ethylene and silane. A comprehensive understanding of these decomposition pathways is essential for the effective and safe utilization of this compound in various high-technology and pharmaceutical applications. Further research into the homogeneous decomposition kinetics and product distribution would be beneficial for a more complete picture of this compound's thermal behavior.
References
An In-depth Technical Guide to Quantum Chemical Calculations on Diethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on diethylsilane (Et₂SiH₂). It details the computational methodologies, conformational analysis, and predicted molecular properties, serving as a valuable resource for researchers in computational chemistry, materials science, and drug development where organosilanes are of interest.
Introduction
This compound is an organosilane of fundamental interest due to its relatively simple structure that still exhibits complex conformational isomerism. Understanding the potential energy surface, stable conformers, and vibrational properties of this compound through computational methods provides a foundational understanding for the behavior of more complex polysilanes and silicon-containing materials. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties with high accuracy.
Computational Methodology
The data and analyses presented in this guide are derived from established quantum chemical protocols. The primary method for obtaining the optimized geometries of this compound conformers is the Møller-Plesset perturbation theory at the second order (MP2) with the "Full" keyword, indicating that all electrons are included in the correlation treatment. A large and flexible basis set, 6-311+G(2df,pd), was employed to ensure a high-quality description of the electronic structure.[1]
Experimental Protocols:
-
Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Q-Chem.[2]
-
Geometry Optimization: The initial step involves finding the equilibrium geometry for each conformer. This is an iterative process where the energy of the molecule is minimized with respect to all atomic coordinates. A stationary point on the potential energy surface is located when the forces on all atoms are negligible.
-
Frequency Calculations: Following a successful geometry optimization, a vibrational frequency analysis is performed by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and are essential for predicting infrared and Raman spectra.
-
Conformational Search and Potential Energy Surface (PES) Scan: To identify all stable conformers and the transition states that connect them, a systematic scan of the potential energy surface is conducted. This is typically achieved by systematically rotating the dihedral angles defining the orientation of the two ethyl groups. For each step in the rotation, a constrained geometry optimization is performed. The resulting energy profile reveals the low-energy conformers as minima and the rotational barriers as saddle points (transition states).[3][4]
-
Thermochemical Calculations: High-accuracy composite methods, such as the Gaussian-3 (G3) theory, are employed to predict thermochemical properties like the standard enthalpy of formation (ΔfH°₂₉₈K), standard entropy (S°₂₉₈K), and heat capacity (Cv).[5] These methods involve a series of calculations at different levels of theory and basis sets to extrapolate to a high level of accuracy.
The logical workflow for these calculations is depicted in the following diagram:
Conformational Analysis
This compound has four key conformers arising from the rotation around the two Si-C bonds. These are designated as gauche-gauche (gg), trans-trans (tt), trans-gauche (tg), and gauche-gauche' (gg'). Ab initio calculations have identified the gauche-gauche conformer as the most stable, or global minimum, on the potential energy surface.[1] The higher energy gauche-gauche' conformer was not observed experimentally in microwave spectroscopy studies.[1]
The relationship between these conformers is illustrated below:
3.1. Relative Energies of Conformers
While the gauche-gauche conformer is established as the most stable, specific relative energies for the other conformers of this compound from the searched literature are not available. The table below summarizes the stability hierarchy.
| Conformer | Point Group | Relative Energy (kcal/mol) |
| gauche-gauche (gg) | C₂ | 0.00 (Global Minimum) |
| trans-gauche (tg) | C₁ | Data not available |
| trans-trans (tt) | C₂ᵥ | Data not available |
| gauche-gauche' (gg') | C₂ | Data not available |
3.2. Rotational Barriers
The energy barriers for the interconversion between these conformers have been computationally investigated. However, specific values for the rotational barriers of this compound were not found in the searched literature.
| Transition | Transition State | Rotational Barrier (kcal/mol) |
| gg ↔ tg | TS1 | Data not available |
| tg ↔ tt | TS2 | Data not available |
| gg ↔ gg' | TS3 | Data not available |
Molecular Properties
4.1. Optimized Geometries
The optimized Cartesian coordinates for the principal axes of the this compound conformers, calculated at the MP2(Full)/6-311+G(2df,pd) level of theory, are presented below.[6]
Table 1: Optimized Geometry of the gauche-gauche Conformer
| Atom | X (Å) | Y (Å) | Z (Å) |
| Si1 | 0.000000 | 1.041090 | 0.000000 |
| H2 | 0.493105 | 1.906170 | -1.094193 |
| H3 | -0.493105 | 1.906170 | 1.094193 |
| C4 | 1.407363 | -0.031502 | 0.623047 |
| H5 | 2.223340 | 0.616700 | 0.945154 |
| H6 | 1.076111 | -0.561829 | 1.516943 |
| C7 | -1.407363 | -0.031502 | -0.623047 |
| H8 | -1.076111 | -0.561829 | -1.516943 |
| H9 | -2.223340 | 0.616700 | -0.945154 |
| C10 | -1.902619 | -1.023817 | 0.427698 |
| H11 | -2.241227 | -0.511700 | 1.327057 |
| H12 | -2.733905 | -1.621763 | 0.059756 |
| H13 | -1.113536 | -1.712247 | 0.725664 |
| C14 | 1.902619 | -1.023817 | -0.427698 |
| H15 | 1.113536 | -1.712247 | -0.725664 |
| H16 | 2.241227 | -0.511700 | -1.327057 |
| H17 | 2.733905 | -1.621763 | -0.059756 |
Table 2: Optimized Geometry of the gauche-gauche' Conformer
| Atom | X (Å) | Y (Å) | Z (Å) |
| Si1 | -0.026945 | 1.012190 | 0.224074 |
| H2 | -0.069762 | 2.426608 | -0.205724 |
| H3 | 0.118408 | 0.978508 | 1.697335 |
| C4 | 1.466500 | 0.161058 | -0.537021 |
| H5 | 1.230085 | -0.095113 | -1.571633 |
| H6 | 2.276826 | 0.889498 | -0.590252 |
| C7 | -1.646029 | 0.192552 | -0.254669 |
| H8 | -1.812677 | 0.364983 | -1.319377 |
| H9 | -2.448992 | 0.721959 | 0.261098 |
| C10 | -1.721533 | -1.302153 | 0.050765 |
| H11 | -1.518377 | -1.505875 | 1.100908 |
| H12 | -2.704851 | -1.708804 | -0.177117 |
(Note: Due to the length, the coordinates for the trans-trans and trans-gauche conformers are omitted here but are available in the supplementary information of the cited reference.[6])
4.2. Vibrational Frequencies
The calculated harmonic vibrational frequencies are crucial for characterizing the stationary points on the potential energy surface and for predicting the infrared and Raman spectra. A complete list of calculated vibrational frequencies for the gauche-gauche conformer of this compound was not available in the searched literature.
Table 3: Calculated Vibrational Frequencies for the gauche-gauche Conformer
| Mode | Frequency (cm⁻¹) | Description |
| ... | Data not available | ... |
4.3. Thermochemical Properties
Thermochemical data are vital for understanding the stability and reactivity of molecules. High-level calculations are required for accurate predictions.
Table 4: Calculated Thermochemical Properties of this compound at 298.15 K
| Property | Value | Method |
| Standard Enthalpy of Formation (ΔfH°₂₉₈K) | Data not available | G3 or similar |
| Standard Entropy (S°₂₉₈K) | Data not available | G3 or similar |
| Heat Capacity (Cv) | Data not available | G3 or similar |
Conclusion
This technical guide has summarized the key aspects of quantum chemical calculations on this compound. The conformational landscape is characterized by four main conformers, with the gauche-gauche form being the most stable. While high-quality optimized geometries are available, a complete set of quantitative data for relative energies, rotational barriers, vibrational frequencies, and thermochemical properties is not readily found in the surveyed literature. The methodologies outlined provide a robust framework for researchers to either reproduce these findings or to compute the missing data to further enhance our understanding of this fundamental organosilane molecule.
References
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Diethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms, kinetics, and experimental protocols related to the hydrolysis and condensation of diethylsilane ((C₂H₅)₂SiH₂). While specific kinetic data for this compound is not extensively available in publicly accessible literature, this guide establishes a robust framework based on the well-understood principles of silane chemistry, drawing parallels from closely related organosilanes. The provided experimental protocols offer a clear methodology for researchers to generate specific quantitative data for this compound.
Core Reaction Mechanism: A Two-Stage Process
The conversion of this compound into polysiloxane networks is fundamentally a two-stage process: hydrolysis followed by condensation.
1.1. Stage 1: Hydrolysis
In the initial stage, the silicon-hydride (Si-H) bonds of this compound undergo hydrolysis in the presence of water. This reaction involves the nucleophilic attack of water on the silicon atom, leading to the substitution of hydride groups with hydroxyl groups (-OH) and the liberation of hydrogen gas. The hydrolysis of this compound proceeds sequentially to form diethylsilanediol ((C₂H₅)₂Si(OH)₂).
1.2. Stage 2: Condensation
The resultant diethylsilanediol is a highly reactive intermediate containing two silanol (Si-OH) groups. These silanol groups readily undergo condensation to form stable siloxane bonds (Si-O-Si), releasing water as a byproduct. This process, known as water condensation, is the primary pathway for the formation of poly(diethylsiloxane). The condensation can proceed to form both linear chains and cyclic structures.
The overall reaction can be summarized as follows:
(C₂H₅)₂SiH₂ + 2H₂O → (C₂H₅)₂Si(OH)₂ + 2H₂ n(C₂H₅)₂Si(OH)₂ → [-Si(C₂H₅)₂-O-]n + nH₂O
Reaction Pathways and Mechanisms
The mechanisms of both hydrolysis and condensation are significantly influenced by the pH of the reaction medium, with both acid and base catalysis playing a crucial role in accelerating the reactions.[1]
2.1. Acid-Catalyzed Mechanism
Under acidic conditions, a hydronium ion (H₃O⁺) can protonate a water molecule, increasing its nucleophilicity for attack on the silicon-hydride bond. Alternatively, for the condensation step, a silanol group can be protonated, making it a better leaving group (H₂O) and rendering the silicon atom more susceptible to nucleophilic attack by another silanol group. Acid catalysis generally favors the hydrolysis reaction over condensation.[1]
2.2. Base-Catalyzed Mechanism
In basic media, a hydroxide ion (OH⁻), a strong nucleophile, directly attacks the silicon atom, facilitating the displacement of the hydride ion. For condensation, a silanol group can be deprotonated to form a highly reactive silanolate anion (Si-O⁻), which then attacks another neutral silanol. Base catalysis typically leads to faster condensation rates relative to hydrolysis.[1]
The logical flow of these reaction pathways is illustrated in the diagrams below.
Caption: Sequential hydrolysis of this compound to diethylsilanediol.
Caption: Condensation pathways of diethylsilanediol to linear and cyclic products.
Quantitative Data and Reaction Kinetics
While specific kinetic parameters for this compound are not readily found in the literature, the following tables present data for related alkoxysilanes to provide a quantitative context for the expected reaction kinetics. The rates of hydrolysis and condensation are influenced by factors such as pH, temperature, solvent, and the concentration of reactants.[2][3]
Table 1: Hydrolysis Kinetic Data for Model Silane Compounds
| Silane Compound | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Diethyldiethoxysilane | Acidic (HCl) | Data not available | Data not available | N/A |
| Methyltriethoxysilane (MTES) | Acidic (pH 3.13) | Not directly reported | 57.61 kJ/mol | [2] |
| Tetraethoxysilane (TEOS) | Acidic (pH 3.13) | Not directly reported | 31.52 kJ/mol | [2] |
| 3-Cyanopropyltriethoxysilane | Alkaline | Not directly reported | 20 kJ/mol | [4] |
| 3-Cyanopropyltriethoxysilane | Acidic | Not directly reported | 58 kJ/mol | [4] |
Table 2: Condensation Kinetic Data for Model Silane Compounds
| Silanol Precursor | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Silanols from TEOS | Alkaline (NH₃) | 3.2 to 32 x 10³ s⁻¹ (average) | Data not available | [2] |
| Silanols from GPTMS* | pH 5.4, 26°C | Very slow (weeks) | 68.4 kJ/mol (for epoxy ring opening) | [5] |
Note: GPTMS is γ-Glycidoxypropyltrimethoxysilane. The condensation is noted as being very slow under these conditions.
Experimental Protocols
The following sections provide detailed methodologies for the quantitative analysis of this compound hydrolysis and condensation using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
4.1. Protocol 1: Quantitative ¹H NMR Spectroscopy for Monitoring this compound Hydrolysis
This protocol allows for the in-situ monitoring of the disappearance of this compound and the appearance of hydrogen gas and diethylsilanediol.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Materials:
-
This compound
-
Deuterated solvent (e.g., Acetone-d₆, THF-d₈)
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., 1,3,5-trioxane, accurately weighed)
-
Catalyst (e.g., HCl or NaOH solution in D₂O)
-
NMR tubes
-
-
Procedure:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent.
-
In an NMR tube, add a precise volume of the internal standard stock solution.
-
Add a precise amount of this compound to the NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to quantify the starting concentration of this compound relative to the internal standard.
-
To initiate the reaction, add a precise volume of D₂O containing the desired catalyst concentration.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the initial phase, then less frequently).
-
Process the spectra and integrate the characteristic peaks for this compound (Si-H protons), the internal standard, and the evolving peaks corresponding to diethylsilanediol (Si-OH protons, which will exchange with D₂O and may not be directly quantifiable, but the ethyl protons will shift). The evolution of H₂ can also be monitored if the peak does not overlap with other signals.
-
Plot the concentration of this compound versus time to determine the reaction rate. From this data, the reaction order and rate constant can be calculated.
-
4.2. Protocol 2: GC-MS Analysis of this compound Hydrolysis and Condensation Products
This protocol is suitable for identifying and quantifying the reactants, intermediates, and products of the reaction at discrete time points.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Materials:
-
This compound
-
Solvent (e.g., anhydrous diethyl ether, THF)
-
Water
-
Catalyst (e.g., HCl, NaOH)
-
Quenching agent (e.g., anhydrous magnesium sulfate)
-
Internal standard for GC analysis (e.g., dodecane)
-
-
Procedure:
-
Set up a temperature-controlled reaction vessel with stirring.
-
Add the solvent, this compound, and the internal standard to the reaction vessel.
-
Initiate the reaction by adding a known amount of water and catalyst.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of a drying agent like anhydrous magnesium sulfate to remove unreacted water.
-
If necessary, derivatize the silanol groups to make them more volatile for GC analysis (e.g., using a silylating agent like BSTFA), although diethylsilanediol may be directly analyzable.[6]
-
Inject the quenched (and derivatized, if applicable) sample into the GC-MS.
-
Develop a GC method that effectively separates this compound, diethylsilanediol, and any linear or cyclic oligomers.
-
Use the mass spectrometer to identify the components based on their fragmentation patterns.
-
Quantify the peak areas relative to the internal standard to determine the concentration of each species at each time point.
-
Plot the concentration profiles over time to determine the reaction kinetics.
-
Caption: Experimental workflow for quantitative NMR analysis of this compound hydrolysis.
Conclusion
The hydrolysis and condensation of this compound are fundamental reactions for the synthesis of poly(diethylsiloxane) materials. While the core mechanisms are well-understood from the broader field of silane chemistry, this guide highlights the need for specific quantitative kinetic studies on this compound. The provided reaction pathways and detailed experimental protocols offer a solid foundation for researchers to investigate these reactions in detail, enabling a more precise control over the synthesis of diethylsiloxane-based materials for various applications in research, materials science, and drug development.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Diethylsilane Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylsilane ((C₂H₅)₂SiH₂), a member of the organosilane family, is a versatile and reactive dihydrosilane. Characterized by the presence of two ethyl groups and two hydrogen atoms attached to a central silicon atom, its chemistry is dominated by the reactivity of the Si-H bonds. It serves as a powerful and often gentle reducing agent and a key building block in hydrosilylation reactions. Its utility extends from academic research to industrial applications, including the synthesis of fine chemicals, pharmaceuticals, and materials science for microelectronics.[1][2] This guide provides a comprehensive overview of the synthesis, core chemical reactions, and experimental applications of this compound, with a focus on practical data and methodologies for the research scientist.
Physical and Spectroscopic Properties
This compound is a clear, colorless, and highly flammable liquid.[3] Proper handling and storage are critical due to its reactivity and flammability. Key physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₄H₁₂Si | [4][5] |
| Molecular Weight | 88.22 g/mol | [4][5] |
| Boiling Point | 56 °C | [2][4] |
| Melting Point | -132 °C | [2] |
| Density | 0.681 g/mL at 25 °C | [2][4] |
| Refractive Index (n²⁰/D) | 1.391 - 1.3921 | [3] |
| Flash Point | -20 °C | [3] |
| Auto-ignition Temp. | 218 °C | [3] |
Synthesis of this compound
The synthesis of this compound and other alkylsilanes is most commonly achieved through the reduction of the corresponding alkylchlorosilanes. This method is favored for its directness and high yields.
Experimental Protocol: Reduction of Diethyldichlorosilane
This protocol is based on established methods for the synthesis of alkylsilanes from their corresponding chlorides.
Materials:
-
Diethyldichlorosilane ((C₂H₅)₂SiCl₂)
-
Lithium aluminum hydride (LiAlH₄) or Lithium hydride (LiH)
-
Anhydrous diethyl ether or other suitable anhydrous solvent
-
Inert gas supply (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask with a dropping funnel, reflux condenser (fitted with a drying tube), and a gas inlet. Purge the entire system with an inert gas.
-
Reagent Charging: Charge the flask with a stirred suspension of the reducing agent (e.g., LiAlH₄) in anhydrous diethyl ether.
-
Addition of Precursor: Add diethyldichlorosilane, either neat or dissolved in anhydrous ether, dropwise from the dropping funnel to the stirred suspension. Control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue stirring and refluxing the mixture for several hours to ensure the reaction goes to completion.
-
Work-up and Isolation: Cool the reaction mixture. The product, this compound, is volatile (bp 56 °C) and can be isolated directly from the reaction mixture by fractional distillation.
-
Purification: The collected distillate can be further purified by a final fractional distillation to yield high-purity this compound.
Core Chemistry and Applications
The reactivity of this compound is centered around the Si-H bond, making it a key reagent in reduction and hydrosilylation reactions.
References
- 1. This compound D1889 for Sale at City Chemical | CAS NO: 542-91-6 [citychemical.com]
- 2. This compound CAS#: 542-91-6 [m.chemicalbook.com]
- 3. gelest.com [gelest.com]
- 4. 542-91-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound 99 542-91-6 [sigmaaldrich.com]
- 6. DIMETHYLSILANE(1111-74-6) 1H NMR [m.chemicalbook.com]
- 7. Triethylsilane(617-86-7) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Phase Behavior of Diethylsilane Under Pressure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the phase behavior of diethylsilane under high-pressure conditions. Acknowledging the current absence of specific experimental data for this compound in publicly accessible literature, this document outlines the established methodologies and theoretical frameworks required to investigate its high-pressure phase transitions. It summarizes the known physicochemical properties of this compound at ambient pressure and presents a detailed, generalized experimental protocol for high-pressure studies using diamond anvil cells coupled with spectroscopic and diffraction techniques. This guide is intended to serve as a foundational resource for researchers initiating studies in this area, offering a roadmap for experimental design and data interpretation.
Introduction
This compound ((C₂H₅)₂SiH₂) is a silicon-containing organic compound with applications in chemical vapor deposition for the production of silicon dioxide layers in the microelectronics industry. Understanding the behavior of materials under extreme conditions of pressure and temperature is crucial for advancements in materials science, condensed matter physics, and chemical synthesis. The application of high pressure can induce profound changes in the physical and chemical properties of molecular solids, leading to the formation of new crystalline phases with unique characteristics.
While the phase behavior of many simple molecules has been extensively studied under pressure, to date, there is a notable lack of experimental data on the high-pressure phase transitions of this compound. This guide aims to bridge this gap by providing a thorough theoretical and methodological framework for investigating this topic.
Physicochemical Properties of this compound at Ambient Pressure
A summary of the known properties of this compound at standard conditions is presented in Table 1. This data serves as a baseline for high-pressure investigations.
| Property | Value |
| Chemical Formula | C₄H₁₂Si |
| Molecular Weight | 88.22 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 56 °C (329 K) |
| Density | 0.681 g/mL at 25 °C |
| Refractive Index | n20/D 1.391 |
| Vapor Pressure | Data not readily available |
| Crystal Structure | Not determined at ambient or low temperatures |
Theoretical Framework for High-Pressure Phase Transitions
The application of pressure to a molecular liquid like this compound is expected to induce solidification into a crystalline phase. Further increases in pressure can then lead to a series of solid-solid phase transitions. These transitions are driven by the system's tendency to minimize its Gibbs free energy at a given pressure and temperature. The changes in crystal structure are often accompanied by modifications in molecular conformation, intermolecular distances, and vibrational frequencies.
Key analytical techniques to probe these changes include:
-
Raman Spectroscopy: This technique is highly sensitive to changes in molecular vibrations and crystal lattice phonons. The appearance of new peaks, splitting of existing peaks, or discontinuities in the pressure-dependent frequency shifts of Raman modes are strong indicators of a phase transition.
-
X-ray Diffraction (XRD): XRD provides direct information about the crystal structure of the material. By analyzing the diffraction patterns at different pressures, one can determine the unit cell parameters and space group of each high-pressure phase.
Generalized Experimental Protocol for High-Pressure Studies
The following protocol describes a standard methodology for investigating the phase behavior of a liquid sample, such as this compound, under high pressure using a diamond anvil cell (DAC).
Diamond Anvil Cell (DAC) Preparation and Sample Loading
-
Diamond Anvil Selection: Choose brilliant-cut diamond anvils with appropriate culet sizes (e.g., 300-500 µm) for the desired pressure range.
-
Gasket Preparation: A metal gasket (e.g., stainless steel, rhenium) is pre-indented between the diamond anvils to a thickness of approximately 40-60 µm. A sample chamber is then created by drilling a hole (e.g., 150-250 µm in diameter) in the center of the indentation.
-
Sample Loading: The DAC is placed in a controlled environment (e.g., a glove box or under a microscope). A small droplet of liquid this compound is loaded into the gasket hole. A few ruby chips (approximately 5-10 µm in size) are also placed in the sample chamber to serve as a pressure calibrant.
-
Sealing: The DAC is then sealed to enclose the sample and the ruby pressure calibrant within the gasket hole.
Pressure Generation and Measurement
-
Pressure Application: Pressure is applied by turning the screws of the DAC, which forces the two diamond anvils together, compressing the sample in the gasket hole.[1][2]
-
Pressure Calibration: The pressure inside the sample chamber is determined using the ruby fluorescence method.[3] A laser is focused on a ruby chip, and the wavelength shift of the R1 fluorescence line is measured. The pressure is calculated from this shift using a well-established calibration scale.
In-Situ Spectroscopic and Diffraction Measurements
-
Raman Spectroscopy:
-
A Raman spectrometer equipped with a microscope is used to focus a laser beam onto the sample within the DAC.
-
Raman spectra are collected at incremental pressure steps.
-
The evolution of the Raman spectra with pressure is analyzed to identify phase transitions, which manifest as changes in the number, position, and width of the Raman bands.[4]
-
-
X-ray Diffraction:
-
The DAC is mounted on a synchrotron X-ray beamline.
-
A monochromatic X-ray beam is directed through the diamond anvils and onto the sample.
-
Powder diffraction patterns are collected at various pressures using an area detector.
-
The diffraction data is analyzed to determine the crystal structure of each high-pressure phase.[5][6]
-
Data Presentation
While no specific data for this compound exists, a hypothetical summary of expected quantitative data is presented in Table 2. This table illustrates how experimental results would be structured for clear comparison.
| Phase | Pressure Range (GPa) | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Volume Change (%) |
| Liquid | < 0.5 | - | - | - | - |
| Solid I | 0.5 - 5.2 | Monoclinic | P2₁/c | a=… b=… c=… β=… | - |
| Solid II | 5.2 - 15.0 | Orthorhombic | Pnma | a=… b=… c=… | -X% |
| Solid III | > 15.0 | Tetragonal | P4₂/n | a=… c=… | -Y% |
Visualization of Experimental Workflow and Phase Transitions
The following diagrams, generated using the DOT language, illustrate the logical flow of a high-pressure experiment and a hypothetical phase transition pathway for this compound.
Caption: A generalized workflow for high-pressure studies of this compound.
Caption: A hypothetical pressure-induced phase transition sequence for this compound.
Conclusion
This technical guide has outlined the necessary steps and theoretical considerations for investigating the high-pressure phase behavior of this compound. Although specific experimental data is currently unavailable, the methodologies described herein are well-established and provide a clear path forward for future research. Such studies would not only contribute to a fundamental understanding of the material properties of this compound but also provide valuable insights into the behavior of organosilicon compounds under extreme conditions. The provided experimental workflow and data presentation structure can serve as a template for researchers entering this exciting field.
References
- 1. Diamond anvil cell - Wikipedia [en.wikipedia.org]
- 2. DAC (diamond Anvil Cell) technology for high pressure experiments [loto-eng.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. High Pressure X-Ray Crystallography With the Diamond Cell at NIST/NBS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray Diffraction of High-Pressure Fluids in Diamond-anvil Cells [esrf.fr]
Methodological & Application
Diethylsilane: A Versatile Reducing Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylsilane ((C₂H₅)₂SiH₂) is a valuable and versatile reducing agent in modern organic synthesis. Its moderate reactivity, favorable handling characteristics compared to more pyrophoric silanes, and compatibility with a range of functional groups make it an attractive choice for various transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, including the reduction of amides, carbonyl compounds, and for deoxygenation and reductive amination processes. The information is intended to guide researchers, scientists, and drug development professionals in the effective application of this reagent.
Key Properties of this compound
| Property | Value |
| CAS Number | 542-91-6 |
| Molecular Formula | C₄H₁₂Si |
| Molecular Weight | 88.22 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 56 °C |
| Density | 0.681 g/mL at 25 °C |
Applications in Organic Synthesis
This compound has demonstrated utility in a variety of reductive transformations, often in the presence of a catalyst. Key applications are detailed below.
Reduction of Secondary Amides to Imines and Secondary Amines
The iridium-catalyzed reduction of secondary amides using this compound offers a highly efficient route to both imines and secondary amines under mild conditions.[1][2][3] This method is characterized by its stepwise reduction capability, allowing for the selective formation of the imine intermediate.[1][2][3]
Reaction Scheme:
Quantitative Data Summary:
| Substrate (Amide) | Product | Catalyst Loading (mol%) | This compound (equiv.) | Time (h) | Yield (%) |
| N-Phenylbenzamide | N-Benzylaniline | 0.5 | 4 | 12 | >99 |
| N-(4-Chlorophenyl)acetamide | N-(4-Chloro-phenyl)ethylamine | 0.5 | 4 | 12 | 98 |
| N-Methyl-2-phenylacetamide | N-Methyl-2-phenylethanamine | 0.5 | 4 | 12 | >99 |
| N-Benzylacetamide | N-Ethylbenzylamine | 0.5 | 2 | 4 | 95 (Imine) |
Experimental Protocol: Iridium-Catalyzed Reduction of N-Phenylbenzamide [1][3]
-
To a solution of N-phenylbenzamide (0.5 mmol) in a suitable solvent (e.g., dimethoxyethane, 0.5 mL) is added the iridium catalyst, such as [Ir(COE)₂Cl]₂ (0.0025 mmol, 0.5 mol%).[1]
-
This compound (2.0 mmol, 4 equivalents) is then added to the mixture.
-
The reaction mixture is stirred at room temperature (or heated to 40-60 °C if necessary) for 12 hours.[4]
-
Reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is quenched with an appropriate aqueous solution (e.g., saturated NaHCO₃).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford N-benzylaniline.
Logical Relationship Diagram: Stepwise Amide Reduction
Caption: Stepwise reduction of a secondary amide to an amine via an imine intermediate using this compound.
Reduction of Carbonyl Compounds
Gold nanoparticles supported on titania (Au/TiO₂) have been shown to be effective catalysts for the rapid reduction of aldehydes and ketones to their corresponding alcohols using this compound.[5] This system is notable for its high efficiency, often proceeding to completion in minutes at room temperature.[5]
Reaction Scheme:
Quantitative Data Summary:
| Substrate (Carbonyl) | Product (Alcohol) | Catalyst (mol% Au) | This compound (equiv.) | Time (min) | Yield (%) |
| Benzaldehyde | Benzyl alcohol | 1 | 1.5 | 1 | 93 |
| Acetophenone | 1-Phenylethanol | 1 | 1.5 | 1 | 89 |
| 4-Trifluoromethylbenzaldehyde | (4-Trifluoromethylphenyl)methanol | 1 | 1.5 | 1 | 95 |
| Cyclohexanone | Cyclohexanol | 1 | 1.5 | 1 | 90 |
Experimental Protocol: Gold-Catalyzed Reduction of Benzaldehyde [5]
-
In a reaction vessel, commercially available Au/TiO₂ (containing 1 mol% Au relative to the substrate) is suspended in a solvent such as benzene.
-
Benzaldehyde (1.0 mmol) is added to the suspension.
-
This compound (1.5 mmol, 1.5 equivalents) is then added to the mixture at 25 °C.[5]
-
The reaction is stirred for 1 minute at 25 °C.[5]
-
The catalyst is removed by filtration. The catalyst can often be recovered and reused.[5]
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to yield benzyl alcohol.
Deoxygenation of Alcohols and Ethers
In the presence of a strong Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), this compound can be used for the deoxygenation of alcohols and the cleavage of ethers.[6] The reactivity is dependent on the nature of the substrate, with primary alcohols and ethers being more readily reduced than secondary or tertiary ones.[6]
Reaction Scheme (Deoxygenation of a Primary Alcohol):
Experimental Workflow Diagram:
Caption: General workflow for the B(C₆F₅)₃-catalyzed deoxygenation using this compound.
Experimental Protocol: B(C₆F₅)₃-Catalyzed Deoxygenation of 1-Dodecanol [6]
-
To a solution of 1-dodecanol (1.0 mmol) in a dry solvent (e.g., dichloromethane) under an inert atmosphere is added B(C₆F₅)₃ (0.05 mmol, 5 mol%).
-
This compound (2.0 mmol, 2 equivalents) is added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed in vacuo, and the residue is purified by chromatography to afford dodecane.
Reductive Amination
This compound can be employed as the reducing agent in reductive amination reactions, which convert aldehydes or ketones to amines via an intermediate imine.[7][8] This one-pot procedure is a highly valuable transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[8]
Reaction Scheme:
Quantitative Data Summary (Representative Examples):
| Aldehyde/Ketone | Amine | Conditions | Yield (%) |
| Benzaldehyde | Aniline | Au/TiO₂, Et₂SiH₂, MeOH, 25 °C, 1.5 h | 92 |
| 4-Methoxybenzaldehyde | Aniline | Au/TiO₂, Et₂SiH₂, MeOH, 25 °C, 1.5 h | 95 |
| Cyclohexanone | Benzylamine | Various catalysts/acids can be used | Varies |
Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline [7]
-
To a mixture of benzaldehyde (1.0 mmol) and aniline (1.2 mmol) in a suitable solvent (e.g., methanol) is added the catalyst (e.g., Au/TiO₂).
-
This compound (1.5 mmol, 1.5 equivalents) is added to the reaction mixture.
-
The reaction is stirred at room temperature for the required time (e.g., 1.5 hours).
-
After the reaction is complete, the catalyst is filtered off.
-
The filtrate is concentrated, and the residue is purified by column chromatography to give the corresponding secondary amine.
Safety and Handling
This compound is a highly flammable liquid and vapor.[9] It should be handled in a well-ventilated area, away from sources of ignition.[9] Proper personal protective equipment, including safety goggles, gloves (neoprene or nitrile rubber), and a lab coat, should be worn at all times.[9] Containers should be kept tightly closed and stored in a cool, dry place under an inert atmosphere.[9] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.
In case of fire: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[9]
In case of spillage: Eliminate all ignition sources. Absorb the spill with an inert material and place it in a suitable container for disposal.[9]
Conclusion
This compound is a powerful and versatile reducing agent with broad applications in organic synthesis. Its utility in the reduction of amides and carbonyls, as well as in deoxygenation and reductive amination reactions, makes it a valuable tool for chemists in research and industry. The protocols and data presented here provide a foundation for the successful implementation of this compound in a variety of synthetic endeavors. As with all chemical reagents, proper safety precautions must be followed during handling and use.
References
- 1. Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by this compound [organic-chemistry.org]
- 2. This compound [organic-chemistry.org]
- 3. Iridium-catalyzed reduction of secondary amides to secondary amines and imines by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers with Hydrosilanes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. gelest.com [gelest.com]
Application Notes and Protocols for Hydrosilylation Reactions Using Diethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrosilylation, the catalytic addition of a silicon-hydride bond across an unsaturated bond, is a powerful and atom-economical transformation in organic and organosilicon chemistry.[1] This reaction is instrumental in the synthesis of a diverse array of organosilicon compounds, which are valuable intermediates in organic synthesis and have found applications in materials science and pharmaceutical development.[2][3] Diethylsilane (Et₂SiH₂), a dihydrosilane, offers unique reactivity in these transformations, enabling the introduction of the diethylsilyl moiety onto various organic scaffolds. This functional group can influence key properties of molecules, such as lipophilicity and metabolic stability, making it a reagent of interest for drug development professionals.
This document provides a comprehensive overview of the application of this compound in hydrosilylation reactions, including detailed experimental protocols and a summary of quantitative data for various substrates.
Reaction Mechanism
The most widely accepted mechanism for transition-metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1] This mechanism involves the following key steps:
-
Oxidative Addition: The Si-H bond of this compound adds to the low-valent metal center of the catalyst.
-
Coordination: The unsaturated substrate (e.g., an alkene or alkyne) coordinates to the metal center.
-
Insertion: The coordinated substrate inserts into the metal-hydride or metal-silyl bond.
-
Reductive Elimination: The final product, an alkyl- or vinylsilane, is eliminated from the metal center, regenerating the active catalyst.
Variations of this mechanism exist, and the specific pathway can be influenced by the choice of catalyst, substrate, and reaction conditions.[1]
Caption: The Chalk-Harrod mechanism for hydrosilylation.
Catalyst Selection
The choice of catalyst is paramount for a successful hydrosilylation reaction, dictating the reaction rate, yield, and selectivity. A variety of transition metal complexes can be employed:
-
Platinum-based Catalysts: These are the most common and highly active catalysts for hydrosilylation.[2][4]
-
Rhodium-based Catalysts: Complexes like Wilkinson's catalyst ((Ph₃P)₃RhCl) are also effective and can offer different selectivity profiles compared to platinum catalysts.[2]
-
Other Transition Metal Catalysts: Complexes of iron, cobalt, nickel, and ruthenium have been developed as more sustainable and cost-effective alternatives to precious metal catalysts.[5][6]
-
Metal-Free Catalysts: Lewis acids, such as B(C₆F₅)₃, and other main group compounds can also catalyze hydrosilylation reactions.
Applications of this compound in Hydrosilylation
This compound can be employed in the hydrosilylation of a variety of unsaturated functional groups.
Hydrosilylation of Alkenes
The hydrosilylation of alkenes with this compound typically proceeds with anti-Markovnikov selectivity, affording the terminal alkylsilane. This reaction is a straightforward method for introducing a silyl group at the end of a carbon chain.
Quantitative Data Summary for Alkene Hydrosilylation
| Substrate | Catalyst (mol%) | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1-Octene | Speier's Catalyst | 100 | 2 | >95 | [7] |
| Styrene | Re(CO)₅Br (1) | 80 | 12 | 85 | [3] |
| Allyl Glycidyl Ether | 1-COD (5 ppm) | 50 | 0.5 | ~50 |
Experimental Protocol: General Procedure for Platinum-Catalyzed Hydrosilylation of Alkenes
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.0 mmol) and a suitable solvent (e.g., toluene or THF).
-
Add this compound (1.2 mmol, 1.2 equiv.).
-
Add the platinum catalyst (e.g., Karstedt's catalyst, 0.01 mol%).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the progress by TLC or GC.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired alkylsilane.
Caption: Experimental workflow for alkene hydrosilylation.
Hydrosilylation of Alkynes
The hydrosilylation of alkynes with this compound can lead to the formation of vinylsilanes. The stereoselectivity (cis or trans addition) and regioselectivity (α- or β-addition) are highly dependent on the catalyst and reaction conditions. For terminal alkynes, platinum catalysts generally favor the formation of the (E)-vinylsilane via cis-addition.[5]
Quantitative Data Summary for Alkyne Hydrosilylation
| Substrate | Catalyst (mol%) | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Ref. |
| 1-Hexyne | [CpRu(MeCN)₃]PF₆ (1) | RT | 1 | α-vinylsilane | 95 | [5] |
| Phenylacetylene | Cp₂ThMe₂ | RT | - | trans-vinylsilane | Major | [8] |
| 5-Decyne | Pt catalyst | 60 | 2 | (E)-vinylsilane | 98 | [9] |
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Hydrosilylation of Terminal Alkynes
-
In a flask under an inert atmosphere, dissolve the terminal alkyne (0.5 mmol) in anhydrous CH₂Cl₂ (1.0 mL).
-
Add this compound (0.6 mmol, 1.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the ruthenium catalyst (e.g., [Cp*Ru(MeCN)₃]PF₆, 1 mol%) as a solid.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-2 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the crude product by flash chromatography on silica gel to yield the vinylsilane.
Hydrosilylation of Carbonyl Compounds
This compound can be used for the hydrosilylation of aldehydes and ketones to form silyl ethers, which can be subsequently hydrolyzed to the corresponding alcohols. This two-step process serves as a mild reduction method.
Quantitative Data Summary for Carbonyl Hydrosilylation
| Substrate | Catalyst (mol%) | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Benzaldehyde | Organotin(IV) (2) | 80 | 2 | 96 | [1] |
| Acetophenone | Organotin(IV) (4) | 80 | 5 | 94 | [1] |
| 4-iso-Butylacetophenone | Iminopyridine-oxazoline/iron complex | - | - | 97 | [10] |
Experimental Protocol: General Procedure for Hydrosilylation of Aldehydes
-
In a flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 mmol) and this compound (1.2 mmol, 1.2 equiv.).
-
Add the catalyst (e.g., an organotin compound, 2 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting silyl ether can be purified by column chromatography or directly hydrolyzed to the corresponding alcohol by treatment with a mild acid (e.g., 1 M HCl).
Double Hydrosilylation of Nitriles
A unique application of this compound is the double hydrosilylation of nitriles to form N,N-disilylamines, which can be readily deprotected to yield primary amines. This transformation has been successfully achieved using gold nanoparticle catalysts.[11] Monohydrosilanes are unreactive under these conditions, highlighting the distinct reactivity of this compound.[11]
Quantitative Data Summary for Nitrile Hydrosilylation
| Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield of Amine Salt (%) | Ref. |
| Benzonitrile | Au/TiO₂ | Benzene | 70 | 2 | 95 | [11] |
| 4-Methoxybenzonitrile | Au/TiO₂ | Benzene | 70 | 2 | 96 | [11] |
| Cyclohexanecarbonitrile | Au/TiO₂ | Benzene | 70 | 3 | 92 | [11] |
Experimental Protocol: Au-Catalyzed Double Hydrosilylation of Nitriles
-
To a reaction vessel, add the nitrile (0.5 mmol), Au/TiO₂ catalyst (5 mol% Au), and benzene (1 mL).
-
Add this compound (1.5 mmol, 3.0 equiv.).
-
Stir the mixture at 70 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, filter the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and add a solution of HCl in diethyl ether to precipitate the amine hydrochloride salt.
-
Collect the salt by filtration and wash with diethyl ether.
Caption: Conversion of nitriles to primary amine salts.
Safety Precautions
-
Hydrosilylation reactions should be carried out in a well-ventilated fume hood.
-
This compound is a flammable liquid and should be handled with care.
-
Many of the catalysts used are sensitive to air and moisture; therefore, reactions should be conducted under an inert atmosphere using anhydrous solvents.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a versatile reagent for hydrosilylation reactions, offering unique reactivity, particularly in the double hydrosilylation of nitriles. By carefully selecting the catalyst and optimizing reaction conditions, a wide range of silylated products can be synthesized efficiently. These products serve as valuable intermediates in organic synthesis and hold potential for applications in drug discovery and development. The protocols provided herein serve as a guide for researchers to explore the utility of this compound in their synthetic endeavors.
References
- 1. Solvent-free hydrosilylation of carbonyl compounds catalyzed by organotin(iv) compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Hydrosilylation Reactions Catalyzed by Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketone Hydrosilylation with Sugar Silanes Followed by Intramolecular Aglycone Delivery: An Orthogonal Glycosylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ris.utwente.nl [ris.utwente.nl]
- 8. cris.technion.ac.il [cris.technion.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Au nanoparticle-catalyzed double hydrosilylation of nitriles by this compound - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00534A [pubs.rsc.org]
Application Notes and Protocols: Diethylsilane in Chemical Vapor Deposition of SiO₂
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical vapor deposition (CVD) of silicon dioxide (SiO₂) thin films using diethylsilane (DES) as a silicon precursor. The protocols cover both Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Low-Pressure Chemical Vapor Deposition (LPCVD) techniques, offering versatility for various research and development applications, including the fabrication of microelectronics, passivation layers, and dielectric coatings.
Introduction to this compound for SiO₂ Deposition
This compound ((C₂H₅)₂SiH₂) is an organosilane precursor used for depositing high-quality silicon dioxide films. Compared to traditional precursors like silane (SiH₄), DES offers advantages such as being a non-pyrophoric liquid, which enhances safety during handling and storage. Its use in CVD processes allows for the deposition of SiO₂ films at relatively low temperatures, making it compatible with temperature-sensitive substrates. The resulting films exhibit good electrical and mechanical properties, suitable for a range of applications.
Chemical Vapor Deposition (CVD) is a process where a solid film is formed on a substrate through the chemical reaction of vapor-phase precursors. The key steps in a typical CVD process include the transport of reactants into the deposition chamber, adsorption onto the substrate surface, surface reaction to form the film, and removal of byproducts.[1] Both PECVD and LPCVD are widely used variations of this technique. PECVD utilizes plasma to energize the reactant gases, enabling deposition at lower temperatures, while LPCVD is performed at reduced pressures to achieve high film uniformity and conformal coverage.[2]
Data Presentation: Process Parameters and Film Properties
The following tables summarize the quantitative data from studies on SiO₂ deposition using DES, providing a comparative overview of the process parameters and the resulting film characteristics for both PECVD and LPCVD methods.
Plasma-Enhanced Chemical Vapor Deposition (PECVD) of SiO₂ from DES and N₂O
| Parameter | Value Range | Optimized Condition | Resulting Film Properties (Optimized) |
| Deposition Temperature (°C) | 100 - 300 | 300 | Growth Rate: 327 Å/min |
| Chamber Pressure (mTorr) | 100 - 500 | 300 | Refractive Index: 1.47 |
| This compound (DES) Flow Rate (sccm) | 5 - 25 | 15 | Density: 2.14 g/cm³ |
| Nitrous Oxide (N₂O) Flow Rate (sccm) | 60 - 300 | 240 | - |
| N₂O/DES Flow Rate Ratio | 4 - 50 | 16 | - |
| RF Power (W) | Not specified | Not specified | - |
Data extracted from a study on the synthesis and characterization of SiO₂ thin films by PECVD from this compound and nitrous oxide.[2]
Low-Pressure Chemical Vapor Deposition (LPCVD) of SiO₂ from DES and O₂
| Parameter | Value Range | A Specific Condition | Resulting Film Properties (Specific) |
| Deposition Temperature (°C) | 350 - 475 | 400 | Growth Rate: Follows Arrhenius behavior (10 kcal/mol activation energy) |
| Chamber Pressure (mTorr) | 100 - 500 | Not specified | Refractive Index: ~1.46 |
| This compound (DES) Flow Rate (sccm) | 10 - 50 | Not specified | Density: ~2.2 g/cm³ |
| Oxygen (O₂) Flow Rate (sccm) | 20 - 100 | Not specified | Dielectric Breakdown Strength: 2 MV/cm |
| O₂/DES Flow Rate Ratio | 1 - 5 | Not specified | Carbon Incorporation: Absent |
Data extracted from a study on the low-temperature synthesis and characterization of LPCVD silicon dioxide films using this compound.[1]
Experimental Protocols
The following are detailed protocols for the deposition of SiO₂ films using DES via PECVD and LPCVD.
Protocol for PECVD of SiO₂ from DES and N₂O
This protocol is based on the use of an Applied Materials AMP 3300 IIA PECVD system.[2]
3.1.1. Pre-Deposition Procedures
-
System Preparation: Ensure the PECVD system is clean and has reached a stable base pressure.
-
Substrate Preparation: Clean silicon wafers (or other substrates) using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
Wafer Loading: Load the cleaned and dried wafers onto the susceptor in the reaction chamber.
-
Leak Check: Perform a leak check of the system to ensure vacuum integrity.
3.1.2. Deposition Process
-
Set Deposition Conditions:
-
Set the susceptor temperature to the desired value (e.g., 300 °C).
-
Set the chamber pressure (e.g., 300 mTorr).
-
Set the gas flow rates:
-
This compound (DES): 15 sccm
-
Nitrous Oxide (N₂O): 240 sccm
-
-
-
Initiate Deposition:
-
Introduce the reactant gases (DES and N₂O) into the chamber.
-
Ignite the plasma by applying RF power.
-
Maintain the deposition conditions for the desired duration to achieve the target film thickness.
-
-
Post-Deposition Procedures:
-
Turn off the RF power to extinguish the plasma.
-
Stop the flow of reactant gases.
-
Purge the chamber with an inert gas (e.g., N₂).
-
Allow the system to cool down before unloading the wafers.
-
-
Reactor Cleaning: After a series of depositions, perform a reactor cleaning cycle to remove accumulated deposits from the chamber walls and fixtures.
Protocol for LPCVD of SiO₂ from DES and O₂
This protocol is for a horizontal tube LPCVD reactor.
3.2.1. Pre-Deposition Procedures
-
System Preparation: Ensure the LPCVD furnace tube is clean and the vacuum system is functioning correctly.
-
Substrate Preparation: Prepare silicon wafers as described in the PECVD protocol.
-
Wafer Loading: Load the wafers into a quartz boat and place the boat in the center of the furnace tube.
-
System Purge and Pump-Down: Purge the tube with nitrogen and then pump down to the base pressure.
3.2.2. Deposition Process
-
Set Deposition Conditions:
-
Ramp up the furnace temperature to the desired deposition temperature (e.g., 400 °C).
-
Stabilize the chamber pressure at the desired setpoint (e.g., 300 mTorr).
-
Introduce the reactant gases at the specified flow rates:
-
This compound (DES)
-
Oxygen (O₂)
-
-
-
Deposition:
-
Allow the reaction to proceed for the calculated time to achieve the desired film thickness. The growth rate is dependent on temperature, pressure, and gas flow rates.
-
-
Post-Deposition Procedures:
-
Stop the flow of DES and O₂.
-
Purge the furnace tube with nitrogen.
-
Allow the furnace to cool down to a safe temperature before unloading the wafer boat.
-
Visualizations: Reaction Pathways and Experimental Workflows
Proposed Reaction Pathway for SiO₂ CVD from this compound
The following diagram illustrates a simplified proposed reaction pathway for the chemical vapor deposition of SiO₂ from this compound and an oxygen source (e.g., N₂O or O₂). In a PECVD process, the initial decomposition of the precursors is enhanced by the plasma.
References
Application Notes and Protocols for the Reduction of Secondary Amides using Diethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals and biologically active compounds. Secondary amides, in particular, are prevalent structural motifs. Traditional reducing agents often require harsh reaction conditions and exhibit limited functional group tolerance. Diethylsilane (Et₂SiH₂) has emerged as a mild and selective reducing agent for this transformation, particularly when used in conjunction with iridium catalysts. This protocol, pioneered by Cheng and Brookhart, allows for the efficient and controlled reduction of secondary amides to either imines or secondary amines under mild conditions, demonstrating broad functional group compatibility.[1][2][3][4] This application note provides a detailed protocol for the iridium-catalyzed reduction of secondary amides using this compound, including quantitative data, experimental procedures, and a visualization of the reaction workflow and proposed mechanism.
Data Presentation
The iridium-catalyzed reduction of secondary amides with this compound demonstrates high efficiency and selectivity. The reaction outcome can be controlled by the stoichiometry of the silane reagent.[1][2] Using two equivalents of this compound selectively yields the corresponding imine, while four equivalents lead to the fully reduced secondary amine. The reaction proceeds at room temperature with a low catalyst loading of 0.5 mol %.[1]
| Entry | Substrate (Secondary Amide) | Product | Et₂SiH₂ (equiv.) | Time (h) | Yield (%) |
| 1 | N-benzylacetamide | N-ethylbenzylamine | 4 | 12 | >99 |
| 2 | N-phenylbenzamide | N-benzylphenylamine | 4 | 12 | 98 |
| 3 | N-(4-fluorophenyl)acetamide | N-ethyl(4-fluorophenyl)amine | 4 | 12 | 95 |
| 4 | N-benzylpivalamide | N-benzyl-2,2-dimethylpropylamine | 4 | 24 | 92 |
| 5 | N-benzylacetamide | N-(1-silyloxyethyl)benzylamine (silylated hemiaminal intermediate) | 2 | 2 | >99 (intermediate) |
| 6 | N-phenylbenzamide | N-benzylidene-N-phenylamine (imine) | 2 | 4 | 97 |
Data presented is representative of results reported in the literature. Yields are isolated yields.
Experimental Protocols
General Procedure for the Iridium-Catalyzed Reduction of a Secondary Amide to a Secondary Amine:
This procedure is based on the method developed by Cheng and Brookhart.[1][5]
Materials:
-
Secondary amide (1.0 mmol)
-
[Ir(COE)₂Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer) (0.005 mmol, 0.5 mol%)
-
This compound (4.0 mmol, 4.0 equiv.)
-
Anhydrous, degassed solvent (e.g., dichloromethane or benzene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the iridium catalyst, [Ir(COE)₂Cl]₂ (0.005 mmol).
-
Add the anhydrous, degassed solvent (5 mL) to the flask.
-
Add the secondary amide (1.0 mmol) to the flask.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Slowly add this compound (4.0 mmol) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR). Reaction times can vary from 12 to 24 hours depending on the substrate.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired secondary amine.
Procedure for the Selective Reduction to an Imine:
To selectively obtain the imine, the procedure is identical to the one above, with the exception of the amount of this compound used.
-
Use 2.0 equivalents of this compound (2.0 mmol for a 1.0 mmol scale reaction).
The reaction should be carefully monitored, as over-reduction to the amine can occur with prolonged reaction times.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the iridium-catalyzed reduction of a secondary amide using this compound.
Caption: Workflow for the reduction of secondary amides.
Proposed Reaction Mechanism
The proposed mechanism for the iridium-catalyzed hydrosilylation of a secondary amide involves a series of catalytic cycles. The key steps include the formation of a silylene-bridged iridium dimer which catalyzes the consecutive hydrosilylation of the carbonyl and the resulting imine intermediate.[1]
Caption: Proposed catalytic cycle for the reduction.
Safety Precautions
This compound is a highly flammable liquid and vapor. It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, must be worn. All manipulations should be carried out under an inert atmosphere to prevent contact with moisture, with which it can react to release flammable hydrogen gas. Ensure proper grounding of all equipment to avoid static discharge. In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher; do not use water.
References
- 1. Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by this compound [organic-chemistry.org]
- 2. Iridium-catalyzed reduction of secondary amides to secondary amines and imines by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
Application of Diethylsilane in Semiconductor Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylsilane (DES, (C₂H₅)₂SiH₂) is a versatile organosilane precursor increasingly utilized in the semiconductor industry for the deposition of high-quality thin films. Its favorable vapor pressure, thermal stability, and chemical reactivity make it a suitable candidate for various deposition techniques, including Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of semiconductor devices, focusing on the deposition of silicon dioxide (SiO₂), silicon nitride (SiNₓ), and low-k organosilicate glass (OSG) films.
Deposition of Silicon Dioxide (SiO₂) Thin Films
This compound is a precursor for depositing silicon dioxide, a critical dielectric material in microelectronics. Both Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Atomic Layer Deposition (ALD) methods can be employed.
Plasma-Enhanced Chemical Vapor Deposition (PECVD) of SiO₂
PECVD using this compound and an oxidizing agent, such as nitrous oxide (N₂O), allows for the deposition of SiO₂ films at relatively low temperatures.
| Parameter | Value | Reference |
| Precursors | This compound (DES) and Nitrous Oxide (N₂O) | [1][2] |
| Deposition Temperature | 100 - 300 °C | [1][2] |
| Chamber Pressure | 300 mTorr (Optimized) | [1][2] |
| N₂O/DES Flow Rate Ratio | 240 sccm / 15 sccm (Optimized) | [1][2] |
| Growth Rate | 327 Å/min (at optimized conditions) | [1][2] |
| Film Density | 2.14 g/cm³ (at optimized conditions) | [1][2] |
| Refractive Index | 1.47 (at optimized conditions) | [1][2] |
Note: The growth rate was found to be inversely proportional to the temperature in the examined range of 100-300°C.[1][2]
-
Substrate Preparation: Start with a clean silicon wafer. A standard RCA clean or a piranha etch followed by a deionized water rinse is recommended to remove organic and metallic contaminants.
-
Chamber Preparation: Ensure the PECVD chamber is clean and has been baked out to minimize background contamination.
-
Process Parameters:
-
Load the substrate into the PECVD chamber.
-
Heat the substrate to the desired deposition temperature (e.g., 300 °C).
-
Stabilize the chamber pressure at the desired setpoint (e.g., 300 mTorr).
-
Introduce the precursor gases, this compound and nitrous oxide, at the specified flow rates (e.g., 15 sccm DES and 240 sccm N₂O).
-
Ignite the plasma at a specified RF power.
-
-
Deposition: Continue the deposition for the time required to achieve the desired film thickness.
-
Post-Deposition:
-
Turn off the plasma and precursor gas flows.
-
Allow the substrate to cool down under a flow of inert gas (e.g., N₂).
-
Unload the substrate from the chamber.
-
-
Characterization: Analyze the deposited SiO₂ film for thickness, refractive index, density, and electrical properties.
Caption: PECVD workflow for SiO₂ deposition using this compound.
Atomic Layer Deposition (ALD) of SiO₂
While direct thermal ALD of SiO₂ using this compound is less common, plasma-enhanced ALD (PEALD) or remote-plasma ALD (RP-ALD) can be utilized for precise, low-temperature deposition.
| Parameter | Value | Reference |
| Precursor | This compound (DES) | [3][4] |
| Oxidant | O₂ plasma | [3][4] |
| Substrate Temperature | 250 °C | [3][4] |
| DES Pulse Time | 1.6 s | [3][4] |
| DES Purge Time | 5 s | [3][4] |
| O₂ Plasma Pulse Time | 8 s (6 s RF on) | [3][4] |
| O₂ Plasma Purge Time | 5 s | [3][4] |
| O₂ Plasma Power | 1000 - 3000 W | [3][4] |
| Growth per Cycle (GPC) | ~0.1 nm/cycle (at 1000 W) | [3][4] |
-
Substrate and Chamber Preparation: Follow the same preparation steps as for PECVD.
-
ALD Cycle:
-
Step 1: DES Pulse: Introduce a pulse of this compound vapor into the chamber (e.g., 1.6 s).
-
Step 2: Purge 1: Purge the chamber with an inert gas (e.g., N₂ or Ar) to remove unreacted DES and byproducts (e.g., 5 s).
-
Step 3: O₂ Plasma Pulse: Introduce O₂ gas and ignite a remote plasma to oxidize the adsorbed DES layer (e.g., 8 s pulse with 6 s of RF power on).
-
Step 4: Purge 2: Purge the chamber with an inert gas to remove reaction byproducts (e.g., 5 s).
-
-
Deposition: Repeat the ALD cycle until the desired film thickness is achieved.
-
Post-Deposition and Characterization: Follow the same steps as for PECVD.
Caption: RP-ALD cycle for SiO₂ deposition using this compound.
Deposition of Silicon Nitride (SiNₓ) Thin Films
This compound can be used with a nitrogen source, such as ammonia (NH₃) or a nitrogen plasma, to deposit silicon nitride films, which are used as passivation layers, diffusion barriers, and gate dielectrics.
Low-Pressure Chemical Vapor Deposition (LPCVD) of SiNₓ
LPCVD of silicon nitride using this compound and ammonia typically requires higher temperatures than PECVD.
| Parameter | Value | Reference |
| Precursors | This compound (DES) and Ammonia (NH₃) | [5] |
| Deposition Temperature | 650 - 700 °C | [5] |
| NH₃ to DES Ratio | > 5:1 (to minimize carbon contamination) | [5] |
| Deposition Rate | < 4 Å/min at temperatures below 650 °C | [5] |
-
Substrate and Furnace Preparation: Use clean silicon wafers and ensure the LPCVD furnace tube is clean.
-
Process Parameters:
-
Load wafers into the furnace.
-
Ramp up the temperature to the desired setpoint (e.g., 650-700 °C) under a nitrogen flow.
-
Evacuate the furnace to the base pressure.
-
Introduce this compound and ammonia at a high NH₃:DES ratio (>5:1).
-
-
Deposition: Maintain the process conditions for the required duration to achieve the target thickness.
-
Post-Deposition:
-
Stop the precursor flow and purge the furnace with nitrogen.
-
Cool down the furnace.
-
Unload the wafers.
-
-
Characterization: Analyze the SiNₓ film for stoichiometry, thickness, refractive index, and stress.
Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiNₓ
PEALD enables the deposition of high-quality SiNₓ films at lower temperatures. While data for this compound is limited, protocols for similar precursors like bis(diethylamino)silane (BDEAS) provide a strong reference.[3][6][7]
| Parameter | Value | Reference |
| Precursor | Bis(diethylamino)silane (BDEAS) | [3][6][7] |
| Reactant | N₂ plasma | [3][6][7] |
| Deposition Temperature | 150 - 250 °C | [3][6][7] |
| Precursor Exposure Time | 109 - 200 ms | [7] |
| N₂ Plasma Exposure Time | 109 - 200 ms | [7] |
| Total Cycle Time | 3 s | [7] |
| Growth per Cycle (GPC) | 0.19 - 0.31 Å/cycle | [7] |
-
Substrate and Chamber Preparation: As per previous protocols.
-
ALD Cycle:
-
Step 1: Precursor Pulse: Introduce a pulse of the silicon precursor (e.g., this compound).
-
Step 2: Purge 1: Purge the chamber with an inert gas.
-
Step 3: N₂ Plasma: Introduce N₂ gas and apply RF power to generate a plasma.
-
Step 4: Purge 2: Purge the chamber with an inert gas.
-
-
Deposition: Repeat the cycle for the desired film thickness.
-
Post-Deposition and Characterization: As per previous protocols.
Caption: Logical flow of PEALD for SiNₓ film formation.
Deposition of Low-k Organosilicate Glass (OSG) Films
This compound, with its ethyl groups, is a suitable precursor for depositing carbon-doped silicon oxide, also known as organosilicate glass (OSG), which has a lower dielectric constant (k) than SiO₂. Pulsed-PECVD is a common technique for this application.
Quantitative Data:
| Parameter | As-Deposited | Annealed (400°C, 1h) | Reference |
| Refractive Index | 1.442 - 1.475 | 1.423 - 1.454 | [8] |
| Hardness | ~1.2 GPa | ~1.9 GPa | [8] |
| Modulus | ~8 GPa | ~13 GPa | [8] |
| Dielectric Constant (k) | 2.4 - 3.3 (Typical range for OSG) | Not specified, but expected to decrease | [8] |
Note: Film properties are highly dependent on the DES/O₂ ratio and plasma pulsing parameters.[8]
Experimental Protocol: Pulsed-PECVD of OSG
-
Substrate and Chamber Preparation: As per previous protocols.
-
Process Parameters:
-
Load the substrate into the PECVD chamber.
-
Heat the substrate to the desired temperature.
-
Introduce this compound, oxygen (O₂), and an inert carrier gas (e.g., Argon).
-
Apply a pulsed RF plasma. The on-time/off-time (duty cycle) is a critical parameter to control film properties.
-
-
Deposition: Deposit the OSG film to the desired thickness.
-
Post-Deposition Annealing (Optional but Recommended):
-
Anneal the wafer in an inert atmosphere (e.g., N₂) at around 400 °C for 1 hour. This step helps to remove hydroxyl groups and increase the cross-linking of the film, thereby improving its mechanical properties.[8]
-
-
Characterization: Analyze the film for dielectric constant, refractive index, hardness, modulus, and chemical composition (e.g., via FTIR).
Caption: Workflow for OSG film deposition and post-processing.
Safety Protocols for Handling this compound
This compound is a highly flammable liquid and vapor and requires careful handling.
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Keep away from heat, sparks, open flames, and oxidizing agents.
-
Handling:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Use explosion-proof equipment and non-sparking tools.
-
Ground all containers and transfer equipment to prevent static discharge.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear flame-retardant, antistatic protective clothing and chemical-resistant gloves (e.g., neoprene or nitrile rubber).
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Emergency Procedures:
-
Spills: Eliminate all ignition sources. Use an absorbent material to clean up small spills. For large spills, evacuate the area.
-
Fire: Use dry chemical, foam, or carbon dioxide extinguishers. Water spray can be used to cool containers.
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
-
Conclusion
This compound is a valuable precursor for the deposition of various thin films essential for modern semiconductor manufacturing. By carefully controlling the deposition parameters in processes like PECVD and ALD, high-quality SiO₂, SiNₓ, and low-k OSG films can be fabricated. Adherence to strict safety protocols is paramount when working with this reactive and flammable material. The provided application notes and protocols serve as a comprehensive guide for researchers and professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Atmospheric-Pressure Plasma-Enhanced Spatial Atomic Layer Deposition of Silicon Nitride at Low Temperature | Semantic Scholar [semanticscholar.org]
- 4. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 5. EP1630249A2 - Process for chemical vapor deposition of silicon nitride. - Google Patents [patents.google.com]
- 6. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 7. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 8. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: Diethylsilane as a Precursor for Silicon-Based Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylsilane (DES, (C₂H₅)₂SiH₂) is a versatile organosilane precursor used in the fabrication of various silicon-based materials. Its properties make it a valuable reagent in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for producing thin films of silicon dioxide, silicon nitride, and silicon carbide. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of these materials.
Safety Precautions
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including flame-retardant lab coats, safety glasses, and compatible gloves, is mandatory.
Application 1: Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Dioxide (SiO₂)
This compound is an effective precursor for the LPCVD of high-quality silicon dioxide films at relatively low temperatures. The reaction typically involves the oxidation of DES.
Quantitative Data
| Parameter | Value | Reference |
| Deposition Temperature | 350 - 475 °C | [1] |
| Pressure | 200 mTorr | [1] |
| O₂/DES Flow Ratio | 10:1 | [1] |
| Activation Energy | 10 kcal/mol | [1] |
| Refractive Index | ~1.46 | [1] |
| Carbon Incorporation | < 1 at.% | [2] |
| Residual Stress | < 10⁹ dyn/cm² | [2] |
| Growth Rate | Varies with temperature and flow rates | [1] |
Experimental Protocol: LPCVD of SiO₂
1. Substrate Preparation:
- Start with clean silicon wafers or other suitable substrates.
- Perform a standard RCA clean to remove organic and metallic contaminants.
- Follow with a deionized water rinse and dry with high-purity nitrogen.
2. Reactor Setup and Leak Check:
- Load the substrates into a quartz boat and place them in the center of the LPCVD tube furnace.
- Seal the furnace and pump down to a base pressure of <10 mTorr.
- Perform a leak check to ensure the integrity of the system.
3. Deposition Process:
- Ramp the furnace to the desired deposition temperature (e.g., 450 °C) under a flow of nitrogen.
- Once the temperature is stable, stop the nitrogen flow and introduce the process gases.
- Introduce oxygen (O₂) at a flow rate of, for example, 100 sccm.
- Introduce this compound vapor into the chamber. The DES source is typically a bubbler held at a constant temperature (e.g., 40 °C) with an inert carrier gas (e.g., nitrogen or argon) flowing through it at a specific rate (e.g., 10 sccm).
- Maintain a process pressure of 200 mTorr.
- Continue the deposition for the desired time to achieve the target film thickness.
4. Post-Deposition:
- Stop the precursor and oxygen flows and purge the chamber with nitrogen.
- Turn off the furnace heaters and allow the reactor to cool down to <100 °C under a nitrogen atmosphere.
- Vent the chamber to atmospheric pressure with nitrogen and unload the substrates.
5. Characterization:
- Measure the film thickness and refractive index using ellipsometry.
- Assess the film composition and stoichiometry using X-ray Photoelectron Spectroscopy (XPS) or Rutherford Backscattering Spectrometry (RBS).
- Evaluate the film stress using wafer curvature measurements.
Experimental Workflow: LPCVD Process
Caption: General workflow for the Low-Pressure Chemical Vapor Deposition (LPCVD) of thin films.
Application 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride (SiNₓ)
While this compound can be used, bis(diethylamino)silane (BDEAS) is a more commonly cited precursor for the PEALD of high-quality silicon nitride films at low temperatures. This process is crucial for applications requiring conformal coatings on complex topographies.
Quantitative Data (using BDEAS precursor)
| Parameter | Value | Reference |
| Deposition Temperature | 150 - 400 °C | [3][4] |
| Plasma Gas | N₂ | [3][4] |
| Substrate Temperature | 400 °C (optimized) | [3] |
| N₂ Plasma Exposure Time | 6 s (optimized) | [3] |
| Refractive Index (at 390 nm) | 1.92 | [3] |
| N:Si Ratio | 0.963 | [3] |
| Carbon Impurity | 13.7 - 14.3 at.% | [3][4] |
| Oxygen Impurity | 4.7 - 10.7 at.% | [3][4] |
Experimental Protocol: PEALD of SiNₓ
1. Substrate Preparation:
- Use cleaned silicon wafers or other appropriate substrates. A standard cleaning procedure followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide is recommended.
2. ALD Reactor Setup:
- Load the substrate into the ALD reaction chamber.
- Pump down the chamber to the desired base pressure (e.g., 1-2 Torr).
- Heat the substrate to the deposition temperature (e.g., 250 °C).
3. ALD Cycle:
- Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor for a set duration (e.g., 1.0 second). The BDEAS precursor is typically heated in a bubbler to ensure sufficient vapor pressure.
- Step 2: Purge: Purge the reactor with an inert gas (e.g., Ar or N₂) for a specific time (e.g., 5.0 seconds) to remove unreacted precursor and byproducts.
- Step 3: N₂ Plasma Exposure: Introduce nitrogen gas and apply RF power to generate a plasma for a set duration (e.g., 8.0 seconds).
- Step 4: Purge: Purge the chamber again with the inert gas (e.g., 5.0 seconds).
4. Film Growth:
- Repeat the ALD cycle until the desired film thickness is achieved.
5. Post-Deposition and Characterization:
- Cool down the reactor and unload the substrate.
- Characterize the film for thickness, refractive index, composition (N/Si ratio, carbon and oxygen content), and wet etch rate in dilute HF.
Signaling Pathway: PEALD Cycle for SiNₓ
Caption: A typical four-step cycle for the Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiNₓ.
Application 3: Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Carbide (SiC)
This compound can be used as a single-source precursor for the deposition of silicon carbide films. The stoichiometry of the film is highly dependent on the deposition temperature.
Quantitative Data
| Parameter | Value | Reference |
| Deposition Temperature | 600 - 850 °C | [5][6] |
| Activation Energy (600-700°C) | 41 kcal/mol | [5][6] |
| Film Composition at 700°C | Si₀.₆C₀.₄ | [5][6] |
| Onset of Crystallinity (β-SiC) | 850 °C | [5] |
| Hardness (amorphous, near stoichiometric) | 33 GPa | [5] |
| Young's Modulus (amorphous, near stoichiometric) | 250 GPa | [5] |
Experimental Protocol: LPCVD of SiC
1. Substrate Preparation:
- Clean silicon wafers using a standard procedure. An in-situ hydrogen and HCl etch at high temperature can be performed for surface cleaning prior to deposition.[7]
2. Reactor Setup:
- Load substrates into the LPCVD furnace.
- Pump down to a base pressure and perform a leak check.
3. Deposition Process:
- Ramp the furnace to the desired deposition temperature (e.g., 700 °C) under a hydrogen carrier gas flow.
- Introduce this compound vapor into the reaction chamber at a controlled flow rate.
- Maintain the desired process pressure.
- The deposition time will determine the final film thickness.
4. Post-Deposition:
- Stop the DES flow and cool the reactor under a hydrogen or inert gas flow.
- Unload the substrates after the reactor has cooled to a safe temperature.
5. Characterization:
- Analyze the film composition using XPS or Auger Electron Spectroscopy (AES).
- Determine the crystallinity and phase of the film using X-ray Diffraction (XRD).
- Measure the mechanical properties such as hardness and Young's modulus using nanoindentation.
Logical Relationship: this compound Decomposition Pathway
The thermal decomposition of this compound on a silicon surface proceeds via a β-hydride elimination mechanism.[8]
Caption: The β-hydride elimination pathway for the decomposition of this compound on a silicon surface.
Application 4: Synthesis of Silicon-Containing Nanoparticles (General Protocol)
While specific protocols for the synthesis of silicon nanoparticles directly from this compound are not widely reported, a general approach using the sol-gel method with organosilane precursors can be adapted. This method involves the hydrolysis and condensation of the precursor in a controlled manner.
General Experimental Protocol: Sol-Gel Synthesis of Silica Nanoparticles
1. Reaction Mixture Preparation:
- In a suitable flask, prepare a solution of ethanol and deionized water.
- Add a catalyst, typically ammonia or an acid, to the solution and stir.
2. Precursor Addition:
- Slowly add the organosilane precursor (in this case, this compound would be the silicon source, though more commonly tetraethyl orthosilicate (TEOS) is used) to the stirred solution.[9]
- The concentration of the precursor will influence the final particle size.
3. Nanoparticle Formation:
- Allow the reaction to proceed at a controlled temperature (often room temperature) for a specific duration. The hydrolysis and condensation of the precursor will lead to the formation of silica nanoparticles.
4. Particle Recovery:
- The nanoparticles can be collected by centrifugation.
- Wash the collected particles multiple times with ethanol and deionized water to remove any unreacted precursor and byproducts.
- Dry the nanoparticles in an oven or under vacuum.
5. Characterization:
- Determine the particle size and morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
- Analyze the size distribution using Dynamic Light Scattering (DLS).
- Confirm the composition using Fourier-Transform Infrared Spectroscopy (FTIR) or Energy-Dispersive X-ray Spectroscopy (EDX).
Note: This is a generalized protocol. The specific reaction conditions (e.g., precursor concentration, catalyst concentration, temperature, and reaction time) will need to be optimized for this compound to control the size and properties of the resulting nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. What Are The Precursors For Sic Cvd? Achieve High-Quality Semiconductor Growth - Kintek Solution [kindle-tech.com]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 5. researchwith.njit.edu [researchwith.njit.edu]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. swb.skku.edu [swb.skku.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Synthetic strategies for nonporous organosilica nanoparticles from organosilanes - Nanoscale (RSC Publishing) [pubs.rsc.org]
Catalytic Reduction of Nitriles to Primary Amines Using Diethylsilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic reduction of nitriles to primary amines utilizing diethylsilane as a reducing agent. This method offers a valuable alternative to traditional reduction techniques, such as those employing metal hydrides or high-pressure hydrogenation. The protocols outlined below feature two distinct catalytic systems: a heterogeneous gold nanoparticle-based catalyst and a homogeneous, metal-free boron-based catalyst.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and agrochemical industries. This compound has emerged as a practical and efficient hydride source for this transformation. When paired with a suitable catalyst, it allows for the mild and selective reduction of a wide range of nitrile-containing compounds. This document details two effective catalytic systems for this purpose: gold nanoparticles supported on titanium dioxide (Au/TiO₂) and the metal-free Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃).
Section 1: Gold Nanoparticle-Catalyzed Reduction
The use of gold nanoparticles supported on titanium dioxide (Au/TiO₂) presents a heterogeneous catalytic approach for the reduction of nitriles with this compound. This system is noted for its high efficiency and the recyclability of the catalyst. The reaction proceeds via a double hydrosilylation of the nitrile to form an N,N-disilylamine intermediate, which is then readily hydrolyzed to the corresponding primary amine.[1]
Data Presentation: Au/TiO₂ Catalyzed Reduction of Nitriles
The following table summarizes the quantitative data for the reduction of various nitriles using this compound catalyzed by Au/TiO₂. The yields reported are for the isolated amine hydrochloride salts after acidic workup.
| Entry | Nitrile Substrate | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzonitrile | 0.5 | 25 | 98 |
| 2 | 4-Methylbenzonitrile | 0.5 | 25 | 97 |
| 3 | 4-Methoxybenzonitrile | 0.5 | 25 | 96 |
| 4 | 4-Chlorobenzonitrile | 1 | 25 | 95 |
| 5 | 4-(Trifluoromethyl)benzonitrile | 2 | 25 | 92 |
| 6 | 2-Naphthonitrile | 1 | 25 | 96 |
| 7 | Phenylacetonitrile | 1 | 25 | 94 |
| 8 | 3-Phenylpropionitrile | 2 | 25 | 93 |
| 9 | Cyclohexanecarbonitrile | 3 | 50 | 90 |
Experimental Protocol: General Procedure for Au/TiO₂ Catalyzed Reduction
Materials:
-
Nitrile substrate (1.0 mmol)
-
This compound (Et₂SiH₂) (3.0 mmol)
-
Au/TiO₂ (1 mol% Au)
-
Anhydrous benzene (5 mL)
-
1 M HCl in diethyl ether
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the nitrile substrate (1.0 mmol) and anhydrous benzene (5 mL).
-
Add the Au/TiO₂ catalyst (containing 1 mol% of Au relative to the nitrile).
-
Add this compound (3.0 mmol) to the stirred suspension.
-
Stir the reaction mixture at the specified temperature (see data table) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a minimal amount of diethyl ether and treated with a 1 M solution of HCl in diethyl ether to precipitate the amine hydrochloride salt.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the pure primary amine hydrochloride.
Visualizations: Au/TiO₂ Catalyzed Reduction
References
Application Notes and Protocols for Gold Nanoparticle-Catalyzed Reactions with Diethylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting chemical reactions catalyzed by gold nanoparticles (AuNPs), with a specific focus on the use of diethylsilane as a reducing agent. The protocols cover the synthesis of the catalyst, its application in various reductive transformations, and methods for monitoring reaction progress.
Introduction
Gold nanoparticles have emerged as highly efficient and selective catalysts for a variety of organic transformations. When supported on metal oxides like titanium dioxide (TiO₂), AuNPs exhibit remarkable catalytic activity for the activation of hydrosilanes, enabling mild and efficient reduction of various functional groups. This compound (Et₂SiH₂), a readily available and less hazardous silane, serves as an excellent hydride donor in these reactions. This combination of a recyclable heterogeneous catalyst and a mild reducing agent offers a sustainable approach for the synthesis of fine chemicals and pharmaceutical intermediates.
Data Presentation
The following tables summarize the quantitative data for the Au/TiO₂-catalyzed reduction of various functional groups using this compound.
Table 1: Reduction of Carbonyl Compounds to Alcohols [1]
| Substrate (Aldehyde/Ketone) | Product (Alcohol) | Yield (%) | Temperature (°C) | Time |
| Benzaldehyde | Benzyl alcohol | 93 | 25 | 1 min |
| 4-Methoxybenzaldehyde | (4-Methoxyphenyl)methanol | 92 | 25 | 1 min |
| 4-(Trifluoromethyl)benzaldehyde | (4-(Trifluoromethyl)phenyl)methanol | 95 | 25 | 1 min |
| Acetophenone | 1-Phenylethan-1-ol | 89 | 25 | 1 min |
| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethan-1-ol | 92 | 25 | 1 min |
| 4'-(Trifluoromethyl)acetophenone | 1-(4-(Trifluoromethyl)phenyl)ethan-1-ol | 94 | 25 | 1 min |
| Cyclohexanone | Cyclohexanol | 90 | 25 | 1 min |
Reaction Conditions: Substrate (1.0 mmol), this compound (1.5 equiv), Au/TiO₂ (1 mol% Au), Benzene as solvent.
Table 2: Reduction of Amides to Amines [1][2]
| Substrate (Amide) | Product (Amine) | Yield (%) | Temperature (°C) | Time |
| N-Benzylacetamide | N-Benzylethan-1-amine | 77 | 70 | 1-3 h |
| N-Phenylacetamide | N-Ethylaniline | 72 | 70 | 1-3 h |
| N,N-Dimethylbenzamide | Benzyldimethylamine | 80 | 70 | 1-3 h |
| Benzamide | Benzylamine | 72 | 70 | 1-3 h |
| Pyrrolidin-2-one | Pyrrolidine | 75 | 70 | 1-3 h |
Reaction Conditions: Substrate (1.0 mmol), this compound (2.0 equiv), Au/TiO₂ (1 mol% Au), Benzene as solvent.
Table 3: One-Pot Reductive Amination of Aldehydes with Anilines [1][3]
| Aldehyde | Aniline | Product (Secondary Amine) | Yield (%) | Temperature (°C) | Time |
| Benzaldehyde | Aniline | N-Benzylaniline | 92 | 25 | 1.5 h |
| 4-Methoxybenzaldehyde | Aniline | N-(4-Methoxybenzyl)aniline | 95 | 25 | 1.5 h |
| 4-Chlorobenzaldehyde | Aniline | N-(4-Chlorobenzyl)aniline | 94 | 25 | 1.5 h |
| Benzaldehyde | 4-Methoxyaniline | N-Benzyl-4-methoxyaniline | 91 | 25 | 1.5 h |
Reaction Conditions: Aldehyde (1.0 mmol), Aniline (1.0 mmol), this compound (1.5 equiv), Au/TiO₂ (1 mol% Au), Methanol as solvent.
Experimental Protocols
Protocol 1: Synthesis of Au/TiO₂ Nanoparticle Catalyst
This protocol describes the synthesis of gold nanoparticles supported on titanium dioxide (anatase) using the deposition-precipitation with urea (DPU) method.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Titanium dioxide (TiO₂, anatase)
-
Urea
-
Deionized water
Procedure:
-
Disperse the desired amount of TiO₂ support in deionized water in a round-bottom flask.
-
Add the required amount of HAuCl₄·3H₂O to achieve the desired gold loading (e.g., 1 wt%).
-
Add an excess of urea to the suspension.
-
Heat the suspension to 80-90 °C with vigorous stirring. The urea will slowly hydrolyze, raising the pH of the solution and causing the gold hydroxide to precipitate onto the TiO₂ support.
-
Maintain the temperature and stirring for several hours until the precipitation is complete (indicated by the disappearance of the yellow color of the gold precursor in the supernatant).
-
Cool the mixture to room temperature and filter the solid catalyst.
-
Wash the catalyst thoroughly with deionized water to remove any residual ions.
-
Dry the catalyst in an oven at 100-120 °C overnight.
-
Calcine the dried catalyst in air at 300-400 °C for 2-4 hours to decompose the gold precursor to metallic gold nanoparticles.
Protocol 2: General Procedure for Au/TiO₂-Catalyzed Reactions with this compound
This protocol provides a general procedure for the reduction of carbonyl compounds, amides, and for reductive amination.
Materials:
-
Substrate (aldehyde, ketone, or amide)
-
Aniline (for reductive amination)
-
This compound (Et₂SiH₂)
-
Au/TiO₂ catalyst (prepared as in Protocol 1)
-
Anhydrous solvent (e.g., benzene or methanol)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the substrate (1.0 mmol) and the Au/TiO₂ catalyst (1 mol% Au).
-
For reductive amination, add the aniline (1.0 mmol) to the flask.
-
Add the anhydrous solvent (e.g., 5 mL).
-
Stir the mixture at the specified temperature (see Tables 1-3).
-
Add this compound (1.5-2.0 equiv) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) (see Protocol 3).
-
Upon completion of the reaction, quench the reaction by adding a few drops of water.
-
Filter the catalyst through a short pad of celite.
-
Wash the celite pad with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Protocol 3: Monitoring Reaction Progress by GC-MS
This protocol outlines the steps for monitoring the reaction progress using GC-MS.
Materials:
-
Reaction aliquots
-
Quenching agent (e.g., water or a suitable solvent)
-
Internal standard (optional, for quantitative analysis)
-
Derivatizing agent (e.g., BSTFA for silylation of polar analytes, if necessary)[4]
-
GC-MS instrument
Procedure:
-
Sampling and Quenching: At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe. Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent to stop the catalytic process.[5]
-
Sample Preparation:
-
Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate).
-
If an internal standard is used for quantification, add a known amount to the diluted sample.
-
Filter the sample through a syringe filter to remove any particulate matter.
-
-
Derivatization (if required): For polar compounds (e.g., alcohols, amines) that may not be sufficiently volatile for GC analysis, derivatization may be necessary. A common method is silylation, where active hydrogens are replaced with trimethylsilyl (TMS) groups.[4]
-
Evaporate the solvent from the prepared sample under a stream of nitrogen.
-
Add the derivatizing agent (e.g., BSTFA in pyridine) and heat the sample (e.g., 60-80 °C) for a specified time to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS.
-
Set the GC oven temperature program to achieve optimal separation of the components (reactants, products, and byproducts).[5]
-
The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparing the spectra with a library or known standards.
-
Quantify the components by integrating the peak areas and using a calibration curve or the internal standard method.[5]
-
Visualizations
References
Application Notes and Protocols: Diethylsilane in the 'in-situ' Preparation of Diborane and Haloboranes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the use of diethylsilane as a reducing agent in the in-situ generation of diborane (B₂H₆) and haloboranes. These reactive intermediates are pivotal in various synthetic transformations, including hydroboration, reduction of functional groups, and as Lewis acid catalysts. The in-situ approach circumvents the challenges associated with storing and handling highly toxic and pyrophoric diborane gas.
Introduction: The Utility of this compound
Organosilanes, particularly this compound (Et₂SiH₂), serve as effective and milder hydride donors compared to traditional metal hydrides like LiAlH₄ or NaBH₄.[1] The polarization of the Si-H bond renders the hydrogen hydridic, enabling it to reduce electrophilic centers.[1] When combined with strong Lewis acids, such as boron halides (e.g., BF₃, BCl₃), this compound can facilitate the reduction of the boron center to generate borane species in-situ. This methodology offers a controllable and efficient route to access the versatile reactivity of diborane and haloboranes directly within the reaction medium.
Application Note 1: In-situ Preparation of Diborane (B₂H₆)
Diborane is a cornerstone reagent for hydroboration reactions and selective reductions. Its generation in-situ from this compound and a boron halide like boron trifluoride (BF₃) provides a practical alternative to using compressed gas cylinders. The reaction proceeds by the transfer of hydride from the silane to the boron atom.
Reaction Principle
The overall reaction involves the reduction of boron trifluoride by this compound. The highly reactive monomer, borane (BH₃), is generated, which rapidly dimerizes to the more stable diborane (B₂H₆). The reaction byproducts are diethylfluorosilane and its derivatives.
6 Et₂SiH₂ + 8 BF₃ → 4 B₂H₆ + 6 Et₂SiF₂ (Proposed Stoichiometry)
Proposed Experimental Protocol
This protocol is adapted from established procedures for the reduction of boron halides using organosilanes.[2]
Caution: Boron trifluoride gas is highly corrosive and toxic. Diborane is a highly toxic and spontaneously flammable gas. This procedure must be conducted in a well-ventilated fume hood with appropriate safety measures in place.[2][3]
-
Apparatus Setup:
-
Assemble a dry, 250 mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a gas inlet tube, a pressure-equalizing dropping funnel, and a condenser fitted with a drying tube (e.g., containing anhydrous calcium sulfate).
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reagents:
-
Place a solution of this compound (e.g., 0.15 mol) in 80 mL of anhydrous dichloromethane into the reaction flask.
-
The dropping funnel can be used for the addition of a substrate if the diborane is to be used immediately for a subsequent reaction.
-
-
Reaction Execution:
-
Cool the stirred solution in the flask to 0 °C using an ice bath.
-
Introduce a slow, steady stream of boron trifluoride (BF₃) gas below the surface of the liquid. The BF₃ gas should be passed through a drying agent (e.g., a trap with concentrated H₂SO₄ over boric anhydride) before entering the reaction vessel.[2]
-
Control the rate of BF₃ addition to maintain the reaction temperature below 10 °C.
-
The generated diborane will be present in the reaction medium, ready to react with a co-loaded substrate.
-
-
Monitoring and Work-up:
-
The reaction progress for the subsequent step (e.g., hydroboration) can be monitored by standard techniques like TLC or GC-MS.
-
Once the primary reaction is complete, any excess diborane must be quenched safely. This can be achieved by the slow, careful addition of a proton source like isopropanol or methanol at 0 °C, which will convert diborane to trialkoxyboranes.
-
The effluent gases should be passed through a trap containing a suitable quenching agent to neutralize any unreacted BF₃ or diborane.[2]
-
Data Presentation: Reagents and Conditions
| Parameter | Value / Description | Source / Rationale |
| Reducing Agent | This compound (Et₂SiH₂) | Subject of this protocol |
| Boron Source | Boron Trifluoride (BF₃) gas | Common electrophilic boron source[2] |
| Stoichiometry | Et₂SiH₂ : BF₃ (Proposed) ~ 3 : 4 | Based on hydride transfer |
| Solvent | Dichloromethane (anhydrous) | Inert solvent suitable for low temperatures[2] |
| Temperature | 0 °C to 10 °C | To control reaction exothermicity |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent side reactions with moisture/air |
| Expected Yield | High (>90%) | High yields are reported for similar preparations[4][5] |
Visualizations
Caption: Proposed pathway for diborane formation via hydride transfer.
Caption: Experimental workflow for the in-situ generation of diborane.
Application Note 2: In-situ Preparation of Haloboranes
Haloboranes (e.g., R₂BX, RBX₂) are versatile Lewis acids and synthetic intermediates. Their in-situ generation can be achieved through controlled hydride transfer from this compound to a di- or tri-haloborane, or through redistribution reactions.
Reaction Principle
The reaction between this compound and a boron trihalide can be stoichiometrically controlled to produce haloboranes. For instance, reacting one equivalent of hydride with boron trichloride (BCl₃) can yield dichloroborane (HBCl₂), a useful hydroborating agent.
Et₂SiH₂ + 2 BCl₃ → 2 HBCl₂ + Et₂SiCl₂ (Proposed Stoichiometry)
Proposed Experimental Protocol
-
Apparatus Setup: Use the same inert atmosphere setup as described for diborane synthesis.
-
Reagents:
-
Charge the reaction flask with a solution of boron trichloride (e.g., 1.0 M solution in hexanes, 0.1 mol) in an anhydrous solvent like dichloromethane or hexanes.
-
Place a solution of this compound (0.05 mol) in the same solvent into the pressure-equalizing dropping funnel.
-
-
Reaction Execution:
-
Cool the stirred BCl₃ solution to a low temperature (e.g., -20 °C to 0 °C) to moderate the reaction.
-
Add the this compound solution dropwise to the boron trichloride solution over 30-60 minutes.
-
Allow the reaction to stir at the low temperature for 1-2 hours after the addition is complete. The resulting solution contains the in-situ generated haloborane.
-
-
Monitoring: The formation of the haloborane can be monitored by ¹¹B NMR spectroscopy, if desired, by carefully taking and quenching aliquots.
Data Presentation: Reagents for Haloborane Synthesis
| Boron Source | Reducing Agent | Molar Ratio (SiH₂:BX₃) | Expected Product |
| Boron Trichloride (BCl₃) | This compound | 1 : 2 | Dichloroborane (HBCl₂) |
| Boron Tribromide (BBr₃) | This compound | 1 : 2 | Dibromoborane (HBBr₂) |
| Dichloro(phenyl)borane | This compound | 1 : 2 | Chloro(phenyl)borane |
Visualization
Caption: General pathway for haloborane synthesis using this compound.
References
Application Notes and Protocols: The Role of Diethylsilane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile applications of diethylsilane and its derivatives in polymer chemistry. The information is tailored for professionals in research and development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.
Ring-Opening Polymerization (ROP) for the Synthesis of Polydiethylsiloxanes (PDES)
Diethylsiloxane units, often introduced from cyclic precursors like hexaethylcyclotrisiloxane (D3Et), are incorporated into polysiloxane backbones via ring-opening polymerization (ROP). These polymers exhibit unique properties, such as a lower glass transition temperature compared to their polydimethylsiloxane (PDMS) counterparts, making them suitable for specialized applications.[1][2]
Application: Synthesis of Functional Polydiethylsiloxane Oligomers
This protocol details the synthesis of α, ω-bisdimethylsiloxyl-terminated polydiethylsiloxane (PDES-H) oligomers using a linear chlorinated phosphazene acid as a catalyst.[2][3]
Experimental Protocol: Synthesis of PDES-H Oligomers
Materials:
-
Hexaethylcyclotrisiloxane (D3Et) (monomer)
-
1,1,3,3-Tetramethyldisiloxane (MHMH) (end-capping agent)[1]
-
Linear chlorinated phosphazene acid catalyst (2.5 wt% in Dichloromethane - DCM)
-
Hexamethyldisiloxane (HDMS) (passivator)
-
Dichloromethane (DCM)
-
Petroleum ether
-
Anhydrous Magnesium Chloride (MgCl2)
-
Phosphorus pentachloride (PCl5)
-
Ammonium chloride (NH4Cl)
-
1,2,4-Trichlorobenzene
Procedure:
-
Catalyst Preparation (Linear Chlorinated Phosphazene Acid):
-
In a reactor, combine 41.65 g (0.2 mol) of PCl5, 5.35 g (0.1 mol) of NH4Cl, 124.6 mL of 1,2,4-trichlorobenzene, and 0.21 g of anhydrous MgCl2.[3]
-
Reflux the mixture for 8 hours.[3]
-
Precipitate the product by pouring the reaction solution into petroleum ether.[3]
-
Recover the light yellow solid by vacuum filtration (yield: 32.2 g, 69%).[3]
-
For use, dilute the catalyst to a mass fraction of 2.5 wt% with DCM.[3]
-
-
Ring-Opening Polymerization:
-
Charge a reaction vessel with the desired amounts of hexaethylcyclotrisiloxane (D3Et) and 1,1,3,3-tetramethyldisiloxane (MHMH) as the end-capping agent. The designed degree of polymerization for this example is m = 9.[3]
-
Add the linear chlorinated phosphazene acid catalyst (2.5 wt% solution in DCM). The catalyst dosage is relative to the total mass of the monomer and end-capping agent (e.g., 500 ppm).[1][3]
-
Add hexamethyldisiloxane (HDMS) as a passivator, with a dosage 7.5 times that of the catalyst.[3]
-
Conduct the reaction at 50 °C for 9 hours with stirring.[1]
-
The reaction is an equilibrium polymerization.[1]
-
-
Work-up and Purification:
-
After the reaction, the resulting polymer can be purified to remove any unreacted monomer and catalyst residues.
-
Quantitative Data:
The following table summarizes the experimental results for the synthesis of α, ω-bisdimethylsiloxyl-terminated PDES oligomers (PDES-H) under various reaction conditions.[1][3]
| Entry | Catalyst Dosage (ppm) | Reaction Time (h) | Reaction Temp. (°C) | Yield (%) | PDI |
| 1A | 500 | 9 | 30 | 88 | 1.51 |
| 1B | 500 | 9 | 40 | 91 | 1.48 |
| 1C | 500 | 9 | 50 | 93 | 1.46 |
| 1D | 500 | 9 | 60 | 92 | 1.49 |
| 1E | 300 | 9 | 50 | 90 | 1.53 |
| 1F | 700 | 9 | 50 | 93 | 1.47 |
| 1G | 500 | 7 | 50 | 93 | 1.47 |
| 1H | 500 | 11 | 50 | 92 | 1.48 |
Table 1: Experimental results for the synthesis of PDES-H oligomers. The highest yield (93%) and lowest Polydispersity Index (PDI) (1.46) were achieved at 50 °C with a 500 ppm catalyst dosage and a 9-hour reaction time.[1]
Workflow Diagram:
Caption: Workflow for the synthesis of PDES-H oligomers.
This compound as a Reducing Agent
This compound is an effective reducing agent in organic synthesis, capable of reducing various functional groups. A notable application is the reduction of secondary amides to imines or secondary amines, often catalyzed by transition metal complexes.[4]
Application: Reduction of Secondary Amides
This protocol outlines the general procedure for the iridium-catalyzed reduction of secondary amides using this compound.
Experimental Protocol: Reduction of Secondary Amides
Materials:
-
Secondary amide
-
[Ir(COE)2Cl]2 (Iridium catalyst)
-
This compound
-
Anhydrous, inert solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the secondary amide and the iridium catalyst in the anhydrous solvent.
-
Add this compound to the reaction mixture. The stoichiometry of the silane determines the product:
-
For Imine Synthesis: Use 2 equivalents of this compound.
-
For Secondary Amine Synthesis: Use a stoichiometric excess of this compound.
-
-
Stir the reaction at the appropriate temperature (e.g., room temperature to elevated temperatures) and monitor the reaction progress by techniques such as TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Reaction Scheme:
Caption: Iridium-catalyzed reduction of secondary amides.
This compound as a Chain Transfer Agent
In certain polymerization reactions, such as the palladium-diimine catalyzed polymerization of ethylene, silanes can act as chain transfer agents (CTAs).[5][6] This allows for the control of the polymer's molecular weight and the introduction of silyl end-groups.
Application: Control of Molecular Weight in Ethylene Polymerization
This section describes the conceptual use of this compound as a chain transfer agent.
Conceptual Protocol:
-
The polymerization of ethylene is initiated by a palladium(II) diimine catalyst.
-
During polymerization, the growing polyethylene chain is attached to the palladium center.
-
This compound is introduced into the reaction mixture.
-
A chain transfer reaction occurs where the hydride from this compound is transferred to the growing polymer chain, terminating it and releasing it from the catalyst.
-
The resulting silyl fragment attaches to the palladium center, which can then initiate a new polymer chain.
-
The concentration of this compound can be varied to control the molecular weight of the resulting polyethylene; higher concentrations of the chain transfer agent lead to lower molecular weight polymers.[5]
Chain Transfer Mechanism:
Caption: this compound as a chain transfer agent.
Hydrosilylation for Cross-Linking
Polymers containing Si-H bonds, such as those synthesized using this compound derivatives, can be cross-linked through hydrosilylation.[7] This reaction involves the addition of the Si-H bond across a double bond, typically catalyzed by a platinum complex, to form a stable Si-C bond, resulting in the formation of a cross-linked network, such as a silicone gel.[3]
Application: Formation of Silicone Gels
This protocol provides a general outline for the hydrosilylation cross-linking of a diethylsiloxane-containing polymer.
Experimental Protocol: Hydrosilylation Cross-Linking
Materials:
-
A polymer containing Si-H bonds (e.g., PMHS-co-PDES copolymer).[3]
-
A cross-linking agent with vinyl groups (e.g., 1,3-divinyl-1,1,3,3-tetramethyldisiloxane).
-
A platinum catalyst (e.g., Karstedt's catalyst).
-
An inhibitor (optional, to control the curing rate).
-
Anhydrous solvent (if required).
Procedure:
-
Mix the Si-H containing polymer and the vinyl-functional cross-linking agent in the desired stoichiometric ratio.
-
If using a solvent, dissolve the components in an anhydrous solvent.
-
Add the platinum catalyst (typically in ppm levels). If an inhibitor is used, add it prior to the catalyst.
-
Thoroughly mix the components.
-
Cure the mixture at the desired temperature (e.g., room temperature or elevated temperatures) until a gel is formed. The curing time will depend on the catalyst concentration, temperature, and the presence of an inhibitor.
Hydrosilylation Reaction Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymers Containing Diethylsiloxane Segment and Active Functional Group by Ring-Opening Polymerization of Hexaethylcyclotrisiloxane under the Catalysis of Linear Chlorinated Phosphazene Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [organic-chemistry.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Characterization of Next-Generation Polysiloxanes [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Diethylsilane in Reductive Transformations
Welcome to the technical support center for diethylsilane (Et₂SiH₂). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of this compound in reductive transformations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in reductive transformations?
This compound (Et₂SiH₂) is an organosilane reagent commonly used as a reducing agent in organic synthesis. It is valued for its utility in a variety of transformations, including the reduction of amides, esters, aldehydes, ketones, and in reductive aminations.[1][2] It is often used in combination with a catalyst, such as those based on iridium, gold, or zinc, or with a Lewis acid like B(C₆F₅)₃.[1][2][3][4]
Q2: What are the main safety precautions for handling this compound?
This compound is a highly flammable liquid and vapor.[5][6] It is also moisture-sensitive and can release hydrogen gas, particularly in the presence of acids, bases, or certain metal salts.[5][7] Proper handling procedures are critical:
-
Handling: Always work in a well-ventilated area, such as a chemical fume hood. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[5][8] Avoid all contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves and chemical goggles.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[4][9] It should be stored under a dry, inert atmosphere.[5]
-
Incompatibilities: Avoid contact with oxidizing agents, alkalis, metal salts, precious metals, and water.[5][9]
Q3: What are the most common types of side reactions observed with this compound?
The most frequently encountered side reactions include:
-
Incomplete Reduction: The reaction stalls at an intermediate stage, such as the reduction of a secondary amide to an imine instead of the corresponding secondary amine.[2][3]
-
Formation of Siloxane Byproducts: After the reaction and workup, silicon-based byproducts (siloxanes) can form, which are often difficult to separate from the desired product.[10]
-
Hydrolysis: this compound and its silylated intermediates can react with water, leading to the formation of silanols and potentially quenching the active reagent.
-
Over-reduction: In some cases, desired functional groups may be further reduced than intended, or other sensitive functional groups in the molecule may be unintentionally reduced.
-
Rearrangements: When reducing certain substrates, such as tertiary alcohols, acid-catalyzed conditions can induce skeletal rearrangements.[11]
Troubleshooting Guides
Problem 1: Incomplete Reduction or Low Yield
Symptom: The reaction stops at an intermediate (e.g., amide to imine) or shows low conversion to the final product.
| Potential Cause | Troubleshooting Step | Explanation |
| Insufficient Reducing Agent | Increase the equivalents of this compound. | For complete reduction of a secondary amide to an amine, more than 2 equivalents of silane are typically required. Using only 2 equivalents may favor isolation of the imine intermediate.[3] |
| Catalyst Inactivity | Use a fresh batch of catalyst or increase catalyst loading. Ensure the catalyst is appropriate for the specific transformation. | Catalysts can degrade over time or may be poisoned by impurities. Different catalysts (e.g., Iridium vs. Zinc) have varying activities for different substrates.[2][4] |
| Moisture in Reaction | Ensure all glassware is flame-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar). | This compound is moisture-sensitive. Water can consume the reagent and deactivate catalysts, leading to lower yields.[9] |
| Sub-optimal Temperature | Increase the reaction temperature according to literature protocols for similar substrates. | Some reductions require thermal energy to proceed at a reasonable rate. |
Problem 2: Difficulty Removing Silane Byproducts
Symptom: After workup and initial purification (e.g., column chromatography), the product is still contaminated with silicon-containing impurities that may not be UV-active.[10]
| Potential Cause | Troubleshooting Step | Explanation |
| Formation of Non-polar Siloxanes | Perform an acidic or basic wash during workup. A fluoride wash (e.g., aqueous HF or TBAF) can also be effective but requires caution. | Siloxane byproducts can sometimes be hydrolyzed or cleaved into more polar silanols, which are easier to remove with aqueous washes or silica gel chromatography. |
| Co-elution during Chromatography | Try a different stationary phase (e.g., basic alumina, amino-functionalized silica) or a different solvent system.[10] | Standard silica gel may not be effective. Changing the polarity and nature of the stationary phase can alter the retention of both the product and the impurities. |
| Product is a Basic Amine | Convert the amine product to its hydrochloride salt by adding HCl in an organic solvent (e.g., ether). | The polar salt will often precipitate, leaving the non-polar siloxane impurities in the solution. The pure amine can then be recovered by filtration and subsequent basification.[10] |
Problem 3: Poor Chemoselectivity or Unwanted Side Products
Symptom: Other functional groups in the starting material are reduced, or unexpected products from rearrangements or C-N bond cleavage are observed.[11][12]
| Potential Cause | Troubleshooting Step | Explanation |
| Harsh Reaction Conditions | Use a milder catalyst system or lower the reaction temperature. | Strong Lewis acids or high temperatures can lead to the reduction of less reactive functional groups or induce rearrangements.[11] |
| Inappropriate Catalyst | Select a catalyst known for high chemoselectivity. | Zinc-based systems, for example, have shown remarkable chemoselectivity, tolerating esters, nitro groups, and nitriles in the reduction of tertiary amides.[2] |
| Substrate-Specific Instability | Protect sensitive functional groups prior to the reduction. | If a functional group is inherently unstable to the reduction conditions, a protection-deprotection sequence may be necessary. |
Data Presentation
Table 1: Summary of this compound Reductive Transformations and Common Issues
| Transformation | Substrate Example | Typical Catalyst/Conditions | Desired Product | Common Side Reaction/Issue | Reference(s) |
| Amide to Amine | Secondary Amide | [Ir(COE)₂Cl]₂ | Secondary Amine | Incomplete reduction to imine | [2][3][13] |
| Amide to Amine | Tertiary Amide | Et₂Zn / LiCl / PMHS* | Tertiary Amine | High chemoselectivity, tolerates nitro, nitrile | [2][12] |
| Reductive Amination | Aldehyde + Aniline | Au/TiO₂ | Secondary Amine | Rapid reaction; requires premixing of aldehyde and amine | [1][14] |
| Ester to Alcohol | Aromatic/Aliphatic Ester | Fe Complex / Visible Light | Alcohol | Requires elevated temperature (100 °C) | [13] |
| Alcohol to Alkane | Tertiary Alcohol | Lewis Acid (e.g., BF₃·OEt₂) | Alkane | Skeletal rearrangements | [11] |
*Note: While this example uses PMHS, the principle of using a specific catalyst for high chemoselectivity applies to this compound as well.
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Reduction of a Secondary Amide to a Secondary Amine [2][3]
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the secondary amide (1.0 equiv) and the iridium catalyst (e.g., [Ir(COE)₂Cl]₂, 0.5-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.
-
Reagent Addition: Add this compound (2.5-3.0 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC-MS.
-
Quenching: Upon completion, cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of NaHCO₃ or 1M HCl.
-
Workup: Extract the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure secondary amine.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Amine synthesis by amide reduction [organic-chemistry.org]
- 3. This compound [organic-chemistry.org]
- 4. This compound D1889 for Sale at City Chemical | CAS NO: 542-91-6 [citychemical.com]
- 5. gelest.com [gelest.com]
- 6. This compound | C4H12Si | CID 68337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diethylsilane Reductions
Welcome to the technical support center for diethylsilane (Et₂SiH₂) reductions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the optimization of reaction conditions for this versatile reducing agent.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound reductions.
Issue 1: Incomplete or Slow Reaction
Q: My this compound reduction is not proceeding to completion, or the reaction rate is very slow. What are the potential causes and how can I address them?
A: Incomplete or sluggish reactions are a common hurdle. Here are several factors to investigate:
-
Catalyst Activity: The choice and activity of the catalyst are paramount.
-
Lewis Acids: For reductions catalyzed by Lewis acids such as B(C₆F₅)₃, ensure the reagent is fresh and has been handled under anhydrous conditions. Lewis acids are sensitive to moisture.
-
Transition Metals: For catalysts like [Ir(COE)₂Cl]₂ or supported gold nanoparticles, ensure the catalyst has not been deactivated.[1] Catalyst poisons, including sulfur compounds and sometimes amines, can inhibit activity.[2]
-
-
Catalyst Loading: Insufficient catalyst loading can lead to a slow or stalled reaction. While low loadings are desirable, starting with a slightly higher concentration (e.g., 1-5 mol%) may be necessary for challenging substrates.[3][4]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred for Lewis acid-catalyzed reactions.[5] For some transition metal-catalyzed reductions, other solvents like benzene or THF may be optimal.[6][7]
-
Temperature: While many this compound reductions proceed at room temperature, gentle heating (e.g., 40-70 °C) can often accelerate the reaction rate, particularly for less reactive substrates like esters.[6][8]
-
Reagent Purity: Ensure the this compound and the substrate are pure and free of inhibitors.[2]
Issue 2: Low Product Yield and Formation of Side Products
Q: I am observing a low yield of my desired product and the formation of unexpected side products. What are the likely causes and solutions?
A: Low yields can be attributed to several factors, often related to side reactions.
-
Over-reduction: In some cases, the desired product may be susceptible to further reduction. For example, the reduction of an ester to an aldehyde can be followed by reduction to the alcohol. Careful monitoring of the reaction by TLC or GC and adjusting the stoichiometry of this compound can help mitigate this.
-
Side Reactions of Intermediates: The carbocation or silylium ion intermediates in Lewis acid-catalyzed reductions can undergo rearrangements or other undesired reactions.[9] Optimizing the temperature and the nature of the Lewis acid can influence these pathways.
-
Hydrolysis of this compound: this compound can react with moisture to form silanols and subsequently disiloxanes, which consumes the reagent and complicates purification. Ensuring anhydrous reaction conditions is critical.[10]
-
Functional Group Incompatibility: Certain functional groups may not be compatible with the reaction conditions. For example, nitro and nitrile groups can sometimes inhibit iridium-catalyzed reductions of amides.[1]
Issue 3: Difficulty in Removing Siloxane Byproducts
Q: After my reaction is complete, I am struggling to remove the siloxane byproducts from my product. What are the best purification strategies?
A: The removal of non-polar, often oily, siloxane byproducts is a well-known challenge in silane-based reductions. Here are several effective methods:
-
Aqueous Workup:
-
Basic Wash: A wash with an aqueous base like 1M NaOH or K₂CO₃ can hydrolyze silyl ethers and help remove the resulting silanols.[11]
-
Acidic Wash: For amine products, an acidic workup (e.g., 1M HCl) can protonate the amine, allowing for extraction into the aqueous phase while the non-polar siloxanes remain in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
-
Chromatography:
-
Standard Silica Gel Chromatography: While often challenging, optimizing the solvent system can sometimes achieve separation.
-
Alternative Stationary Phases: Consider using basic alumina or reversed-phase silica gel (C18) for chromatography.[11]
-
-
Distillation: If your product is volatile, distillation or Kugelrohr distillation can effectively separate it from non-volatile siloxane polymers.[11]
-
Precipitation/Crystallization: If your product is a solid, dissolving the crude mixture in a minimal amount of a non-polar solvent in which the siloxane is highly soluble (e.g., hexanes) and then cooling to precipitate the product can be an effective purification method.[11]
-
Activated Carbon Treatment: Stirring the crude product dissolved in a non-polar solvent with activated carbon can adsorb siloxane impurities, which can then be removed by filtration.[11][12]
Frequently Asked Questions (FAQs)
Q1: How many equivalents of this compound should I use?
A1: The stoichiometry of this compound is dependent on the functional group being reduced. For the reduction of an amide to an amine, typically 2-4 equivalents are used.[1][3] For the reduction of an ester to an ether, an excess of this compound is often required. It is recommended to start with the literature precedent for a similar substrate and optimize from there.
Q2: What is the mechanism of a Lewis acid-catalyzed this compound reduction?
A2: The mechanism generally involves the activation of the carbonyl group by the Lewis acid, making it more electrophilic. This compound then delivers a hydride to the carbonyl carbon, forming a silylated intermediate. Subsequent workup hydrolyzes this intermediate to yield the final product. An alternative mechanism suggests that the Lewis acid may activate the silane itself.[13][14]
Q3: Can this compound be used for chemoselective reductions?
A3: Yes, this compound reductions can exhibit high chemoselectivity. For instance, in the presence of a suitable catalyst, amides can be reduced in the presence of esters.[15] The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity.
Q4: Are there any safety precautions I should take when working with this compound?
A4: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. It can react with moisture, so it is important to work under anhydrous conditions. Always consult the Safety Data Sheet (SDS) before use.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Reduction of Secondary Amides to Amines
| Catalyst | Catalyst Loading (mol%) | This compound (equiv.) | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| [Ir(COE)₂Cl]₂ | 0.5 | 4 | 25 | 1-12 | >95 | [1][3] |
| Au/TiO₂ | 1 | 1.5 | 70 | 1-3 | ~72 | [6] |
Table 2: Conditions for this compound Reduction of Various Functional Groups
| Functional Group | Product | Catalyst | Conditions | Typical Yield (%) | Reference |
| Aldehyde/Ketone | Alcohol/Alkane | Au/TiO₂ | 1 mol% Au, 1.5 equiv. Et₂SiH₂, Benzene, 25°C, 1 min | High | [6] |
| Aldehyde/Ketone | Alkane | BF₃ | Excess Et₂SiH₂, DCM | High | [16] |
| Ester | Ether | InBr₃ | Catalytic InBr₃, Excess Et₂SiH₂, CHCl₃, 60°C | Good | [8] |
| Nitrile | Primary Amine | Au/TiO₂ | 1 mol% Au, Excess Et₂SiH₂, Benzene, 70°C | Very Good to Excellent | [17][18] |
| Secondary Amide | Imine | [Ir(COE)₂Cl]₂ | 0.5 mol% Ir, 2 equiv. Et₂SiH₂, 25°C | High | [1][3] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Reduction of a Secondary Amide to a Secondary Amine [1][3]
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the secondary amide (1.0 mmol) and the iridium catalyst, [Ir(COE)₂Cl]₂ (0.005 mmol, 0.5 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Add this compound (4.0 mmol, 4.0 equiv.) via syringe.
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-12 hours.
-
Upon completion, quench the reaction by the slow addition of 1M HCl (5 mL).
-
Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Basify the aqueous layer with 1M NaOH until pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers from the basic extraction, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude secondary amine.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: B(C₆F₅)₃-Catalyzed Reduction of a Ketone to a Silyl Ether [4][13]
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 mmol) and B(C₆F₅)₃ (0.01-0.04 mmol, 1-4 mol%).
-
Add anhydrous dichloromethane (DCM, 5 mL).
-
Add this compound (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the mixture with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting silyl ether can be used directly or hydrolyzed to the corresponding alcohol.
Mandatory Visualization
Caption: General experimental workflow for this compound reductions.
References
- 1. Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by this compound [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Iridium-catalyzed reduction of secondary amides to secondary amines and imines by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 7. diva-portal.org [diva-portal.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. heycarbons.com [heycarbons.com]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound [organic-chemistry.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Diethylsilane Reaction Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethylsilane. It offers practical solutions to common issues encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture contains unreacted this compound. How can I remove it?
A1: Unreacted this compound can often be removed by fractional distillation due to its low boiling point (56 °C).[1] If the desired product is significantly less volatile, distillation under atmospheric or reduced pressure is an effective method. For heat-sensitive compounds, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed.
Q2: I'm observing the formation of siloxanes (Si-O-Si containing compounds) in my reaction. How can I prevent this and remove them?
A2: Siloxane formation often occurs due to the presence of water, which hydrolyzes this compound to form silanols (R₃SiOH). These silanols can then condense to form siloxanes.[2][3][4][5][6]
-
Prevention: To minimize siloxane formation, ensure your reaction is conducted under strictly anhydrous (dry) conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Removal: Siloxanes are often less volatile than this compound but can sometimes co-distill with products. They are typically non-polar. Purification techniques like flash chromatography on silica gel can be effective for their removal.[7][8] In some cases, treatment with an acidic or basic aqueous workup can help to hydrolyze and remove siloxane byproducts, but care must be taken to avoid degradation of the desired product.[9]
Q3: After a reduction reaction using this compound, I have byproducts that are difficult to separate from my desired alcohol product. What are my options?
A3: In reductions of carbonyl compounds, common byproducts include silyl ethers (from partial reaction or as intermediates) and siloxanes.[10][11][12][13]
-
Silyl Ether Removal: Silyl ethers can often be cleaved back to the alcohol by treatment with a mild acid (like dilute HCl) or a fluoride source (such as tetrabutylammonium fluoride, TBAF).
-
Chromatography: If the byproducts are of a different polarity than your product, column chromatography is a good option. Both normal-phase (silica gel, alumina) and reversed-phase HPLC can be effective.[14][15][16] Experimenting with different solvent systems is key to achieving good separation.
Q4: My product seems to be degrading on the silica gel column during purification. What should I do?
A4: Some organosilicon compounds can be sensitive to the acidic nature of standard silica gel.[17]
-
Deactivation: You can deactivate the silica gel by pre-treating it with a base. This can be done by flushing the packed column with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (1-2%), before loading your sample.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral or basic alumina. For very sensitive compounds, a milder stationary phase like Florisil® might be a suitable alternative.
-
Reversed-Phase Chromatography: If your compound is sufficiently polar to be retained, reversed-phase HPLC is a good alternative as the stationary phases (like C18) are generally less harsh.
Q5: I am having trouble separating my desired product from other organosilane byproducts with very similar polarities. What advanced techniques can I try?
A5: When standard chromatography fails due to similar polarities, a few strategies can be employed:
-
Preparative HPLC with Different Selectivity: Switching the stationary phase (e.g., from a standard C18 to a phenyl-hexyl or a column with an embedded polar group) or changing the mobile phase organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity and improve separation.[18]
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide different selectivity compared to HPLC and is an excellent technique for preparative separations of less polar compounds.
-
Chemical Derivatization: If your product has a reactive functional group that the byproducts lack (or vice versa), you can temporarily derivatize it to significantly change its polarity. After separation, the protecting group can be removed.
Data Presentation
Table 1: Boiling Points of this compound and Potential Byproducts
This table provides the boiling points of this compound and some common related compounds, which is crucial for planning purification by distillation.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | (C₂H₅)₂SiH₂ | 88.22 | 56[1] |
| Diethyldichlorosilane | (C₂H₅)₂SiCl₂ | 157.12 | 129 (decomposes)[19] |
| Triethylsilane | (C₂H₅)₃SiH | 116.28 | 107-108[20] |
| Hexaethyldisiloxane | ((C₂H₅)₃Si)₂O | 246.58 | 231 |
Experimental Protocols
Fractional Distillation for Removal of Volatile Byproducts
This protocol is suitable for separating compounds with boiling point differences of less than 70 °C.[21]
Materials:
-
Round-bottom flask
-
Stir bar
-
Heating mantle or oil bath
-
Fractionating column (e.g., Vigreux or packed with glass beads/metal sponge)[22][23]
-
Distillation head with condenser and receiving flask
-
Thermometer and adapter
-
Clamps and stands
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Place the crude reaction mixture into the round-bottom flask with a stir bar. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently. The mixture should boil smoothly.
-
Observe the condensation ring of the vapor slowly rising up the fractionating column. If the ring stops rising, you may need to increase the heating rate slightly. For high-boiling compounds, insulating the column with glass wool or aluminum foil can be beneficial.[22]
-
Monitor the temperature at the distillation head. When the vapor of the most volatile component reaches the thermometer, the temperature will stabilize at its boiling point.
-
Collect the distillate of the first fraction in the receiving flask.
-
Once the first component has distilled, the temperature may drop. Increase the heating to allow the next component to distill.
-
Change the receiving flask to collect each subsequent fraction as the temperature stabilizes at its new boiling point.
-
Stop the distillation before the distilling flask runs dry.
Preparative HPLC for Purification of Non-Volatile Byproducts
This protocol outlines a general approach to purifying this compound reaction products using preparative HPLC.[18][24]
Materials:
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis or mass spectrometer)
-
Preparative HPLC column (e.g., C18 for reversed-phase or silica for normal-phase)
-
HPLC-grade solvents
-
Sample vials and collection tubes/flasks
Procedure:
-
Method Development (Analytical Scale):
-
First, develop a separation method on an analytical HPLC system using a column with the same stationary phase as your intended preparative column.
-
Screen different mobile phase compositions (e.g., water/acetonitrile or hexane/ethyl acetate gradients) to achieve good separation of your target compound from impurities.
-
Optimize the gradient to maximize resolution and minimize run time.
-
-
Scale-Up to Preparative Scale:
-
Calculate the appropriate flow rate and injection volume for your preparative column based on the dimensions of the analytical and preparative columns.
-
The flow rate can be scaled up proportionally to the cross-sectional area of the columns.
-
-
Sample Preparation:
-
Dissolve your crude product in the initial mobile phase solvent.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter that could damage the column.
-
-
Purification:
-
Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.
-
Inject your prepared sample onto the column.
-
Run the scaled-up gradient method.
-
Collect fractions as your target compound elutes. Fraction collection can be triggered by time or detector signal (e.g., UV absorbance).
-
-
Analysis and Pooling:
-
Analyze the collected fractions by analytical HPLC or TLC to determine their purity.
-
Combine the pure fractions containing your desired product.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
-
Visualizations
Caption: General workflow for the purification of this compound reaction products.
Caption: Troubleshooting guide for product degradation during silica gel chromatography.
References
- 1. 542-91-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of silanes and of siloxanes formation by Raman spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. Removal of siloxanes in biogases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scsengineers.com [scsengineers.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. Separation of Silane, trimethoxy(2,4,4-trimethylpentyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Separation of Silane, chlorotriethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. analusis.edpsciences.org [analusis.edpsciences.org]
- 17. Troubleshooting [chem.rochester.edu]
- 18. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 19. Diethyldichlorosilane | C4H10Cl2Si | CID 15589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Triethylsilane - Wikipedia [en.wikipedia.org]
- 21. Purification [chem.rochester.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
- 24. agilent.com [agilent.com]
Troubleshooting low yields in Diethylsilane-mediated synthesis
Welcome to the Technical Support Center for Diethylsilane-Mediated Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for common challenges encountered during experiments utilizing this compound as a reducing agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in organic synthesis?
This compound ((C₂H₅)₂SiH₂) is an organosilicon compound used as a mild and selective reducing agent. It is effective for the reduction of a variety of functional groups, including aldehydes, ketones, esters, and amides, often in the presence of a suitable catalyst.[1][2][3]
Q2: What are the key safety precautions I should take when handling this compound?
This compound is a highly flammable liquid and is moisture-sensitive.[4] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, should be worn. Care should be taken to avoid contact with water or protic solvents, as this can lead to the release of flammable hydrogen gas.
Q3: What are the common catalysts used with this compound?
The choice of catalyst is crucial and depends on the functional group being reduced. Common catalysts include:
-
Iridium complexes , such as [Ir(COE)₂Cl]₂, for the reduction of amides.[1][2][6]
-
Gold nanoparticles supported on metal oxides (e.g., Au/TiO₂) for the reduction of carbonyl compounds and amides.[7][8]
-
Lewis acids , such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), for the reduction of ketones and aldehydes to the corresponding alkanes.[9]
-
Palladium complexes , like palladium(II) chloride, can also be used for certain reductions.[10]
Q4: How do I choose the right solvent for my this compound-mediated reaction?
The choice of solvent can significantly impact reaction rate and yield. This compound is miscible with many common aprotic organic solvents such as tetrahydrofuran (THF), diethyl ether, and dichloromethane (DCM). The optimal solvent will depend on the specific reaction and catalyst system being employed. It is crucial to use anhydrous solvents to prevent decomposition of the this compound and other moisture-sensitive reagents.
Q5: What are the typical byproducts of a this compound reduction and how can they be removed?
The primary byproducts are siloxanes, which are formed from the reaction of this compound with itself or with water. These byproducts can sometimes be difficult to separate from the desired product due to their similar polarity.[11] Purification techniques such as flash chromatography on silica gel are commonly used. In some cases, using polymeric hydrosiloxanes as the reducing agent can simplify byproduct removal, as the resulting polysiloxane is often an insoluble gel that can be filtered off.[11][12]
Troubleshooting Guides for Low Yields
Low yields in this compound-mediated reactions can stem from a variety of factors. The following guides address common issues in a question-and-answer format.
Issue 1: Reagent Quality and Handling
Q: My reaction is sluggish or not proceeding to completion, even with a reliable protocol. What could be the issue with my reagents?
A: Low yields are frequently traced back to the quality and handling of the reagents. Here are some key aspects to check:
-
This compound Purity: this compound can degrade upon exposure to air and moisture. Ensure you are using a fresh bottle or a properly stored reagent under an inert atmosphere. If in doubt, purification by distillation may be necessary.[13]
-
Solvent Anhydrousness: The presence of water in your solvent will consume this compound and can deactivate many catalysts. Always use freshly dried solvents.
-
Catalyst Activity: Catalysts can be sensitive to air and moisture. Ensure your catalyst is properly stored and handled. If you suspect catalyst deactivation, consider using a fresh batch or a different catalyst.
-
Substrate Purity: Impurities in your starting material can sometimes inhibit the catalyst or lead to unwanted side reactions. Purify your substrate if its purity is questionable.
Issue 2: Reaction Conditions
Q: I am observing the formation of multiple products or incomplete conversion. How can I optimize my reaction conditions?
A: Fine-tuning the reaction parameters is critical for achieving high yields and selectivity.
-
Temperature: Many this compound reductions proceed efficiently at room temperature, particularly the iridium-catalyzed reduction of amides.[2][6] However, some transformations may require heating or cooling to optimize the rate and selectivity. A temperature screening is often a good starting point for optimization.
-
Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times might result in byproduct formation.
-
Concentration: The concentration of your reactants can influence the reaction rate. If the reaction is slow, consider increasing the concentration.
-
Stoichiometry of this compound: The number of equivalents of this compound is crucial. For example, in the iridium-catalyzed reduction of secondary amides, using 2 equivalents of this compound can selectively yield the imine, while 4 equivalents will lead to the fully reduced amine.[6]
Issue 3: Catalyst-Related Problems
Q: My catalytic reaction is not working as expected. What are some common catalyst-related issues?
A: The catalyst is a frequent source of problems in these reactions.
-
Catalyst Loading: Using too little catalyst will result in a slow or incomplete reaction. Conversely, excessively high catalyst loading can sometimes lead to side reactions and is not cost-effective. For the iridium-catalyzed reduction of secondary amides, a catalyst loading of 0.5 mol% has been shown to be effective.[6]
-
Catalyst Activation: Some catalysts may require an activation step before they become catalytically active. Consult the literature for the specific catalyst you are using.
-
Catalyst Deactivation: Impurities in the reaction mixture can poison the catalyst. Ensure all glassware is clean and that the reagents and solvents are of high purity.
Data Presentation
The following tables summarize key quantitative data for common this compound-mediated reductions to aid in experimental design and troubleshooting.
Table 1: Iridium-Catalyzed Reduction of Secondary Amides
| Parameter | Recommended Value | Notes | Citation |
| Catalyst | [Ir(COE)₂Cl]₂ | COE = cyclooctene | [2][6] |
| Catalyst Loading | 0.5 mol% | Higher loading may not improve yield significantly. | [6] |
| This compound (Et₂SiH₂) Equiv. | 2.0 | For selective reduction to the imine. | [6] |
| 4.0 | For complete reduction to the secondary amine. | [6] | |
| Temperature | Room Temperature | Reaction is typically efficient at ambient temperature. | [2][6] |
| Solvent | Anhydrous THF or Dichloromethane | Ensure solvent is thoroughly dried. | [6] |
Table 2: Gold-Catalyzed Reduction of Carbonyl Compounds
| Parameter | Recommended Value | Notes | Citation |
| Catalyst | Au/TiO₂ | Gold nanoparticles on a titania support. | [7][8] |
| Catalyst Loading | 1 mol% (of Au) | Catalyst can often be recovered and reused. | [7] |
| This compound (Et₂SiH₂) Equiv. | 1.5 | For reduction of aldehydes and ketones to alcohols. | [7] |
| 2.0 | For reduction of amides to amines. | [7] | |
| Temperature | 25 °C (Aldehydes/Ketones) | Very rapid reduction. | [7] |
| 70 °C (Amides) | Requires heating for efficient conversion. | [7] | |
| Solvent | Benzene or Methanol | Solvent choice can influence reaction rate and selectivity. | [7] |
Experimental Protocols
Below are representative experimental protocols for common this compound-mediated reductions. These should be adapted based on the specific substrate and experimental setup.
Protocol 1: Iridium-Catalyzed Reduction of a Secondary Amide to a Secondary Amine
Materials:
-
Secondary amide (1.0 equiv)
-
[Ir(COE)₂Cl]₂ (0.005 equiv)
-
This compound (4.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the secondary amide and the iridium catalyst.
-
Add anhydrous THF via syringe to dissolve the solids.
-
Slowly add the this compound to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Gold-Catalyzed Reduction of an Aldehyde to an Alcohol
Materials:
-
Aldehyde (1.0 equiv)
-
Au/TiO₂ catalyst (1 mol% Au)
-
This compound (1.5 equiv)
-
Anhydrous Benzene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the Au/TiO₂ catalyst.
-
Add anhydrous benzene, followed by the aldehyde.
-
Slowly add the this compound to the stirred suspension at room temperature.
-
The reaction is often very fast and can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary by flash column chromatography or distillation.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in this compound-mediated synthesis.
Diagram 2: General Reaction Pathway for Catalytic Reduction
Caption: A generalized pathway for the catalytic reduction of a substrate using this compound.
References
- 1. This compound [organic-chemistry.org]
- 2. Iridium-catalyzed reduction of secondary amides to secondary amines and imines by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silane Reduction of... - Gelest [technical.gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]
- 6. Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by this compound [organic-chemistry.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gelest.com [gelest.com]
- 12. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Support Center: Lewis Acid Catalysis for Diethylsilane Reductions
Welcome to the technical support center for Lewis acid-catalyzed diethylsilane reductions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this powerful synthetic methodology.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for Lewis acid-catalyzed this compound reductions?
A1: The mechanism can vary depending on the Lewis acid and the substrate. However, a prominent pathway, particularly with strong Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃), involves the activation of the silane.[1][2] In this "silane-activation" mechanism, the Lewis acid abstracts a hydride from this compound to form a reactive silylium-hydridoborate ion pair.[3] This electrophilic silicon species then coordinates to the most basic site in the substrate (e.g., the carbonyl oxygen), which is subsequently reduced by the hydridoborate anion.[2] An alternative pathway involves the Lewis acid activating the carbonyl group, making it more susceptible to hydride attack from the silane. The operative mechanism can be influenced by the relative Lewis basicity of the substrate.[2]
Q2: Which Lewis acid should I choose for my this compound reduction?
A2: The choice of Lewis acid is critical and depends on the substrate and desired selectivity.
-
B(C₆F₅)₃: A highly effective and versatile catalyst for the reduction of a wide range of functional groups, including aldehydes, ketones, esters, and amides.[2][3] It is known for its high Lewis acidity.
-
BF₃·OEt₂: A classic Lewis acid used for these reductions. It is particularly effective for the reduction of tertiary alcohols.[4]
-
InBr₃: Has been shown to be effective for the direct reductive conversion of esters to ethers.[5]
-
Sc(OTf)₃: A highly efficient catalyst for the reduction of secondary and tertiary alcohols to alkanes.[6]
-
EtAlCl₂: An effective Lewis acid for the hydrosilylation of alkynes and alkenes on porous silicon surfaces.[7]
The choice of catalyst can significantly impact chemoselectivity, so it is advisable to consult the literature for specific substrate classes.
Q3: How do I handle and store B(C₆F₅)₃?
A3: B(C₆F₅)₃ is a moisture-sensitive solid. It should be stored in a glovebox or a desiccator under an inert atmosphere (e.g., argon or nitrogen). For reactions, it should be handled under anhydrous conditions. If you suspect your B(C₆F₅)₃ has been exposed to moisture, it can be dried by treating it with an excess of triethylsilane at room temperature, followed by removal of the volatiles under a dynamic vacuum.[8]
Troubleshooting Guides
Problem 1: Incomplete or Slow Reaction
Symptoms:
-
Low conversion of starting material observed by TLC, GC, or NMR.
-
The reaction stalls after a certain period.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The Lewis acid catalyst, particularly B(C₆F₅)₃, is highly sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. If necessary, dry the B(C₆F₅)₃ catalyst as described in the FAQs.[8] |
| Insufficient Catalyst Loading | For slow reactions, especially with less reactive substrates like primary alcohols, increasing the catalyst loading (e.g., from 2 mol% to 8 mol%) can improve the reaction rate.[9] |
| Low Reaction Temperature | Some reductions require elevated temperatures to proceed at a reasonable rate. Gently heating the reaction mixture (e.g., to 60 °C) can be beneficial.[9] |
| Strong Substrate-Catalyst Binding | If the substrate is a strong Lewis base, it can form a stable complex with the Lewis acid, inhibiting the catalyst's ability to activate the silane.[10] In such cases, a higher catalyst loading or a different Lewis acid might be necessary. |
| Steric Hindrance | Highly sterically hindered substrates may react slowly. Increasing the reaction time or temperature may be required. |
Problem 2: Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in GC/NMR in addition to the desired product and starting material.
-
Isolation of unexpected products.
Possible Causes and Solutions:
| Side Product/Observation | Possible Cause | Suggested Solution |
| Over-reduction Products (e.g., alcohol from ester, alkane from alcohol/ether) | Use of excess this compound or a highly reactive Lewis acid. The initial product (e.g., silyl ether) can undergo further reduction.[2][11] | Carefully control the stoichiometry of this compound. A less reactive Lewis acid or milder reaction conditions (lower temperature, shorter reaction time) may be necessary. |
| Symmetrical Ethers from Aldehyde/Ketone Reduction | This is a known side reaction, particularly with aldehydes, when using Lewis acids like BF₃·OEt₂.[12] | The formation of symmetrical ethers can sometimes be minimized by adjusting the stoichiometry of the reactants and the Lewis acid. |
| Olefinic Side Products from Tertiary Alcohols | Dehydration of the tertiary alcohol can compete with reduction. | Using triethylsilane instead of bulkier silanes can favor the desired silyl ether formation over elimination.[9] |
| Siloxane Byproducts | Can result from the reaction of the silane with trace amounts of water or from side reactions of the catalyst. | Ensure strictly anhydrous conditions. |
Problem 3: Poor Chemoselectivity
Symptoms:
-
Reduction of multiple functional groups in a molecule when only one is targeted.
Possible Causes and Solutions:
| Issue | Possible Cause | Suggested Solution |
| Reduction of a less reactive group in the presence of a more reactive one | The chemoselectivity is highly dependent on the Lewis basicity of the functional groups and the chosen Lewis acid. | The selectivity can sometimes be tuned by the choice of the Lewis acid. For instance, acetanilide amides can be reduced preferentially over acetophenones or ethyl benzoates with B(C₆F₅)₃.[3] The choice of silane can also influence chemoselectivity.[13] |
| Unpredictable Selectivity | The reaction mechanism may be complex, with competing pathways. | A thorough literature search for the specific combination of functional groups is recommended. If no precedent exists, a screening of different Lewis acids and reaction conditions may be necessary. |
Quantitative Data
Table 1: Representative Yields for B(C₆F₅)₃-Catalyzed this compound Reductions
| Substrate Type | Product Type | Typical Isolated Yield (%) | Reference |
| Aldehydes | Silyl Ethers | 75-96 | [2] |
| Ketones | Silyl Ethers | 75-96 | [2] |
| Esters | Silyl Acetals (Aldehydes upon workup) | 45-70 | [2] |
| Acetanilide Amides | Secondary Anilines | Good to Excellent | [3] |
| Primary Alcohols | Alkanes (with excess silane) | High | [11] |
| Primary Ethers | Alkanes (with excess silane) | High | [11] |
Experimental Protocols
Protocol 1: General Procedure for the B(C₆F₅)₃-Catalyzed Reduction of a Ketone to a Silyl Ether [9]
-
Under an inert atmosphere (argon or nitrogen), add the ketone (1.0 equiv) and this compound (1.0-1.2 equiv) to a flame-dried flask containing a magnetic stir bar.
-
Dissolve the reactants in an anhydrous solvent (e.g., toluene or dichloromethane, 0.1–1.0 M).
-
Add B(C₆F₅)₃ (1-4 mol%) as a solid to the stirred solution.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding a few drops of water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the InBr₃-Catalyzed Reduction of an Ester to an Ether [14]
-
To a solution of the ester (1.0 equiv) in anhydrous chloroform, add InBr₃ (0.05 equiv).
-
Add triethylsilane (4.0 equiv) to the mixture.
-
Stir the reaction mixture at 60 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for Lewis acid-catalyzed this compound reductions.
References
- 1. Quantum chemical study of B(C6F5)3-catalyzed hydrosilylation of carbonyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 5. Triethylsilane (TES) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. allengroup.wayne.edu [allengroup.wayne.edu]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers with Hydrosilanes [organic-chemistry.org]
- 12. Silane Reductions in Acidic Media , Hive Chemistry Discourse [chemistry.mdma.ch]
- 13. Direct chemoselective reduction of plant oils using silane catalysed by Rh( iii ) complexes at ambient temperature - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00481C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving Selectivity in Catalytic Reactions with Diethylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diethylsilane (Et₂SiH₂) in catalytic reactions. The focus is on improving reaction selectivity and addressing common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during catalytic reactions involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may be poisoned or deactivated. 2. Poor Quality this compound: The reagent may have degraded. 3. Insufficient Catalyst Loading: The amount of catalyst is too low for efficient conversion. 4. Suboptimal Reaction Temperature: The temperature is too low to initiate the reaction. | 1. Catalyst Activation/Regeneration: For Au/TiO₂, consider calcination or oxygen plasma treatment to remove adsorbed species.[1][2] Ensure the catalyst has not been exposed to poisons like sulfur compounds. 2. Use Fresh this compound: Handle Et₂SiH₂ under an inert atmosphere and use a freshly opened bottle if degradation is suspected. 3. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2-5 mol%). 4. Optimize Temperature: Gradually increase the reaction temperature. For instance, some amide reductions with Au/TiO₂ require heating to 70°C. |
| Low Chemoselectivity (e.g., reduction of C=C bonds in enones) | 1. Reaction Conditions Favoring Unwanted Reduction: The combination of catalyst, solvent, and temperature may not be optimal for the desired selectivity. 2. Nature of the Hydrosilane: While this compound shows good selectivity, other silanes might be better suited for specific transformations.[3] 3. Steric and Electronic Effects of the Substrate: The substrate itself may favor unselective reduction. | 1. Solvent Screening: The choice of solvent can significantly influence selectivity.[4] Test a range of solvents with varying polarities. For Au/TiO₂ catalyzed reductions, benzene and methanol have been used successfully.[5] 2. Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity. 3. Consider Alternative Silanes: For specific applications, other silanes like diphenylsilane have shown different selectivity profiles.[3] |
| Formation of Side Products (e.g., dehydrogenative silylation) | 1. Catalyst-Dependent Side Reactions: Certain transition metal catalysts are prone to promoting side reactions like dehydrogenative silylation. 2. Reaction Conditions: Higher temperatures can sometimes lead to an increase in side product formation. | 1. Catalyst Choice: If dehydrogenative silylation is a major issue, consider catalysts less prone to this side reaction. While common with some platinum-group metals, Au/TiO₂ appears to favor the desired reduction pathway. 2. Optimize Reaction Time and Temperature: Monitor the reaction progress to determine the optimal time for achieving high conversion of the desired product before significant side product formation occurs. |
| Incomplete Reduction of Amides to Amines | 1. Insufficient Equivalents of this compound: Amide reduction is a stepwise process and may require more than one equivalent of the reducing agent. 2. Reaction Time or Temperature is Insufficient: The reaction may not have proceeded to completion. | 1. Increase Equivalents of this compound: For the reduction of secondary amides, using at least 2 equivalents of Et₂SiH₂ is recommended.[6] 2. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or GC-MS and extend the reaction time or increase the temperature if the starting material or intermediate imine is still present.[6] |
Frequently Asked Questions (FAQs)
Q1: What makes this compound a potent reducing agent in certain catalytic systems?
A1: this compound, a dihydrosilane, exhibits superior reactivity compared to monohydrosilanes in a variety of reductive transformations, particularly when catalyzed by gold nanoparticles supported on TiO₂ (Au/TiO₂).[5][7] This heightened reactivity allows for the reduction of a broad range of functional groups, including aldehydes, ketones, amides, and nitriles, often under mild conditions.[5][7]
Q2: How can I improve the selectivity for the reduction of a carbonyl group in the presence of a carbon-carbon double bond?
A2: this compound in combination with an Au/TiO₂ catalyst has demonstrated good chemoselectivity for the reduction of carbonyl groups over C=C double bonds. For example, in some reported cases, the selectivity of reduction for a carbonyl group versus a double bond was 90:10.[5] To further enhance this selectivity, you can try optimizing the reaction conditions, such as lowering the temperature and carefully choosing the solvent.
Q3: My Au/TiO₂ catalyst seems to have lost activity after a few runs. What could be the cause and can it be regenerated?
A3: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling (e.g., accumulation of carbonate-like species), and sintering (agglomeration of nanoparticles at high temperatures).[1][8] For Au/TiO₂ catalysts, deactivation is often due to the accumulation of surface species.[1] Regeneration can sometimes be achieved through methods like thermal treatment or in-situ oxygen plasma treatment to remove adsorbed poisons.[1][2]
Q4: What are the typical reaction conditions for a reductive amination using this compound?
A4: A one-pot reductive amination can be performed by premixing the aldehyde or ketone with the amine, followed by the addition of this compound and the catalyst.[5] With an Au/TiO₂ catalyst, this reaction can proceed rapidly at room temperature.[5] The use of a protic solvent like methanol is also possible.[5]
Q5: Are there any known side reactions to be aware of when using this compound?
A5: While this compound is generally a clean reducing agent, side reactions can occur depending on the catalyst and substrate. In the context of hydrosilylation, which is a related reaction, dehydrogenative silylation is a known side reaction, particularly with certain transition metal catalysts. For reductive processes, incomplete reduction or reduction of other functional groups are possibilities that need to be monitored.
Quantitative Data Summary
The following tables summarize quantitative data for catalytic reactions involving this compound.
Table 1: Selectivity in the Reduction of α,β-Unsaturated Carbonyl Compounds with Et₂SiH₂/Au/TiO₂
| Substrate | Product(s) | Selectivity (Carbonyl:Double Bond) | Reference |
| α,β-Unsaturated Ketone (Example A) | Allylic Alcohol : Saturated Ketone | 90 : 10 | [5] |
| α,β-Unsaturated Ketone (Example B) | Allylic Alcohol : Saturated Ketone | 60 : 40 | [5] |
Table 2: Conditions for Au/TiO₂ Catalyzed Reductions with this compound
| Reaction Type | Substrate | Catalyst Loading (mol% Au) | Temperature (°C) | Time | Yield | Reference |
| Aldehyde Reduction | Aromatic/Aliphatic Aldehydes | 1 | 25 | 1 min | High | [5] |
| Ketone Reduction | Aromatic/Aliphatic Ketones | 1 | 25 | 1 min | High | [5] |
| Amide Reduction | Various Amides | 1 | 70 | 1-3 h | Excellent | [5] |
| Reductive Amination | o-phthalaldehyde and anilines | 1 | 25 | 1 min | High | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Au/TiO₂ Catalyzed Reduction of Aldehydes and Ketones
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol) and the solvent (e.g., benzene, 5 mL).
-
Catalyst Addition: Add the Au/TiO₂ catalyst (1 mol% Au).
-
Reagent Addition: Add this compound (1.5 mmol, 1.5 equivalents) dropwise to the stirred suspension at room temperature (25°C).
-
Reaction: Stir the reaction mixture vigorously. The reaction is typically complete within 1 minute.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The catalyst can be washed with a suitable solvent, dried, and reused. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for the One-Pot Reductive Amination with Et₂SiH₂/Au/TiO₂
-
Preparation: In a round-bottom flask, mix the aldehyde (1.0 mmol) and the amine (1.0 mmol) in the chosen solvent (e.g., methanol, 5 mL). Stir for a few minutes to allow for imine formation.
-
Catalyst and Reagent Addition: To this mixture, add the Au/TiO₂ catalyst (1 mol% Au) followed by the dropwise addition of this compound (1.5 mmol, 1.5 equivalents).
-
Reaction: Stir the reaction at room temperature (25°C). The reaction is typically rapid.
-
Monitoring: Follow the disappearance of the starting materials and the formation of the product by TLC or GC-MS.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct chemoselective reduction of plant oils using silane catalysed by Rh( iii ) complexes at ambient temperature - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00481C [pubs.rsc.org]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. researchgate.net [researchgate.net]
- 6. This compound [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Challenges in Removing Oligomeric Silane Byproducts
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the removal of oligomeric silane byproducts from reaction mixtures. These byproducts, often appearing as persistent oils or greases, can complicate purification and compromise the purity of the final product.
Troubleshooting Guide
This guide provides solutions to specific issues encountered during the removal of oligomeric silane byproducts.
Issue 1: A persistent, greasy, or oily residue remains in the product after a standard aqueous workup.
-
Question: My product is contaminated with a greasy or oily substance that I suspect is a silane byproduct. Standard extraction doesn't seem to remove it. What is this residue and how can I get rid of it?
-
Answer: This residue is likely composed of silanols (e.g., R₃SiOH) and their self-condensation products, which are oligomeric or polymeric siloxanes (-[R₂SiO]n-). These byproducts are formed from the hydrolysis of unreacted silylating agents or silyl ethers. Due to their non-polar and inert nature, they can be challenging to remove with standard workups.
Solutions:
-
Modified Aqueous Wash: An acidic or basic wash can facilitate the removal of silanols. A dilute solution of NaOH or K₂CO₃ can help hydrolyze remaining silyl groups and extract the resulting silanols into the aqueous phase.[1]
-
Liquid-Liquid Extraction: A simple liquid-liquid extraction method using a solvent that is immiscible or only partially miscible with the reaction solvent can be effective. For example, acetone has been successfully used to extract low molecular weight cyclic siloxanes from silicone resins.[2]
-
Activated Carbon Treatment: For non-polar siloxane oils, treatment with activated carbon can be an effective purification step.[1]
-
Issue 2: Emulsion formation during aqueous workup.
-
Question: When I try to perform an aqueous wash after a silylation or desilylation reaction, a persistent emulsion forms. How can I break it?
-
Answer: Emulsions are common when quenching reactions that contain silyl ethers and unreacted chlorosilanes.
Solutions:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which often helps to break the emulsion.[3]
-
Solvent Polarity Adjustment: Adding a small amount of a different organic solvent with a different polarity can disrupt the emulsion.[3]
-
Gentle Handling: Instead of vigorous shaking, try gentle swirling or inverting the separatory funnel. Allowing the funnel to stand undisturbed for a period can also promote phase separation.[3]
-
Filtration: As a last resort, filtering the emulsified mixture through a pad of Celite® can help break up the emulsion.[3]
-
Issue 3: New silicon-containing impurities appear after flash column chromatography on silica gel.
-
Question: I purified my compound using flash chromatography on silica gel, but now I see new silicon-containing impurities in my "pure" fractions. What is happening?
-
Answer: This is likely due to the leaching of the silica stationary phase, which can be exacerbated by highly basic or acidic eluents or the presence of certain functional groups (like amines) in your compound that can react with the silica surface.[1]
Solutions:
-
Deactivated Silica: Use silica gel that has been pre-treated with a base, such as triethylamine (1-2% in the eluent), if your compound is base-sensitive.[3]
-
Alternative Stationary Phase: For acid-sensitive compounds, consider using neutral or basic alumina as the stationary phase.[3]
-
Minimize Contact Time: Run the column as quickly as possible without compromising separation to reduce the time your compound spends in contact with the silica gel.[3]
-
Frequently Asked Questions (FAQs)
Q1: How are oligomeric silane byproducts formed?
A1: Oligomeric silane byproducts primarily form through two mechanisms:
-
Hydrolysis of Unreacted Silanes: Unreacted silylating agents (e.g., R₃SiCl) readily hydrolyze upon contact with water during the workup to form silanols (R₃SiOH).
-
Self-Condensation of Silanols: These silanols can then undergo self-condensation to form disiloxanes (R₃Si-O-SiR₃) and longer-chain oligomeric or polymeric siloxanes. Alkyl silanes can be hydrolyzed and polymerized through condensation reactions to form these oligomeric and polymeric materials.[4]
Q2: What analytical techniques can I use to detect and characterize these oligomeric byproducts?
A2: Several analytical techniques can be employed:
-
Gel Permeation Chromatography (GPC): This is an excellent technique for analyzing the molecular weight distribution of silane oligomers.[4]
-
Fourier Transform-Infrared (FT-IR) Spectroscopy: FT-IR can be used to monitor the removal of low molecular weight cyclic siloxanes by observing the characteristic Si-O-Si and Si-C stretching absorptions.[2]
-
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is useful for identifying low molecular weight and volatile cyclic siloxanes.[2]
Q3: Can I prevent the formation of these byproducts in the first place?
A3: While complete prevention is difficult, you can minimize their formation:
-
Optimize Reaction Conditions: Ensure your silylation or desilylation reaction goes to completion by using an appropriate excess of reagent and monitoring the reaction progress by TLC or LC-MS.[1]
-
Anhydrous Conditions: For silylation reactions, maintaining strict anhydrous conditions will prevent premature hydrolysis of the silylating agent.
-
Careful Workup: Quench the reaction carefully with an appropriate reagent before exposing it to a full aqueous wash. For example, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to quench unreacted chlorosilanes.[3]
Quantitative Data Summary
| Purification Technique | Target Byproduct | Typical Efficiency/Observations | Reference |
| Liquid-Liquid Extraction (with acetone) | Low molecular weight cyclic siloxanes | After four to five extractions, very small characteristic peaks at 800 cm⁻¹ were observed by FT-IR, indicating significant removal. | [2] |
| Activated Carbon Treatment | Siloxane oil | Effective for adsorbing non-polar siloxane oils from a non-polar organic solvent solution. | [1] |
| Column Chromatography (gradient elution) | Triisopropylsilanol | Effective separation of the less polar silyl ether product from the more polar silanol byproduct. | [3] |
Experimental Protocols
Protocol 1: Removal of Siloxane Oil using Activated Carbon
-
Dissolution: Dissolve the crude product contaminated with siloxane oil in a minimal amount of a non-polar organic solvent (e.g., hexanes, toluene).[1]
-
Adsorption: Add activated carbon (typically 5-10% w/w relative to the crude product) to the solution.[1]
-
Stirring: Stir the resulting slurry at room temperature for 1-2 hours.[1]
-
Filtration: Filter the mixture through a pad of celite or a syringe filter to remove the activated carbon.[1]
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 2: Column Chromatography for Removal of Triisopropylsilanol
-
Column Preparation:
-
Select a column of appropriate size (a general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight).[3]
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).[3]
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand to the top of the silica gel.[3]
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution:
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate method to identify the pure product fractions.
Visualizations
Caption: Formation pathway of oligomeric silane byproducts.
Caption: Troubleshooting workflow for removing silane byproducts.
References
Technical Support Center: Stabilization of Diethylsilane for Long-term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of diethylsilane to ensure its stability for long-term use. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound to ensure long-term stability?
A1: this compound is stable in sealed containers stored under a dry, inert atmosphere.[1] To ensure long-term stability, it is crucial to maintain the integrity of the storage environment. Key recommendations include:
-
Inert Atmosphere: Store under a blanket of dry inert gas such as nitrogen or argon. This prevents contact with air and moisture.
-
Temperature: Store in a cool, well-ventilated place away from heat sources.[1][2]
-
Container: Keep the container tightly closed.[1][2][3] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]
-
Light: While not explicitly stated for this compound, it is general good practice for storing reactive chemicals to protect them from light.
Q2: Are there any chemical stabilizers or inhibitors that can be added to this compound for long-term storage?
A2: Currently, there is no readily available information in scientific literature or supplier recommendations that suggests the use of specific chemical stabilizers or inhibitors to add to this compound for the purpose of long-term storage. The primary method for ensuring its stability is to strictly control the storage conditions by excluding contaminants and adverse environmental factors. The term "silane inhibitors" in the literature typically refers to substances used to control the reactivity of silanes in specific chemical reactions, such as hydrosilylation, rather than for stabilizing the monomer during storage.[4]
Q3: What are the primary causes of this compound degradation during storage?
A3: this compound degradation can be initiated by several factors:
-
Exposure to Air and Moisture: this compound is sensitive to air and moisture.[5] Reaction with water can lead to hydrolysis, forming silanols and eventually siloxanes, and releasing flammable hydrogen gas. While the reaction with water at room temperature may be slow, it is catalyzed by other factors.[6]
-
Contact with Incompatible Materials: Contact with alkalis, metal salts, oxidizing agents, and precious metals can catalyze decomposition.[1]
-
Elevated Temperatures: Heat can promote thermal decomposition.[1]
-
Static Discharge: As a flammable liquid, static discharge can be an ignition source for its vapors.[1][2]
Q4: What are the hazardous decomposition products of this compound?
A4: The hazardous decomposition products of this compound can include hydrogen, carbon monoxide, formaldehyde, organic acid vapors, and silicon dioxide.[1] In the presence of moisture, irritating fumes may develop.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Pressure buildup in the storage container. | 1. Decomposition of this compound releasing hydrogen gas.[1] 2. Contamination with water, alkalis, or metal salts.[1] 3. Storage at an elevated temperature. | 1. Carefully vent the container in a fume hood using appropriate personal protective equipment (PPE). 2. If contamination is suspected, the purity of the this compound should be checked using analytical methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. 3. Move the container to a cooler, designated storage area. |
| Visible changes in the liquid (e.g., cloudiness, precipitate). | 1. Hydrolysis and condensation reactions due to moisture contamination, forming polysiloxanes. | 1. Do not use the material. 2. The material should be properly disposed of according to your institution's hazardous waste guidelines. 3. Review your handling procedures to prevent future moisture contamination. |
| Inconsistent or poor results in experimental reactions. | 1. Degradation of this compound leading to lower purity. 2. Presence of impurities that may be interfering with the reaction. | 1. Verify the purity of the this compound using an appropriate analytical technique (e.g., GC, NMR). 2. If the purity is low, consider purifying the this compound by distillation under an inert atmosphere. Note: This should only be performed by experienced personnel with appropriate safety precautions. 3. Use a fresh, unopened container of this compound for critical experiments. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Reference(s) |
| Atmosphere | Dry, inert gas (e.g., Nitrogen, Argon) | [1] |
| Temperature | Cool, well-ventilated area, away from heat | [1][2] |
| Container | Tightly sealed, original container | [1][2][3] |
| Incompatible Materials | Alkalis, metal salts, oxidizing agents, precious metals | [1] |
| Ignition Sources | Keep away from heat, sparks, open flames, and static discharge | [1][2] |
Table 2: Material Compatibility for this compound Storage Containers
| Material | Compatibility | Rationale/Comments |
| Glass (Borosilicate) | Excellent | Inert and provides good visibility of the contents. Often supplied in glass ampules or bottles. |
| Stainless Steel | Good | Can be used for larger quantity storage and transfer lines. Ensure it is free of contaminants that could catalyze decomposition. |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert and suitable for seals, liners, and tubing. |
| Polypropylene (PP), Polyethylene (HDPE, LDPE) | Fair to Good (Testing Recommended) | May be suitable for short-term storage or transfer, but long-term compatibility should be verified as silanes can interact with some plastics. |
| Aluminum | Not Recommended | Can react with some silicon hydrides. |
| Plastics with Plasticizers | Not Recommended | Plasticizers can leach into the this compound, causing contamination. |
Note: This table is a general guide. It is always recommended to consult the manufacturer's specific guidelines and perform compatibility testing for your specific application and storage duration.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound and detecting volatile impurities.
-
Instrumentation:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD). A mass spectrometer (MS) detector can be used for impurity identification.
-
Capillary column suitable for volatile, non-polar compounds (e.g., DB-1, HP-5).
-
-
Sample Preparation:
-
Work in a well-ventilated fume hood.
-
Due to the reactivity of this compound, sample preparation should be performed under an inert atmosphere (e.g., in a glovebox).
-
Prepare a dilute solution of the this compound sample in a dry, inert solvent (e.g., anhydrous hexane or toluene). A typical dilution would be 1:1000.
-
-
GC Conditions (Example):
-
Inlet Temperature: 200 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Detector Temperature (FID): 250 °C
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Record the chromatogram. The major peak will be this compound.
-
Calculate the purity based on the area percentage of the this compound peak relative to the total area of all peaks.
-
Identify impurity peaks by comparing their retention times to known standards or by using a GC-MS.
-
Protocol 2: Monitoring this compound Degradation by NMR Spectroscopy
This protocol can be used to monitor the formation of hydrolysis and condensation products.
-
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Work in a fume hood or glovebox.
-
Carefully transfer a small, accurately weighed amount of the this compound sample into a dry NMR tube.
-
Add a deuterated solvent that is compatible and will not react with this compound (e.g., Benzene-d6, Toluene-d8).
-
Add an internal standard with a known concentration if quantitative analysis is desired.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. The Si-H protons of this compound will have a characteristic chemical shift.
-
Acquire a ²⁹Si NMR spectrum if available, as it can provide direct information about the silicon environment and the formation of Si-O bonds.
-
-
Analysis:
-
In the ¹H NMR spectrum, the appearance of new peaks, particularly in the region where Si-OH or Si-O-CH₂CH₃ protons might appear, can indicate degradation.
-
A decrease in the integral of the Si-H protons relative to the internal standard over time indicates consumption of this compound.
-
In the ²⁹Si NMR spectrum, the appearance of new signals corresponding to siloxane (Si-O-Si) or silanol (Si-OH) species is a direct indicator of degradation.
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability assessment.
References
- 1. gelest.com [gelest.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound D1889 for Sale at City Chemical | CAS NO: 542-91-6 [citychemical.com]
- 4. semiconkorea.org [semiconkorea.org]
- 5. chemwhat.com [chemwhat.com]
- 6. Gas Phase Reaction of Silane with Water at Different Temperatures and Supported by Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Diethylsilane Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in Diethylsilane (DES).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Impurities in this compound can originate from the manufacturing process, degradation, or storage. While a specific, exhaustive list is proprietary to manufacturers, common impurities in similar organosilane compounds include:
-
Starting Material Residues: Such as chloro- or ethoxy-silanes from the synthesis process.
-
Byproducts of Synthesis: Including other silane derivatives or oligomeric siloxanes. A synthesis of this compound may involve reagents like chlorothis compound and lithium aluminum hydride, and byproducts can be challenging to remove.[1]
-
Degradation Products: this compound is sensitive to moisture and can hydrolyze to form siloxanes and other oxygenated species.[2]
-
Solvent Residues: Solvents used during synthesis or purification steps.
Q2: Which analytical technique is most suitable for detecting this compound impurities?
A2: Gas Chromatography (GC) is the most widely used and effective technique for analyzing volatile compounds like this compound and its potential impurities.[3][4][5] Coupled with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for identification, it provides the necessary sensitivity and selectivity.[6][7] For highly volatile impurities, Headspace GC (HS-GC) is a valuable approach as it minimizes matrix effects and reduces the risk of contaminating the GC system.[2][8][9][10]
Q3: What are the critical aspects of sample preparation for this compound analysis?
A3: Due to the reactive nature of this compound, proper sample preparation is crucial to prevent the introduction of artifacts. Key considerations include:
-
Moisture Exclusion: this compound is moisture-sensitive.[2] All sample handling should be performed under an inert, dry atmosphere (e.g., in a glovebox). Solvents must be anhydrous.
-
Inertness of Materials: Use glass vials and syringes to avoid reactions with the sample. Ensure all consumables are properly deactivated to prevent analyte adsorption.[11]
-
Appropriate Dilution: Dilute the sample in a volatile, inert, and dry organic solvent like hexane or dichloromethane to a concentration suitable for the detector's linear range.[11]
Troubleshooting Guides
Guide 1: Gas Chromatography (GC) Analysis Issues
This guide addresses common problems encountered during the GC analysis of this compound and its impurities.
Problem: Peak Tailing
-
Symptom: Asymmetrical peaks with a drawn-out tail.
-
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the System | Residual silanol groups in the inlet liner, column, or detector can interact with analytes. Use deactivated liners and columns. If tailing persists, trim the first few centimeters of the column.[12][13] |
| Column Contamination | Non-volatile residues from previous injections can create active sites. Bake out the column at a high temperature, or as a last resort, replace the column.[14] |
| Improper Column Installation | Incorrect installation can create dead volume. Re-install the column according to the manufacturer's instructions.[13] |
| Sample Overload | Injecting too much sample can saturate the column. Reduce the injection volume or dilute the sample. |
Problem: Ghost Peaks
-
Symptom: Unexpected peaks appearing in the chromatogram, often in blank runs.
-
Possible Causes & Solutions:
| Cause | Solution |
| Septum Bleed | Small particles from the injection port septum can enter the liner. Use high-quality, pre-drilled septa and replace them regularly.[15] |
| Sample Carryover | Residue from a previous, more concentrated sample. Run several solvent blanks between samples and ensure the syringe is thoroughly rinsed. Extend the run time or bake-out period to elute all compounds.[16] |
| Contaminated Carrier Gas or Solvent | Impurities in the carrier gas or dilution solvent. Use high-purity gas and solvents, and install appropriate gas filters.[3] |
Problem: Baseline Instability (Drift or Noise)
-
Symptom: The baseline is not flat, showing a rising or falling trend, or excessive noise.
-
Possible Causes & Solutions:
| Cause | Solution |
| Column Bleed | The stationary phase of the column is degrading at high temperatures. Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column as per the manufacturer's instructions. |
| Contaminated Detector | The detector may be contaminated. Follow the manufacturer's instructions for cleaning the detector. |
| Leaks in the System | Air leaking into the system can cause baseline instability. Perform a leak check of all fittings and connections. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Impurities
This protocol provides a general method for the separation and identification of volatile impurities in this compound using Gas Chromatography-Mass Spectrometry.
Protocol 2: Headspace GC-FID Analysis for Volatile Impurities
This protocol is suitable for the quantification of highly volatile impurities.
Quantitative Data
The following table summarizes typical detection and quantification limits for impurities similar to those potentially found in this compound, analyzed by GC-based methods. Note that these values are illustrative and will vary depending on the specific impurity, instrument, and method parameters.
| Analyte Class | Example Compound | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Alkoxysilanes | 3-methacryloxypropyltrimethoxysilane | GC-FID | 1 µg/mL | - | [6] |
| 3-aminopropyltriethoxysilane | GC-FID | 5 µg/mL | - | [6] | |
| Volatile Methylsiloxanes | Octamethylcyclotetrasiloxane (D4) | HS-GC-MS | < 0.11 µ g/vial | - | [2] |
| Fluorinated Silanes | 1H,1H,2H,2H-perfluorooctyl triethoxysilane | APGC-MS/MS | 0.0012 µg/mL | - | [16] |
Troubleshooting Logic Diagram
The following diagram outlines a systematic approach to troubleshooting common GC issues.
References
- 1. shimadzu.com [shimadzu.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. shimadzu.at [shimadzu.at]
- 5. youtube.com [youtube.com]
- 6. medium.com [medium.com]
- 7. Flowchart graphviz - garetwar [garetwar.weebly.com]
- 8. medium.com [medium.com]
- 9. A practical gas chromatography flame ionization detection method for the determination of octamethylcyclotetrasiloxane, decamethylcyclopentasiloxane, and dodecamethylcyclohexasiloxane in silicone emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lgcstandards.com [lgcstandards.com]
- 11. Sample preparation GC-MS [scioninstruments.com]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Scaling up Reactions with Diethylsilane
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This guide provides technical support for researchers, scientists, and drug development professionals on the challenges and best practices for scaling up chemical reactions involving Diethylsilane (Et₂SiH₂).
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on an industrial scale?
A1: this compound is a highly flammable liquid and vapor.[1][2] When scaling up, the primary concerns are its flammability and the potential for vapor accumulation. It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon), in a well-ventilated area, and away from any potential ignition sources like heat, sparks, or open flames.[1][3][4] All equipment must be properly grounded to prevent static discharge.[1][3][4] In case of fire, appropriate extinguishing media include water spray, foam, carbon dioxide, or dry chemical.[1]
Q2: What personal protective equipment (PPE) is required for handling large quantities of this compound?
A2: Comprehensive PPE is mandatory. This includes neoprene or nitrile rubber gloves, chemical goggles (contact lenses should not be worn), and suitable protective clothing.[1] A NIOSH-certified organic vapor respirator should be used.[1] Emergency eye wash fountains and safety showers must be immediately accessible in any area where exposure could occur.[1][4]
Q3: What are the recommended storage conditions for industrial quantities of this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated place, away from heat sources.[2][4] It must be stored under an inert gas, such as nitrogen or argon, at temperatures between 2-8°C.[5][6] Containers should be kept tightly closed.[1][2] It is incompatible with and should be stored away from alkalis, metal salts, oxidizing agents, and precious metals.[1]
Q4: What are the common byproducts in this compound reductions, and how do they change upon scale-up?
A4: The primary byproducts are typically silanols (from reaction with the substrate) which can condense to form disiloxanes (e.g., hexaethyldisiloxane).[7] In the presence of moisture, this compound can hydrolyze, also forming these byproducts.[8] On a larger scale, inefficient mixing or localized temperature spikes can lead to an increase in side reactions, potentially generating oligomeric or polymeric siloxane byproducts which can complicate purification.[9]
Q5: How does the choice of catalyst (e.g., Lewis acids) affect the scale-up process?
A5: Catalysts like boron trifluoride (BF₃) or other Lewis acids are often used to activate the carbonyl group for reduction.[7][10] When scaling up, the catalyst's activity, cost, and ease of removal become critical factors. The heat generated during the coordination of the Lewis acid to the substrate can be significant and must be managed carefully to avoid runaway reactions. The choice of catalyst can also influence the chemoselectivity of the reduction.[11]
Troubleshooting Guide
Problem 1: My large-scale reaction is sluggish or incomplete, even though it worked perfectly at the lab scale.
-
Potential Cause: Inefficient Mixing or Mass Transfer. In large reactors, inefficient stirring can create localized pockets of low reagent concentration. This is a common challenge when moving from small flasks to large vessels.
-
Solution:
-
Optimize Agitation: Ensure the reactor's agitator (stirrer) is appropriate for the vessel size and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing.
-
Controlled Addition: Instead of adding the this compound all at once, use a syringe pump or addition funnel for slow, controlled addition. This maintains a consistent concentration and helps manage the reaction's exotherm.
-
Solvent Choice: Ensure the solvent system is appropriate for the scale and fully solubilizes all reactants.
-
-
Potential Cause: Presence of Moisture. this compound reacts with water, which consumes the reagent and deactivates it.[8] Larger quantities of solvents and reagents increase the risk of introducing moisture.
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Industrial-grade solvents may require further drying.
-
Inert Atmosphere: Purge the reactor thoroughly with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure throughout the reaction.[1]
-
Problem 2: I am observing significant side product formation, which was minimal in the lab.
-
Potential Cause: Poor Temperature Control. Reductions with this compound can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. Temperature spikes can lead to side reactions or decomposition.
-
Solution:
-
Reactor Cooling: Use a reactor with a cooling jacket and ensure the cooling system is adequate for the reaction scale.
-
Slow Addition: Add the this compound or catalyst dropwise to control the rate of heat generation.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm, although this may increase reaction time and vessel occupancy.
-
-
Potential Cause: Catalyst Decomposition or Inefficiency. The catalyst may not be stable under the prolonged reaction times or higher temperatures sometimes encountered during scale-up.
-
Solution:
-
Catalyst Loading: Re-evaluate the catalyst loading. Sometimes a slightly higher loading is needed at scale, but this should be optimized carefully.
-
Catalyst Choice: Consider a more robust catalyst that is better suited for industrial conditions.
-
Problem 3: The work-up and purification are difficult, resulting in low isolated yield.
-
Potential Cause: Formation of Siloxane Emulsions or Gels. The siloxane byproducts can sometimes form stable emulsions or gels during aqueous work-up, making phase separation difficult.[9]
-
Solution:
-
Solvent Choice for Extraction: Experiment with different extraction solvents to improve phase separation.
-
Filtration Aid: If a solid/gelatinous byproduct forms, using a filtration aid like Celite can help in its removal before extraction.
-
Alternative Work-up: Consider a non-aqueous work-up if possible. For example, distillation of the product directly from the reaction mixture might be feasible if the product is volatile and thermally stable.
-
Troubleshooting Workflow: Incomplete Reaction
Caption: Troubleshooting decision tree for incomplete reactions.
Experimental Protocols
Key Experiment: Scale-Up of a Ketone Reduction to a Methylene Group
This protocol details the reduction of an aryl alkyl ketone to the corresponding alkane, a common industrial transformation.[10]
Reaction: Ar-CO-R → Ar-CH₂-R
1. Lab-Scale Protocol (10g Scale)
-
Equipment: 500 mL three-necked, round-bottomed flask, magnetic stirrer, thermometer, pressure-equalizing dropping funnel, condenser, and a nitrogen inlet.
-
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Charge the flask with the aryl alkyl ketone (1.0 eq, 10g) and anhydrous dichloromethane (DCM, 200 mL).
-
Cool the stirred solution to 0°C using an ice bath.
-
Add this compound (2.5 eq) to the dropping funnel.
-
Slowly add the this compound to the ketone solution over 15-20 minutes, maintaining the temperature below 5°C.
-
In a separate, dry flask, prepare a solution of Boron Trifluoride Etherate (BF₃·OEt₂) (2.0 eq) in anhydrous DCM.
-
Slowly add the BF₃·OEt₂ solution to the reaction mixture over 30 minutes, keeping the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or GC.
-
Upon completion, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution at 0°C.
-
Separate the organic layer, extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
2. Industrial Scale-Up Considerations & Protocol (1 kg Scale)
-
Equipment: 50 L glass-lined reactor with a jacket for heating/cooling, mechanical overhead stirrer, temperature probe, nitrogen inlet, and a port for controlled liquid addition.
-
Key Scale-Up Modifications:
-
Heat Management: The reaction is exothermic. The reactor's cooling jacket must be pre-chilled, and the addition rate of reagents must be carefully controlled to maintain the target temperature.
-
Reagent Handling: this compound is highly flammable. Use a closed-system transfer method (e.g., pressure transfer from a drum through stainless steel lines) to charge the reactor.[1]
-
Mixing: Mechanical stirring is required to ensure homogeneity in the larger volume. The stirrer speed should be sufficient to create a vortex without splashing material onto the reactor walls.
-
Quenching: The quench step can be highly exothermic and produce gas. The bicarbonate solution must be added very slowly, with vigorous stirring and adequate cooling to control the effervescence and temperature.
-
-
Scaled-Up Procedure:
-
Ensure the reactor is clean, dry, and inerted (purged with nitrogen).
-
Charge the reactor with the aryl alkyl ketone (1.0 eq, 1 kg) and anhydrous DCM (20 L).
-
Start the agitator and cool the reactor contents to 0°C using the cooling jacket.
-
Slowly add this compound (2.5 eq) to the reactor via the addition port over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Slowly add a solution of BF₃·OEt₂ (2.0 eq) in anhydrous DCM over 2-3 hours, maintaining the temperature below 5°C.
-
Allow the mixture to slowly warm to room temperature and stir for 6-12 hours, monitoring for completion.
-
Cool the reactor back to 0°C. Very slowly and carefully, add saturated aqueous sodium bicarbonate solution to quench the reaction. Monitor for gas evolution and control the addition rate to keep foaming and temperature under control.
-
Once the quench is complete, stop the agitator and allow the layers to separate.
-
Transfer the lower organic layer to a separate vessel. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and transfer to a distillation unit to remove the solvent.
-
The crude product can then be purified by vacuum distillation.
-
Scale-Up Workflow Diagram
Caption: General workflow for scaling up chemical reactions.
Data Corner
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂Si | [5][6] |
| Molecular Weight | 88.22 g/mol | [1][5][6] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 56 °C | [5][6][12] |
| Melting Point | -132 °C | [5][6][12] |
| Density | 0.681 g/mL at 25 °C | [5][6][12] |
| Flash Point | -29 °C (-20 °F) | [5][6] |
| Solubility | Insoluble in water. Miscible with tetrahydrofuran, diethyl ether, dioxane, and benzene. | [1][2][5][6][12] |
Table 2: Typical Reaction Parameters for Ketone Reduction
| Parameter | Lab Scale (10g) | Industrial Scale (1kg) | Key Consideration |
| Solvent Volume | ~200 mL | ~20 L | Maintaining appropriate concentration while allowing for effective mixing and heat transfer. |
| Reagent Addition Time | 15-30 min | 1-3 hours | Critical for controlling reaction exotherm and preventing side reactions. |
| Stirring | Magnetic Stir Bar | Mechanical Overhead Stirrer | Ensuring homogeneity in a large volume is essential for consistent reaction progress. |
| Temperature Control | Ice Bath | Jacketed Reactor with Chiller | Surface-area-to-volume ratio decreases at scale, requiring more robust cooling. |
| Quench Time | ~10 min | 1-2 hours | Slower addition is necessary to safely manage gas evolution and heat from neutralization. |
References
- 1. gelest.com [gelest.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound CAS#: 542-91-6 [m.chemicalbook.com]
- 6. 542-91-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. technical.gelest.com [technical.gelest.com]
- 8. benchchem.com [benchchem.com]
- 9. gelest.com [gelest.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. download.e-bookshelf.de [download.e-bookshelf.de]
- 12. parchem.com [parchem.com]
Validation & Comparative
A Comparative Guide to Diethylsilane and Other Silane Reducing Agents for Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly within drug development and manufacturing, the choice of a reducing agent is pivotal for achieving desired chemical transformations with high efficiency, selectivity, and safety. Hydrosilanes have emerged as a versatile and often milder alternative to traditional metal hydrides. This guide provides an in-depth comparison of diethylsilane (Et₂SiH₂) with other commonly employed silane reducing agents: triethylsilane (Et₃SiH), phenylsilane (PhSiH₃), and polymethylhydrosiloxane (PMHS).
This document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting a silane reducing agent for their specific synthetic needs. The comparison encompasses physical and chemical properties, reactivity, selectivity, and safety considerations, supported by experimental data and detailed protocols.
Physical and Chemical Properties
The fundamental properties of a reducing agent dictate its handling, storage, and application. The following table summarizes the key physical and chemical characteristics of this compound and its counterparts.
| Property | This compound (Et₂SiH₂) | Triethylsilane (Et₃SiH) | Phenylsilane (PhSiH₃) | Polymethylhydrosiloxane (PMHS) |
| Molecular Formula | C₄H₁₂Si | C₆H₁₆Si | C₆H₈Si | [-Si(H)(CH₃)O-]n |
| Molar Mass ( g/mol ) | 88.22 | 116.28[1] | 108.21 | Variable (typically 1800-2100) |
| Appearance | Colorless liquid | Colorless liquid[1] | Colorless liquid | Colorless oil |
| Boiling Point (°C) | 56 | 107-108[1] | 119-120 | > 140 (decomposes) |
| Density (g/mL) | 0.68 | 0.728[1] | 0.876 | 0.996 |
| Stability | Air and moisture sensitive | Relatively stable to air and moisture | Sensitive to moisture and strong acids/bases | Air and moisture stable[2] |
| Toxicity | Flammable, irritant | Flammable, irritant | Flammable, toxic | Low toxicity |
Reactivity and Selectivity: A Comparative Analysis
The utility of a silane reducing agent is defined by its reactivity towards various functional groups and its ability to selectively reduce a target group in the presence of others. The reactivity of silanes is influenced by steric hindrance and the electronic nature of the substituents on the silicon atom. Generally, the reactivity follows the order: PhSiH₃ > Et₂SiH₂ > Et₃SiH. PMHS, being a polymeric silane, often requires activation by a catalyst.
Reduction of Carbonyl Compounds
The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis.
| Substrate | Reducing Agent | Catalyst/Activator | Solvent | Time (h) | Yield (%) | Reference |
| Acetophenone | This compound | Au/TiO₂ | Benzene | 0.02 | 99 | [3] |
| Acetophenone | Triethylsilane | B(C₆F₅)₃ | Toluene | 0.5 | 98 | [4] |
| Acetophenone | Phenylsilane | Cu(OAc)₂ | Toluene | 24 | 95 | [5] |
| Acetophenone | PMHS | Zn(OAc)₂ | Toluene | 1 | 98 | [6] |
| 4-Nitroacetophenone | This compound | Au/TiO₂ | Benzene | 0.02 | 99 | [3] |
| 4-Nitroacetophenone | Triethylsilane | B(C₆F₅)₃ | Toluene | 1 | 97 | [4] |
| 4-Nitroacetophenone | Phenylsilane | hCAII (whole cells) | Propylene Carbonate | 24 | 97 | [7] |
| 4-Nitroacetophenone | PMHS | Zn(OAc)₂ | Toluene | 1.5 | 96 | [6] |
Key Observations:
-
This compound and Triethylsilane , in the presence of suitable catalysts, are highly efficient for the reduction of ketones, often with very short reaction times.
-
Phenylsilane can also be a very effective reducing agent for ketones, particularly when activated by a catalyst.[7]
-
PMHS is a cost-effective and stable option that provides excellent yields in the presence of a metal catalyst.[6]
Reduction of Imines and Amides
The reduction of imines and amides to amines is a critical step in the synthesis of many pharmaceutical compounds.
| Substrate | Reducing Agent | Catalyst/Activator | Solvent | Time (h) | Yield (%) | Reference |
| N-Benzylideneaniline | This compound | Au/TiO₂ | Methanol | 0.02 | 99 | [3] |
| N-Benzylideneaniline | Triethylsilane | I₂ | DCM | 0.5 | 95 | [8] |
| N-Benzylideneaniline | Phenylsilane | Bu₂SnCl₂ | Ethanol | 2 | 94 | [9] |
| N-Benzylideneaniline | PMHS | ZnCl₂ | THF | 2 | 95 | [10] |
| N-Methylbenzamide (Secondary Amide) | This compound | [Ir(COE)₂Cl]₂ | C₆D₆ | 24 | 99 (to amine) | [3] |
| N-Methylbenzamide (Secondary Amide) | Triethylsilane | Tf₂O, 2-fluoropyridine | DCM | 1 | 95 (to imine) | [4] |
| N,N-Dimethylbenzamide (Tertiary Amide) | Phenylsilane | B(C₆F₅)₃ | Toluene | 0.5 | 99 | [11] |
| N,N-Dimethylbenzamide (Tertiary Amide) | PMHS | Et₂Zn | Toluene | 16 | 95 | [12] |
Key Observations:
-
This compound is particularly effective for the complete reduction of secondary amides to amines.[3]
-
Triethylsilane can be used for the partial reduction of secondary amides to imines under specific conditions.[4]
-
Phenylsilane shows excellent reactivity for the reduction of tertiary amides.[11]
-
PMHS , in conjunction with a catalyst, is a versatile reagent for the reduction of both imines and amides.[10][12]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methods.
General Procedure for the Reduction of a Ketone using this compound
To a solution of the ketone (1.0 mmol) in benzene (5 mL) is added Au/TiO₂ (1 mol% Au). This compound (1.5 mmol) is then added dropwise at room temperature. The reaction is stirred vigorously and monitored by TLC. Upon completion, the catalyst is removed by filtration through a short pad of celite, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]
General Procedure for the Reduction of a Secondary Amide to an Imine using Triethylsilane
To a solution of the secondary amide (1.0 mmol) and 2-fluoropyridine (1.2 mmol) in dichloromethane (5 mL) at -40 °C is added triflic anhydride (1.1 mmol) dropwise. The mixture is stirred for 30 minutes, after which triethylsilane (2.0 mmol) is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with saturated aqueous NaHCO₃ solution, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4]
General Procedure for the Reductive Amination of an Aldehyde using Phenylsilane
To a solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in ethanol (5 mL) is added dibutyltin dichloride (5 mol%). The mixture is stirred at room temperature for 30 minutes, after which phenylsilane (1.5 mmol) is added. The reaction is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.[9]
General Procedure for the Reduction of an Imine using PMHS
To a solution of the imine (1.0 mmol) in THF (5 mL) is added ZnCl₂ (10 mol%). Polymethylhydrosiloxane (PMHS, 1.5 mmol of Si-H) is then added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched by the slow addition of 1 M HCl. The mixture is then made basic with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[10]
Mechanistic Considerations and Reaction Workflows
The mechanism of silane reductions can generally be categorized into two main pathways: Lewis acid-catalyzed and transition metal-catalyzed reductions.
Lewis Acid-Catalyzed Reduction Pathway
In this pathway, a Lewis acid activates the carbonyl or imine substrate, making it more electrophilic and susceptible to hydride attack from the silane.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. An Old Reaction Revisited - GalChimia [galchimia.com]
- 3. This compound [organic-chemistry.org]
- 4. Triethylsilane (TES) [organic-chemistry.org]
- 5. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]
- 6. gelest.com [gelest.com]
- 7. The reduction reactions of Phenylsilane_Chemicalbook [chemicalbook.com]
- 8. Diiodine-Triethylsilane System: Reduction of N-Sulfonyl Aldimines to N-Alkylsulfonamides [organic-chemistry.org]
- 9. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Amine synthesis by amide reduction [organic-chemistry.org]
- 12. diva-portal.org [diva-portal.org]
Validating Diethylsilane in Amide Reduction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of numerous pharmaceuticals and fine chemicals. While classical methods employing metal hydrides like lithium aluminum hydride (LiAlH4) are effective, their lack of chemoselectivity and hazardous nature have driven the search for milder and more selective alternatives. This guide provides a comprehensive comparison of the iridium-catalyzed diethylsilane reduction of amides with other common methods, supported by experimental data and detailed protocols to validate its mechanism and utility.
Performance Comparison: this compound vs. Alternatives
The choice of reducing agent and catalyst is critical in amide reduction, influencing yield, reaction time, and tolerance of other functional groups. Below is a comparative overview of this compound with other common silanes and the classical reductant, LiAlH4.
Quantitative Data Summary
| Reductant/Catalyst System | Amide Substrate | Product | Yield (%) | Time (h) | Catalyst Loading (mol%) | Ref. |
| Et2SiH2 / [Ir(COE)2Cl]2 | N-benzylbenzamide | Dibenzylamine | 99 | 1 | 0.5 | [1] |
| N-methyl-4-chlorobenzamide | 4-Chloro-N-methylbenzylamine | 98 | 1 | 0.5 | [1] | |
| N-phenyl-2-hexenamide | N-phenyl-2-hexen-1-amine | 95 | 3 | 0.5 | [1] | |
| LiAlH4 | N-benzylbenzamide | Dibenzylamine | High (not specified) | Not specified | Stoichiometric | [2][3] |
| N-methyl-4-chlorobenzamide | 4-Chloro-N-methylbenzylamine | High (not specified) | Not specified | Stoichiometric | [2][3] | |
| N-phenyl-2-hexenamide | N-phenyl-2-hexanamine | High (not specified) | Not specified | Stoichiometric | [2][3] | |
| TMDS / Zn(OTf)2 | N,N-dibenzylbenzamide | Tribenzylamine | 92 | 24 | 5 | [4] |
| PMHS / Fe3(CO)12 | N,N-dibenzylbenzamide | Tribenzylamine | 85 | 24 | 10 | [4] |
Note: Direct quantitative comparison across a wide range of substrates under standardized conditions is limited in the literature. The data presented is compiled from various sources and should be interpreted as illustrative.
Functional Group Tolerance Comparison
| Functional Group | Et2SiH2 / [Ir(COE)2Cl]2 | LiAlH4 | Other Catalytic Systems (e.g., Zn, Cu-based) |
| Alkenes | Tolerated[1] | Reduced | Generally Tolerated |
| Alkynes | Not specified | Reduced | Variable |
| Aryl Halides | Tolerated[1] | Tolerated | Generally Tolerated |
| Esters | Tolerated[5] | Reduced | Generally Tolerated[4] |
| Ketones | Not specified | Reduced | Tolerated by some systems[4] |
| Nitriles | Not Tolerated[1] | Reduced | Tolerated by some systems[4] |
| Nitro Groups | Not Tolerated[1] | Reduced | Tolerated by some systems[4] |
| Ethers | Tolerated[1] | Tolerated | Tolerated |
| Heterocycles | Tolerated[1] | Variable | Tolerated |
Reaction Mechanisms
Understanding the underlying mechanisms is key to predicting reactivity and selectivity.
This compound Reduction (Iridium-Catalyzed)
The iridium-catalyzed reduction of secondary amides with this compound is proposed to proceed through a stepwise mechanism involving two consecutive hydrosilylations.[1] First, the iridium catalyst activates the this compound, which then adds across the carbonyl group of the amide to form a hemiaminal intermediate. This intermediate subsequently eliminates a silyloxy group to form an imine, which is then reduced in a second hydrosilylation step to the final amine product.[1]
LiAlH4 Reduction
The reduction of amides with lithium aluminum hydride (LiAlH4) proceeds via a different pathway. The hydride first adds to the carbonyl carbon to form a tetrahedral intermediate.[3] The aluminum then coordinates to the oxygen atom, making it a good leaving group. Subsequent elimination of the O-Al species forms a resonance-stabilized iminium ion, which is then rapidly reduced by a second equivalent of hydride to yield the amine.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and implementing synthetic methods.
Iridium-Catalyzed this compound Reduction of N-benzylbenzamide
Materials:
-
N-benzylbenzamide
-
[Ir(COE)2Cl]2 (dichloro(1,5-cyclooctadiene)iridium(I) dimer)
-
This compound (Et2SiH2)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve N-benzylbenzamide (1.0 equiv) in the anhydrous solvent.
-
Add the iridium catalyst, [Ir(COE)2Cl]2 (0.005 equiv, 0.5 mol%).
-
Add this compound (2.5 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzylamine.
LiAlH4 Reduction of N-benzylbenzamide
Materials:
-
N-benzylbenzamide
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous solvent (e.g., THF or Diethyl ether)
-
Inert gas (Argon or Nitrogen)
-
Aqueous workup solutions (e.g., water, 15% NaOH, water - Fieser workup)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, suspend LiAlH4 (1.5 - 2.0 equiv) in the anhydrous solvent.
-
Dissolve N-benzylbenzamide (1.0 equiv) in the same anhydrous solvent and add it to the addition funnel.
-
Add the amide solution dropwise to the stirred LiAlH4 suspension. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with the solvent.
-
Dry the filtrate over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude dibenzylamine, which can be further purified if necessary.
Experimental Workflow
A generalized workflow for a catalytic amide reduction experiment is depicted below. This workflow highlights the key steps from reaction setup to product isolation and analysis.
References
- 1. Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by this compound [organic-chemistry.org]
- 2. Amide reduction - Wikipedia [en.wikipedia.org]
- 3. Ch22: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
- 4. diva-portal.org [diva-portal.org]
- 5. This compound [organic-chemistry.org]
A Comparative Analysis of Diethylsilane and Phenylsilane in Hydrosilylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The hydrosilylation reaction, a cornerstone of silicon-carbon bond formation, offers a versatile and atom-economical method for the synthesis of a wide array of organosilicon compounds. The choice of hydrosilane is a critical parameter that significantly influences the reactivity, selectivity, and overall efficiency of this transformation. This guide provides a detailed comparative study of two commonly employed hydrosilanes: Diethylsilane (Et₂SiH₂) and Phenylsilane (PhSiH₃). By examining their performance in the hydrosilylation of alkenes, alkynes, and ketones, supported by experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions in catalyst and reagent selection for their specific synthetic needs.
Executive Summary
Both this compound and Phenylsilane are effective reagents in hydrosilylation; however, their distinct electronic and steric properties lead to notable differences in reactivity and selectivity. This compound, an alkylsilane, is generally characterized by its high reactivity, particularly in the reduction of polar functional groups. Phenylsilane, an arylsilane, offers a different reactivity profile and can influence the regioselectivity of the hydrosilylation of unsaturated bonds. The choice between these two silanes is often dictated by the substrate, the desired product, and the catalytic system employed.
Comparative Performance Data
The following tables summarize the performance of this compound (often represented by its close analog, Triethylsilane) and Phenylsilane in the hydrosilylation of representative alkenes, alkynes, and ketones. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, this data is compiled from various sources to provide a general overview.
Table 1: Hydrosilylation of Alkenes
| Substrate | Silane | Catalyst | Product(s) | Regioselectivity (linear:branched) | Yield (%) | Reference |
| 1-Octene | Triethylsilane | Rh(I) complex | Triethyl(octyl)silane | Not specified | Good | [1] |
| 1-Octene | Diphenylsilane | Rh(I) complex | Diphenyl(octyl)silane | >99% linear | >99 | [1] |
| Styrene | Phenylsilane | Chiral organolanthanide | Benzylic tert-alkylsilanes | Branched | Moderate | [2] |
Table 2: Hydrosilylation of Alkynes
| Substrate | Silane | Catalyst | Product(s) | Regio/Stereoselectivity | Yield (%) | Reference |
| Phenylacetylene | Triethylsilane | Pt nanoparticles | α- and β-(E)-vinylsilanes | Varies with catalyst particle size | Up to 7.4% conversion | [3] |
| Phenylacetylene | Diphenylsilane | Platinum complex | Vinylsilanes | Not specified | Up to 98% | [4] |
| Terminal Alkynes | This compound | [Cp*Ru(MeCN)₃]PF₆ | Fails to react | - | 0 | [5] |
Table 3: Hydrosilylation of Ketones
| Substrate | Silane | Catalyst | Product | Yield (%) | Reference |
| Acetophenone | Diphenylsilane | [Rh(cod)Cl]₂/BornylNH₂ | 1-Phenylethanol (after hydrolysis) | Good | [6] |
| Various Ketones | Phenylsilane | Rhodium complex | Corresponding silyl ethers | Modest to good | [7] |
| Various Ketones | Triethylsilane | Rhenium complex | Corresponding silyl ethers | Excellent | [8][9] |
Reaction Mechanisms
The most widely accepted mechanism for the transition-metal-catalyzed hydrosilylation of unsaturated compounds is the Chalk-Harrod mechanism. This mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the unsaturated substrate, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst. A modified Chalk-Harrod mechanism is also proposed in some cases, which involves the insertion of the alkene into the M-Si bond.
Experimental Protocols
Below are representative experimental protocols for the hydrosilylation of an alkene and a ketone, providing a basis for laboratory application.
Protocol 1: Platinum-Catalyzed Hydrosilylation of 1-Octene with a Tertiary Silane
This protocol is adapted from a procedure for the hydrosilylation of 1-octene with various tertiary silanes using a single-atom platinum catalyst.[10]
Materials:
-
1-Octene
-
Tertiary Silane (e.g., Dimethylphenylsilane)
-
Pt/Al₂O₃ single-atom catalyst
-
Anhydrous toluene (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, the Pt/Al₂O₃ catalyst is weighed into a reaction vial equipped with a magnetic stir bar.
-
Anhydrous toluene is added to the vial.
-
1-Octene is then added, followed by the tertiary silane.
-
The vial is sealed and the reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated temperature).
-
The reaction progress is monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the catalyst can be removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation or column chromatography if necessary.
Protocol 2: Rhodium-Catalyzed Hydrosilylation of Acetophenone with Diphenylsilane
This protocol is based on a study of the kinetics of acetophenone hydrosilylation in a microreactor, but the principles can be adapted for a batch reaction.[6]
Materials:
-
Acetophenone
-
Diphenylsilane
-
Rhodium catalyst precursor (e.g., [Rh(cod)Cl]₂)
-
Chiral ligand (e.g., (R)-(+)-bornylamine)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
The rhodium catalyst precursor and the chiral ligand are dissolved in the anhydrous solvent in a Schlenk flask under an inert atmosphere to form the active catalyst in situ.
-
Acetophenone is then added to the catalyst solution.
-
Diphenylsilane is added dropwise to the reaction mixture at a controlled temperature (e.g., room temperature).
-
The reaction is stirred for the required time, with progress monitored by TLC, GC, or NMR.
-
After the reaction is complete, the resulting silyl ether can be hydrolyzed to the corresponding alcohol by treatment with an acid or a base (e.g., 1M HCl or 1M NaOH).
-
The product is then extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated.
-
The final alcohol product can be purified by column chromatography.
Discussion and Conclusion
The choice between this compound and Phenylsilane for hydrosilylation is nuanced and depends heavily on the specific application.
-
Reactivity: this compound and its analogs like triethylsilane are generally highly reactive, especially in the reduction of carbonyls.[8][9] However, in some catalytic systems, such as with the [Cp*Ru(MeCN)₃]PF₆ catalyst for alkyne hydrosilylation, this compound was found to be unreactive.[5] Phenylsilane's reactivity can be tuned by the choice of catalyst and reaction conditions.[7]
-
Selectivity: The steric and electronic properties of the silane play a crucial role in determining the regio- and stereoselectivity of the reaction. For instance, in the hydrosilylation of styrenes, phenylsilane can lead to the formation of branched products.[2] The larger steric bulk of the phenyl group compared to the ethyl group can influence the approach of the silane to the catalyst-substrate complex, thereby affecting the product distribution.
-
Catalyst Compatibility: The performance of both silanes is intricately linked to the catalyst employed. Platinum, rhodium, and ruthenium catalysts are commonly used for both types of silanes. However, the optimal ligand and metal combination may differ. For example, in some rhodium-catalyzed asymmetric hydrosilylations of ketones, diphenylsilane gave excellent results while phenylsilane and triethylsilane performed poorly.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pleiades.online [pleiades.online]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrosilylation Reactions Catalyzed by Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Diethylsilane and Other Silicon Precursors for Atomic Layer Deposition
For Researchers, Scientists, and Drug Development Professionals
In the precise world of atomic layer deposition (ALD), the choice of precursor is paramount to achieving desired film properties. This guide provides an objective comparison of the performance of Diethylsilane (DES) with other common silicon precursors used in ALD for depositing silicon-based thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ). The comparison is supported by experimental data from peer-reviewed literature, focusing on key performance indicators like deposition temperature, growth per cycle (GPC), film purity, and electrical properties.
While direct comparative experimental data for this compound is limited in publicly available literature, its performance can be inferred from its structural similarity to aminosilanes like Bis(diethylamino)silane (BDEAS), and by comparing it with other widely studied precursors. This guide synthesizes available data to provide a comprehensive overview for researchers and professionals in materials science and semiconductor fabrication.
Performance Comparison of Silicon Precursors
The selection of a silicon precursor significantly influences the ALD process window, growth rate, and the ultimate quality of the deposited film. This section compares this compound with common chlorosilane and aminosilane precursors.
Silicon Dioxide (SiO₂) Deposition
For SiO₂ deposition, aminosilanes are often favored over chlorosilanes due to their lower corrosivity and safer handling. Plasma-enhanced ALD (PEALD) is commonly employed to achieve high-quality films at lower temperatures.
Table 1: Performance Comparison of Silicon Precursors for SiO₂ ALD
| Precursor | Abbreviation | Deposition Method | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Purity (Carbon Content) | Refractive Index |
| This compound | DES | PEALD (O₂ plasma) | < 250 | ~1.0 - 1.5 | Expected to be low | ~1.46 |
| Bis(diethylamino)silane | BDEAS | PEALD (O₂ plasma) | 100 - 250[1] | 1.14 - 1.23[2][3] | < 1 at.%[1] | ~1.46[4] |
| Bis(tert-butylamino)silane | BTBAS | Thermal (O₃) | 300 - >500[5] | ~1.0[5] | Low | ~1.46[5] |
| Tris(dimethylamino)silane | TDMAS | PEALD (O₂ plasma) | 100 - 200[2] | 0.98[2] | ~10x higher than BDEAS/BTBAS[5] | Lower than pure SiO₂[5] |
Note: Data for this compound (DES) is estimated based on the performance of structurally similar precursors like BDEAS and general trends in ALD.
Silicon Nitride (SiNₓ) Deposition
The deposition of high-quality silicon nitride at low temperatures is crucial for many applications in semiconductor devices. PEALD is the predominant method for achieving this.
Table 2: Performance Comparison of Silicon Precursors for SiNₓ PEALD
| Precursor | Abbreviation | Reactant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Purity (Carbon Content) | Wet Etch Rate (dilute HF) |
| This compound | DES | N₂ plasma | < 300 | ~0.2 - 0.4 | Expected to be low | Low |
| Bis(diethylamino)silane | BDEAS | N₂ plasma | 150 - 250[6] | 0.19 - 0.31[6] | 13.7 at.% (at 200°C)[6] | Low, improves with higher plasma frequency[7] |
| Bis(tert-butylamino)silane | BTBAS | N₂ plasma | 200 - 400 | 0.6 - 0.8[8] | < 2 at.% (at 400°C)[8] | 0.2 nm/min (at 400°C)[8] |
| Tris(dimethylamino)silane | TDMAS | N₂/H₂ plasma | 350 | ~0.3 | 5-10 at.%[9] | 3 nm/min (100:1 HF)[9] |
| Dichlorosilane | DCS | NH₃ plasma | >400 | - | Chlorine contamination possible | - |
Note: Data for this compound (DES) is estimated based on the performance of structurally similar precursors and general trends in ALD.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental results. Below are typical experimental protocols for PEALD of SiO₂ and SiNₓ.
Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiO₂ using BDEAS
This protocol is representative of a typical process for depositing SiO₂ using an aminosilane precursor and can be adapted for this compound.
-
Substrate Preparation: Silicon wafers are cleaned using a standard procedure to remove native oxide and organic contaminants.
-
ALD Reactor Conditions:
-
Base Pressure: Maintained in the range of 100 mTorr to a few Torr.
-
Substrate Temperature: Set within the ALD window, typically between 100°C and 250°C[1].
-
-
Precursor Delivery:
-
BDEAS is maintained in a bubbler at a controlled temperature (e.g., 45°C) to ensure adequate vapor pressure.
-
An inert carrier gas (e.g., Ar or N₂) is used to transport the precursor vapor to the reaction chamber.
-
-
Deposition Cycle:
-
Step 1: BDEAS Pulse: BDEAS vapor is introduced into the chamber for a specific duration (e.g., 1.6 seconds) to allow for self-limiting adsorption onto the substrate surface[10].
-
Step 2: Purge: The chamber is purged with an inert gas (e.g., N₂) for a set time (e.g., 5.0 seconds) to remove unreacted precursor and gaseous byproducts[10].
-
Step 3: O₂ Plasma Exposure: Oxygen gas is introduced, and RF power (e.g., 100-300 W) is applied to generate an oxygen plasma for a specific duration (e.g., 8.0 seconds)[10]. The reactive oxygen species react with the adsorbed precursor layer to form SiO₂.
-
Step 4: Purge: The chamber is purged again with an inert gas to remove reaction byproducts.
-
-
Film Deposition: The deposition cycle is repeated until the desired film thickness is achieved.
Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiNₓ using BDEAS
This protocol outlines a typical process for SiNₓ deposition and serves as a template for processes involving this compound.
-
Substrate Preparation: Silicon wafers are cleaned to remove native oxide and organic contaminants.
-
ALD Reactor Conditions:
-
Base Pressure: Maintained in the mTorr range.
-
Substrate Temperature: Set between 150°C and 250°C[6].
-
-
Precursor Delivery:
-
BDEAS is delivered to the reaction chamber using an inert carrier gas from a temperature-controlled bubbler.
-
-
Deposition Cycle:
-
Step 1: BDEAS Pulse: A pulse of BDEAS vapor is introduced into the chamber.
-
Step 2: Purge: The chamber is purged with an inert gas to remove excess precursor and byproducts.
-
Step 3: N₂ Plasma Pulse: A nitrogen (N₂) plasma is ignited in the chamber. The reactive nitrogen species react with the adsorbed BDEAS layer to form a thin layer of silicon nitride[6].
-
Step 4: Purge: The chamber is purged again to remove reaction byproducts.
-
-
Film Deposition: The cycle is repeated to deposit a film of the desired thickness.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the logical flow of the ALD process and a proposed reaction mechanism.
Conclusion
The choice of silicon precursor is a critical decision in the atomic layer deposition of high-quality silicon-based thin films. While this compound is a promising candidate due to its structure, aminosilanes like BDEAS and BTBAS are more extensively documented and offer a good balance of reactivity, deposition temperature, and film purity for both SiO₂ and SiNₓ deposition. Tris(dimethylamino)silane, while effective at low temperatures, may lead to higher carbon incorporation. Chlorosilanes, though historically important, present challenges with potential chlorine contamination and often require higher deposition temperatures.
This guide provides a comparative framework to aid researchers in selecting the most appropriate precursor for their specific ALD application. The provided experimental protocols and reaction mechanism diagrams offer a starting point for process development and optimization. Further research into the specific performance and reaction kinetics of this compound will be valuable for a more direct comparison.
References
- 1. colorado.edu [colorado.edu]
- 2. pure.tue.nl [pure.tue.nl]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. pure.tue.nl [pure.tue.nl]
- 5. electrochem.org [electrochem.org]
- 6. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 7. swb.skku.edu [swb.skku.edu]
- 8. Silicon Nitride Atomic Layer Deposition: A Brief Review of Precursor Chemistry [sigmaaldrich.com]
- 9. avsconferences.org [avsconferences.org]
- 10. Deposition and Characterization of RP-ALD SiO2 Thin Films with Different Oxygen Plasma Powers - PMC [pmc.ncbi.nlm.nih.gov]
Diethylsilane Outperforms Monohydrosilanes in Gold-Catalyzed Reductive Transformations: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in reductive chemistry, the choice of a hydrosilane reagent in gold-catalyzed reactions can significantly impact efficiency and yield. This guide provides a detailed comparison of the reactivity of diethylsilane (a dihydrosilane) versus monohydrosilanes, supported by experimental data, to inform reagent selection in synthetic workflows.
In the realm of gold catalysis, this compound has emerged as a superior reducing agent compared to its monohydrosilane counterparts in a variety of reductive transformations. Experimental evidence consistently demonstrates that under identical gold-catalyzed conditions, this compound exhibits significantly higher reactivity, often achieving near-quantitative yields in remarkably short reaction times, while monohydrosilanes frequently show little to no reactivity.[1][2][3][4][5] This disparity in performance is particularly pronounced in the reduction of nitriles, carbonyls, and imines.
Superior Reactivity in Nitrile Reduction
Gold nanoparticles supported on titanium dioxide (Au/TiO₂) serve as an effective catalyst for the reduction of nitriles to primary amines. In this context, this compound proves to be a highly efficient reagent, facilitating a smooth double hydrosilylation pathway.[1][3][4] In stark contrast, monohydrosilanes are reported to be "completely unreactive" under the same conditions for this transformation.[1][3][4]
For instance, the Au/TiO₂-catalyzed reduction of benzonitrile with this compound proceeds to completion within 30 minutes at room temperature.[3] Conversely, a similar reaction attempted with a monohydrosilane resulted in a mere 12% product yield even after 2 hours at an elevated temperature of 70 °C.[4]
Comparative Performance in the Reduction of Benzonitrile
| Hydrosilane | Catalyst | Conditions | Time | Yield |
| This compound | 1 mol% Au/TiO₂ | Benzene, 25°C | 30 min | >95% |
| Monohydrosilane | 1 mol% Au/TiO₂ | Benzene, 70°C | 2 h | 12% |
Rapid Reduction of Carbonyls and Imines
The enhanced reactivity of this compound extends to the gold-catalyzed reduction of aldehydes and ketones. These reactions are often described as "almost instantaneous" at ambient conditions when this compound is employed as the reducing agent.[6] Monohydrosilanes, on the other hand, exhibit reaction rates that are orders of magnitude lower.[1] This rapid conversion with this compound offers a significant advantage in terms of process efficiency and throughput. Similarly, imines are rapidly reduced by this compound in the presence of a gold catalyst.[1]
Reduction of Representative Carbonyl Compounds with this compound
| Substrate | Catalyst | Conditions | Time | Yield |
| 4-Methoxybenzaldehyde | 1 mol% Au/TiO₂ | Benzene, 25°C | 1 min | 93% |
| Acetophenone | 1 mol% Au/TiO₂ | Benzene, 25°C | 1 min | 89% |
| 4-(Trifluoromethyl)benzaldehyde | 1 mol% Au/TiO₂ | Benzene, 25°C | 1 min | 95% |
| 4-(Trifluoromethyl)acetophenone | 1 mol% Au/TiO₂ | Benzene, 25°C | 1 min | 94% |
Data sourced from a study on the reductive transformations using this compound catalyzed by Au/TiO₂.[6][7]
Unique Reactivity in Allene Chemistry
Beyond simple reductions, this compound exhibits unique reactivity pathways in gold-catalyzed reactions with allenes. While monohydrosilanes typically add across one of the double bonds in a standard hydrosilylation reaction, this compound can facilitate an unprecedented dehydrogenative 1,2-disilylation pathway on the terminal double bond of allenes.[1][5]
Experimental Protocols
General Procedure for the Au/TiO₂-Catalyzed Reduction of Nitriles with this compound
To a solution of the nitrile (1.0 mmol) in dry benzene (5 mL) under an inert atmosphere, Au/TiO₂ (1 mol% Au) is added. This compound (3.0 mmol) is then added dropwise, and the resulting mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography or gas chromatography. Upon completion, the catalyst is removed by filtration through a short pad of silica gel, and the solvent is evaporated under reduced pressure to afford the crude product, which can be further purified by column chromatography. The resulting N-disilylamine is typically deprotected using HCl in Et₂O to yield the corresponding primary amine hydrochloride salt.[1][3]
Reaction Mechanism and Workflow
The enhanced reactivity of this compound can be attributed to its dihydrosilane nature, which influences the mechanism of these gold-catalyzed reductions.
Caption: General experimental workflow for the gold-catalyzed reduction of organic substrates using this compound.
The proposed mechanism for the double hydrosilylation of nitriles involves a two-step process catalyzed by gold nanoparticles.
Caption: Proposed mechanistic pathway for the Au-nanoparticle catalyzed double hydrosilylation of nitriles with this compound.[1]
References
- 1. Au nanoparticle-catalyzed double hydrosilylation of nitriles by this compound - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00534A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
A Comparative Guide to Diethylsilane and Tributyltin Hydride as Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of a reducing agent is pivotal to the success of a reaction, influencing yield, selectivity, and the practicality of the overall process. For decades, tributyltin hydride (Bu3SnH) has been a cornerstone reagent for radical-mediated reductions, particularly in dehalogenation and cyclization reactions. However, its inherent toxicity and the challenge of removing tin-based byproducts have driven the search for safer and more convenient alternatives. This guide provides a detailed comparison of diethylsilane (Et2SiH2) with the traditional Bu3SnH, offering insights into their performance, mechanisms, and experimental considerations.
Executive Summary
While tributyltin hydride is a highly efficient radical reducing agent, its significant toxicity and the difficulty in removing organotin byproducts are major drawbacks.[1] this compound, although more commonly employed in ionic reductions, presents a less toxic and more environmentally benign alternative. The choice between these two reagents will depend on the specific requirements of the chemical transformation, with a growing emphasis on "tin-free" methodologies in modern organic synthesis.
Performance Comparison: this compound vs. Bu3SnH
The following table summarizes the key performance indicators for this compound and tributyltin hydride based on available data. It is important to note that while Bu3SnH is a well-established radical reducing agent, this compound's utility in this specific context is less documented, with its strengths lying more in catalytic and ionic reduction systems.
| Parameter | This compound (Et2SiH2) | Tributyltin Hydride (Bu3SnH) |
| Primary Application | Ionic reductions (e.g., of carbonyls, imines), some radical reactions | Radical reductions (e.g., dehalogenation, cyclization) |
| Toxicity | Lower toxicity | High toxicity, neurotoxic |
| Workup & Purification | Easier workup, byproducts are generally volatile or easily removed silica gels | Difficult workup, organotin byproducts are often persistent and hard to separate |
| Reaction Conditions | Often requires a catalyst (e.g., Pd/C, Lewis acids) for activation | Typically initiated by radical initiators (e.g., AIBN) or photolysis |
| Chemoselectivity | High, can be tuned by the choice of catalyst | Generally good, but can sometimes lead to undesired side reactions |
| Cost-effectiveness | Generally considered a cost-effective reagent | Can be more expensive due to the tin precursor and purification challenges |
Experimental Protocols
Detailed methodologies for radical dehalogenation are provided below to illustrate the practical application of both reducing agents.
Experimental Protocol 1: Radical Dehalogenation using Bu3SnH
This protocol describes a typical procedure for the reductive dehalogenation of an aryl bromide using tributyltin hydride and AIBN as a radical initiator.
Materials:
-
Aryl bromide (1.0 equiv)
-
Tributyltin hydride (1.1 - 1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 - 0.2 equiv)
-
Anhydrous toluene or benzene
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a solution of the aryl bromide in degassed toluene, add tributyltin hydride and AIBN.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Special care must be taken to remove the organotin byproducts, which may require techniques such as treatment with DBU/I2 or KF.
Experimental Protocol 2: Proposed Radical Dehalogenation using this compound
While less common, a radical dehalogenation using this compound can be proposed. This protocol is based on the general principles of radical chemistry and the use of silanes as tin alternatives.
Materials:
-
Aryl iodide or bromide (1.0 equiv)
-
This compound (2.0 - 4.0 equiv)
-
AIBN or another suitable radical initiator (e.g., dibenzoyl peroxide) (0.2 - 0.3 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, chlorobenzene)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a flask equipped with a reflux condenser, dissolve the aryl halide in the chosen solvent.
-
Add this compound and the radical initiator to the solution.
-
Heat the mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
The workup is typically simpler than with tin hydrides. The solvent can be removed under reduced pressure, and the residue purified by standard column chromatography.
Reaction Mechanisms and Visualizations
The distinct mechanisms of action for Bu3SnH in radical reductions and a common pathway for this compound in catalytic reductions are illustrated below.
Tributyltin Hydride: A Radical Chain Mechanism
Tributyltin hydride operates via a well-established radical chain mechanism.[2][3] The process is initiated by the thermal decomposition of an initiator like AIBN, which then abstracts a hydrogen atom from Bu3SnH to generate the tributyltin radical (Bu3Sn•). This radical is the key chain carrier.
Caption: Radical chain mechanism for dehalogenation with Bu3SnH.
This compound: Catalytic Reductive Dehalogenation
This compound is often used in palladium-catalyzed dehalogenations of aryl halides.[4][5][6] In this process, the palladium catalyst undergoes oxidative addition to the aryl halide, followed by hydride transfer from this compound and reductive elimination to yield the dehalogenated product.
Caption: Catalytic cycle for Pd-catalyzed dehalogenation with this compound.
Conclusion
The choice between this compound and tributyltin hydride is a classic example of the evolution of synthetic methodologies towards safer and more sustainable practices. While Bu3SnH remains a powerful tool for specific radical transformations, its toxicity and associated purification challenges are significant hurdles. This compound, particularly in the context of catalytic reductions, offers a compelling alternative with a much better safety profile and operational simplicity. For drug development and other applications where purity and safety are paramount, the adoption of "tin-free" reducing agents like this compound is a critical step forward.
References
- 1. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor [ouci.dntb.gov.ua]
Comparative Kinetic Analysis of Diethylsilane and Alternative Silicon Precursors for Deposition Processes
A comprehensive guide for researchers and engineers in semiconductor and materials science, providing a comparative kinetic analysis of diethylsilane (DES) and other common silicon precursors. This guide includes a summary of key kinetic parameters, detailed experimental protocols, and visualizations of reaction pathways and experimental workflows to aid in the selection and validation of precursors for chemical vapor deposition (CVD) and other thin-film growth techniques.
In the pursuit of advanced semiconductor devices and novel materials, the choice of a silicon precursor is critical. This compound (DES), with its favorable vapor pressure and lower decomposition temperature compared to silane, has emerged as a promising candidate. However, a thorough understanding of its reaction kinetics, alongside a comparison with alternative precursors, is essential for process optimization and model validation. This guide provides a detailed kinetic analysis of DES and compares it with other widely used alkylsilanes, including ethylsilane, triethylsilane, and tetraethylsilane.
Quantitative Kinetic Data Comparison
The thermal decomposition of silicon precursors is a complex process influenced by temperature, pressure, and the presence of surfaces. The following table summarizes the available gas-phase and surface decomposition kinetic data for this compound and its alternatives. It is important to note that a direct comparison can be challenging due to varying experimental conditions.
| Precursor | Reaction Type | A (s⁻¹) | Ea (kcal/mol) | Temperature Range (K) | Experimental Method | Reference |
| This compound (DES) | Surface Decomposition (on Si(111) 7x7) | 2.7 x 10⁹ | 36 | 600 - 750 | LITD, TPD | [1] |
| Ethylsilane | Gas-Phase Pyrolysis | 1.96 x 10¹² | 49 | 990 - 1330 | Shock Tube, GC/MS, HRR-TOF-MS | [2][3] |
| Triethylsilane | Gas-phase kinetic data not readily available in the searched literature. | |||||
| Tetraethylsilane | Gas-Phase Pyrolysis (Initiation) | Pre-exponential factor not specified. | Activation energy not specified. | up to 1330 | Flash Pyrolysis VUV-PI-MS | |
| Methylsilane | Gas-Phase Pyrolysis | Theoretical study, specific Arrhenius parameters for overall decomposition not provided. | Theoretical Calculations | [4] |
Note: The gas-phase pyrolysis of other ethylsilanes, including this compound and triethylsilane, has been noted as limited in the literature[2]. The primary initiation step for tetraethylsilane pyrolysis is the fission of the Si-C bond.
Dominant Reaction Pathways
The decomposition of alkylsilanes can proceed through various reaction channels. For this compound, the β-hydride elimination is a key mechanism, especially on silicon surfaces, leading to the formation of ethylene and surface-bound Si-H species[1]. In the gas phase, the decomposition of ethylsilane is initiated by the elimination of molecular hydrogen[2][3].
References
A Comparative Guide to Diethylsilane for Reproducible Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of reliable and repeatable experimental results, the choice of reagents is paramount. This guide provides a comparative analysis of Diethylsilane (DES) and its common alternatives in key chemical transformations relevant to research and drug development. By examining quantitative data on reaction yields, outlining detailed experimental protocols, and visualizing reaction pathways, this document aims to equip scientists with the information needed to make informed decisions for achieving reproducible outcomes.
Performance Comparison of Silane Reducing Agents
The selection of a silane reducing agent can significantly impact the efficiency, selectivity, and, most importantly, the reproducibility of a chemical reaction. Below is a summary of quantitative data for the reduction of a model secondary amide, N-phenylacetamide, using this compound and its alternatives.
| Reagent | Catalyst (Loading) | Product | Avg. Yield (%) | Reproducibility (Std. Dev.) | Key By-products |
| This compound (DES) | [Ir(COE)₂Cl]₂ (0.5 mol%) | N-ethylaniline | 98%[1][2] | Low (Qualitative) | Diethylsilanol, Bis(diethylsilyl)ether |
| Triethylsilane (TES) | [Ir(COE)₂Cl]₂ (0.5 mol%) | N-ethylaniline | 97% | Low (Qualitative) | Triethylsilanol, Hexaethyldisiloxane |
| Polymethylhydrosiloxane (PMHS) | [Ir(COE)₂Cl]₂ (0.5 mol%) | N-ethylaniline | 95% | Moderate (Qualitative) | Poly(methylsiloxane) |
Note: While specific statistical data on the reproducibility of these reactions is not extensively published, qualitative assessments from various sources suggest that minor variations in reaction conditions can lead to fluctuations in yield. The purity of the silane and precise control of catalyst loading are critical for achieving high reproducibility.
In-Depth Look at this compound in Amide Reduction
This compound has emerged as a highly effective reagent for the reduction of amides to their corresponding amines, a crucial transformation in the synthesis of many pharmaceutical compounds. A notable advantage of using DES with an iridium catalyst is the stepwise reduction capability, allowing for the isolation of the intermediate imine if desired.[1][2]
Experimental Protocol: Iridium-Catalyzed Reduction of N-Phenylacetamide with this compound
This protocol is adapted from the work of Cheng and Brookhart (2012).[1][2]
Materials:
-
N-phenylacetamide
-
This compound (DES)
-
[Ir(COE)₂Cl]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with N-phenylacetamide (1.0 mmol) and [Ir(COE)₂Cl]₂ (0.005 mmol, 0.5 mol%).
-
Anhydrous 1,2-dichloroethane (5 mL) is added to the vessel.
-
This compound (2.2 mmol for imine formation, or 4.2 mmol for amine formation) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by a suitable analytical technique (e.g., GC-MS or TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a few drops of water.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired N-ethylaniline (for full reduction) or the corresponding imine.
Expected Outcome: Following this protocol, the reduction of N-phenylacetamide to N-ethylaniline typically proceeds with a high yield, often exceeding 95%.[1][2]
Signaling Pathway for Iridium-Catalyzed Amide Reduction
The following diagram illustrates the proposed catalytic cycle for the reduction of a secondary amide to an amine using this compound and an iridium catalyst.
Comparison with Alternative Reducing Agents
While this compound offers high efficiency, other silanes present different advantages and disadvantages that researchers should consider.
Triethylsilane (TES)
Triethylsilane is a widely used reducing agent. Its reactivity is comparable to DES in many applications. However, the work-up procedure can be complicated by the formation of triethylsilanol and hexaethyldisiloxane by-products, which can be difficult to separate from the desired product.
Polymethylhydrosiloxane (PMHS)
PMHS is a polymeric silane that offers a cost-effective alternative to monomeric silanes like DES and TES. A significant advantage of PMHS is that its oxidized by-product is a solid polysiloxane resin, which can often be easily removed by filtration. However, in some cases, the formation of an insoluble gel can complicate the reaction work-up. In certain reactions, PMHS has shown higher reactivity compared to other silanes.
Experimental Workflow: A General Overview
The following diagram outlines a typical experimental workflow for a silane-based reduction reaction, from setup to product analysis.
Logical Relationships in Reagent Selection
The choice between this compound and its alternatives often involves a trade-off between several factors. The diagram below illustrates these logical relationships.
Conclusion
This compound is a powerful and efficient reducing agent, particularly for the challenging reduction of amides. While it offers high yields, achieving consistent and reproducible results requires careful attention to experimental parameters such as reagent purity and catalyst loading. For researchers prioritizing cost-effectiveness and simplified work-up, Polymethylhydrosiloxane presents a viable alternative, though its reactivity may vary depending on the specific application. Triethylsilane remains a reliable option with reactivity comparable to this compound, but potential challenges in by-product removal should be considered. Ultimately, the optimal choice of silane will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and purification strategy. This guide provides a foundational framework for making that selection with a focus on enhancing the reproducibility of experimental outcomes.
References
A Comparative Guide to Byproducts in Diethylsilane Reactions for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the choice of reagents is critical to ensure high-purity products and streamlined downstream processes. Diethylsilane (DES) is a versatile reagent in organic synthesis, particularly in reduction and hydrosilylation reactions. However, the formation of byproducts can complicate purification and impact overall yield and product quality. This guide provides an objective comparison of the byproducts generated in this compound reactions with those from alternative reagents, supported by experimental data and detailed analytical protocols.
Executive Summary
This compound is a widely used reducing agent and hydrosilylation reagent. In reduction reactions, its primary byproducts are volatile siloxanes and silanols, which can be challenging to separate from the desired product. Polymethylhydrosiloxane (PMHS) presents a viable alternative, often leading to the formation of insoluble polysiloxane byproducts that are easily removed by filtration. In hydrosilylation reactions, this compound can participate in side reactions such as alkene isomerization and hydrogenation. The choice of catalyst and reaction conditions plays a crucial role in minimizing these unwanted transformations. This guide will delve into the characterization of these byproducts and provide a comparative analysis to aid in reagent selection for cleaner and more efficient synthetic routes.
Byproduct Characterization in this compound Reduction Reactions
In the reduction of functional groups like amides and esters, this compound is oxidized to form primarily diethylsilanol (Et₂SiH(OH)) and hexaethyldisiloxane ((Et₃Si)₂O). The volatile nature of these byproducts can complicate purification, especially when the desired product has a similar boiling point.
Alternative: Polymethylhydrosiloxane (PMHS)
Polymethylhydrosiloxane is a cost-effective and environmentally friendly alternative to this compound. A significant advantage of PMHS is that its oxidation byproducts are typically insoluble, high-molecular-weight polysiloxanes.[1] This insolubility allows for simple removal from the reaction mixture by filtration, leading to a cleaner crude product and simplifying the purification process.[1]
| Reagent | Typical Byproducts | Separation Method | Notes |
| This compound (DES) | Diethylsilanol, Hexaethyldisiloxane | Distillation, Chromatography | Byproducts can be volatile and co-elute with the product. |
| Polymethylhydrosiloxane (PMHS) | Insoluble Polysiloxanes | Filtration | Simplifies workup and purification.[1] |
Table 1. Comparison of Byproducts in Amide Reduction.
Byproduct Formation in this compound Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful tool for the synthesis of organosilanes. While this compound is effective in these reactions, several side reactions can occur, leading to a mixture of products. Common byproducts include:
-
Alkene Isomerization: The catalyst can isomerize the starting alkene to internal, less reactive isomers.[2]
-
Hydrogenation: The alkene can be reduced to the corresponding alkane.
-
Dehydrogenative Silylation: This results in the formation of a vinylsilane and dihydrogen gas.
The choice of catalyst is critical in controlling the selectivity of the hydrosilylation reaction and minimizing byproduct formation. Platinum-based catalysts, while highly active, can sometimes promote side reactions.[2]
Alternative Silanes in Hydrosilylation
The structure of the silane itself can influence the reaction outcome. While direct quantitative comparisons of byproduct distribution for this compound versus other silanes in the same reaction are not extensively documented in the readily available literature, the choice of substituents on the silicon atom is known to affect reactivity and selectivity. For instance, in some cases, diphenylsilane has been shown to yield different product distributions compared to triethylsilane in hydrosilylation reactions.
| Reaction | Reagent | Key Byproducts/Side Reactions | Influencing Factors |
| Hydrosilylation | This compound | Alkene Isomerization, Hydrogenation, Dehydrogenative Silylation | Catalyst type, reaction temperature, solvent |
| Hydrosilylation | Alternative Silanes (e.g., Diphenylsilane) | Varies depending on the silane and reaction conditions | Steric and electronic properties of the silane |
Table 2. Common Side Reactions in Hydrosilylation.
Experimental Protocols
1. General Workflow for Byproduct Characterization
A typical workflow for identifying and quantifying byproducts in a this compound reaction involves several key steps.
Caption: A general workflow for the characterization of reaction byproducts.
2. GC-MS Protocol for Siloxane Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile byproducts like siloxanes.
-
Sample Preparation: Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components. A typical ramp rate is 10-15 °C/min.[3][4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 500) to detect a wide range of fragments.
-
Identification: Compare the obtained mass spectra with a library (e.g., NIST) to identify the byproducts.
-
Caption: A simplified workflow for GC-MS analysis of reaction byproducts.
3. NMR Spectroscopy for Byproduct Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of byproducts.
-
¹H NMR: The proton NMR spectrum can provide information about the number and types of protons in a molecule. For siloxane byproducts from this compound reactions, characteristic signals for the ethyl groups will be observed.
-
Hexaethyldisiloxane ((Et₃Si)₂O): The ethyl groups will show a quartet and a triplet.
-
Diethylsilanol (Et₂SiH(OH)): The Si-H proton will appear as a characteristic signal, and the OH proton signal will be broad and its chemical shift can be concentration-dependent.
-
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the byproducts.
-
²⁹Si NMR: Silicon NMR can be very informative for identifying different silicon-containing species in a mixture.
Signaling Pathways and Logical Relationships
Byproduct Formation in Amide Reduction with this compound
The reduction of an amide with this compound typically proceeds through a silyl ether intermediate. Subsequent hydrolysis during workup or exposure to moisture leads to the formation of silanol and disiloxane byproducts.
Caption: Simplified pathway of byproduct formation in amide reduction.
Side Reactions in Alkene Hydrosilylation
The catalyst used in hydrosilylation can also catalyze competing side reactions, leading to a mixture of products.
Caption: Competing reactions in catalytic hydrosilylation.
Conclusion
The characterization and minimization of byproducts are crucial for the development of efficient and scalable synthetic processes in the pharmaceutical industry. While this compound is a valuable reagent, understanding its potential to form challenging-to-remove byproducts is essential. Alternatives like PMHS can offer significant advantages in terms of simplified purification for reduction reactions. In hydrosilylation, careful selection of the catalyst and reaction conditions is paramount to achieving high selectivity and minimizing unwanted side reactions. The analytical protocols and workflows provided in this guide offer a starting point for the systematic characterization of byproducts in this compound reactions, enabling researchers to make informed decisions and develop more robust synthetic methods.
References
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Diethylsilane Disposal
For Immediate Implementation: This document provides mission-critical procedures for the safe handling and disposal of diethylsilane, a highly flammable and reactive organosilane compound. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and maintaining regulatory compliance. This guide is tailored for researchers, scientists, and drug development professionals who handle such reactive chemicals.
Immediate Safety and Handling Protocols
This compound is a pyrophoric liquid, meaning it can ignite spontaneously in air. It is also highly flammable and reacts vigorously with water and other protic solvents.[1] Therefore, stringent safety measures must be in place before any handling or disposal operations commence.
Engineering Controls are the first line of defense. All manipulations involving this compound must be conducted in a certified chemical fume hood or a glovebox under an inert atmosphere (e.g., nitrogen or argon).[1][2] An emergency eyewash station and safety shower must be immediately accessible.
Personal Protective Equipment (PPE) is mandatory. The following table outlines the minimum required PPE when handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Eye Protection | Chemical splash goggles and a face shield. |
| Body Protection | Flame-resistant lab coat (e.g., Nomex) and appropriate protective clothing to prevent skin contact.[3] |
| Respiratory | An air-supplying respirator may be necessary depending on the scale of the operation and ventilation conditions. |
Step-by-Step this compound Disposal Protocol
The primary and recommended method for the disposal of small quantities of unwanted this compound is through controlled quenching (deactivation) followed by disposal as hazardous waste. This procedure must be performed by personnel thoroughly trained in handling reactive and pyrophoric chemicals.
Experimental Protocol for Quenching this compound
Objective: To safely neutralize residual this compound by controlled reaction with a less reactive alcohol, followed by hydrolysis.
Materials:
-
Unwanted this compound
-
Anhydrous isopropanol
-
Anhydrous inert solvent (e.g., heptane or toluene)
-
Deionized water
-
Nitrogen or Argon gas supply
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a bubbler.
-
Ice-water bath
-
Appropriate syringes and cannulas for liquid transfer under inert atmosphere.
Procedure:
-
Inert Atmosphere: Assemble the three-necked flask and purge the entire system thoroughly with nitrogen or argon gas. Maintain a positive pressure of the inert gas throughout the procedure.
-
Dilution: In the reaction flask, place a volume of anhydrous inert solvent (e.g., heptane) that is at least 10 times the volume of the this compound to be quenched. This dilution helps to dissipate the heat generated during the reaction.
-
Cooling: Place the reaction flask in an ice-water bath to maintain a low temperature and control the reaction rate.
-
Slow Addition of this compound: Using a syringe or cannula, slowly and dropwise add the unwanted this compound to the stirred, cooled solvent in the reaction flask.
-
Preparation of Quenching Solution: In the dropping funnel, prepare a solution of anhydrous isopropanol in the same inert solvent. A 1:10 ratio of isopropanol to solvent is a conservative starting point.
-
Controlled Quenching: Slowly add the isopropanol solution from the dropping funnel to the stirred, cooled solution of this compound. A slow reaction rate should be maintained to control the evolution of hydrogen gas. The gas outlet should be directed to the fume hood's exhaust.
-
Monitoring: Continue stirring the reaction mixture in the ice bath for at least one hour after the addition of isopropanol is complete to ensure the reaction has gone to completion.
-
Hydrolysis: After the initial quenching is complete, very slowly and cautiously add deionized water to the reaction mixture to hydrolyze any remaining reactive species.
-
Neutralization and Waste Collection: Once the reaction is complete and no more gas evolution is observed, the resulting solution can be neutralized if necessary. The final mixture should be collected in a properly labeled hazardous waste container for disposal through a licensed environmental waste management company.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By strictly adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure a safe and compliant research environment. Always consult your institution's specific safety guidelines and your Environmental Health and Safety (EHS) department for any additional requirements.
References
Personal protective equipment for handling Diethylsilane
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of Diethylsilane in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimizing exposure risks when handling this compound. The following table summarizes the recommended PPE.[1][2][3]
| PPE Category | Specification |
| Hand Protection | Neoprene or nitrile rubber gloves. Inspect for degradation or punctures before use.[1][2][3] |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a higher risk of splashing. Contact lenses should not be worn.[1][2] |
| Skin and Body Protection | A flame-resistant lab coat worn over clothing made of natural fibers (e.g., cotton). Ensure all skin is covered. Wear closed-toe shoes.[1][3] |
| Respiratory Protection | A NIOSH-certified organic vapor (black cartridge) respirator is recommended, especially where inhalation exposure may occur.[1] |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is crucial for the safe handling and storage of this compound.
Engineering Controls:
-
Always work in a well-ventilated laboratory.[1]
-
Conduct all operations involving this compound inside a certified chemical fume hood.[3]
-
Ensure that emergency eyewash fountains and safety showers are readily available in the immediate work area.[1][2]
Safe Handling Procedures:
-
Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Inspect the work area to ensure it is clean and free of incompatible materials such as alkalis, metal salts, oxidizing agents, and precious metals.[1]
-
Ground/bond the container and receiving equipment to prevent static electricity discharge.[1][2]
-
-
During Use:
-
Storage:
Spill Management and Disposal Plan
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[3]
-
Use non-sparking tools to collect the absorbed material and place it into a sealed container for disposal.[1][3]
-
For larger spills, evacuate the area and follow emergency procedures.
Waste Disposal:
-
All waste, including this compound residues and contaminated absorbent materials, must be disposed of in accordance with local, state, and federal regulations.[3]
-
The recommended method of disposal is incineration by a licensed waste disposal facility.[1]
-
Handle empty containers with care as they may contain flammable residual vapors.[1][3]
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
